molecular formula C9H9NO4 B1335777 Methyl 5-methyl-2-nitrobenzoate CAS No. 20587-30-8

Methyl 5-methyl-2-nitrobenzoate

Cat. No.: B1335777
CAS No.: 20587-30-8
M. Wt: 195.17 g/mol
InChI Key: KFOICDVZQKFCGM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-3-4-8(10(12)13)7(5-6)9(11)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOICDVZQKFCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391368
Record name methyl 5-methyl-2-nitrobenzoate
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20587-30-8
Record name Benzoic acid, 5-methyl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20587-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-methyl-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-METHYL-2-NITROBENZOATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl 5-methyl-2-nitrobenzoate" synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of Methyl 5-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its specifically substituted aromatic structure that allows for diverse chemical modifications.[1][2] This guide provides a comprehensive examination of the primary and alternative synthesis mechanisms for this compound. The core focus is on the regioselective nitration of methyl 3-methylbenzoate, a modern approach favored for its high selectivity and improved environmental profile.[3][4] Additionally, the classic Fischer esterification of 5-methyl-2-nitrobenzoic acid is detailed as a viable alternative route. This document synthesizes mechanistic theory with field-proven experimental protocols, offering causality-driven explanations for procedural choices to ensure both scientific rigor and practical applicability.

Introduction: Strategic Importance of this compound

In the landscape of synthetic organic chemistry, the precise arrangement of functional groups on an aromatic ring is paramount for tailoring molecular properties. This compound serves as a critical building block, primarily because its constituent parts—an ester, a nitro group, and a methyl group—offer multiple, distinct reaction sites.[2] The nitro and ester functionalities, in particular, can be selectively reduced or transformed, making this compound a versatile precursor for constructing complex heterocyclic systems found in many active pharmaceutical ingredients and agricultural chemicals.[1][2] Understanding its synthesis is fundamental to leveraging its full potential in drug discovery and material science.

Primary Synthesis Route: Regioselective Nitration of Methyl 3-methylbenzoate

The most efficient and selective method for preparing this compound involves the direct nitration of methyl 3-methylbenzoate. This pathway's success hinges on the powerful and predictable nature of electrophilic aromatic substitution, guided by the ring's existing substituents.

Mechanistic Principles: The Basis of Regioselectivity

The core of this synthesis is an electrophilic aromatic substitution (EAS) reaction, where the nitronium ion (NO₂⁺) acts as the electrophile.[5] A key innovation in modern protocols is the use of a mixture of fuming nitric acid (HNO₃) and acetic anhydride (Ac₂O), which generates the nitronium ion in situ. This method is often considered a "greener" alternative to the traditional, harsher mixture of concentrated nitric and sulfuric acids.[3][4][6]

The reaction's high regioselectivity is dictated by the directing effects of the functional groups on the benzene ring:

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-director.

This combination of directing influences creates a synergistic effect. The methyl group activates the positions ortho (C2, C6) and para (C4) to itself, while the ester group directs incoming electrophiles to the positions meta (C3, C5) to itself. The C2 position is the only one that satisfies both criteria: it is ortho to the activating methyl group and meta to the deactivating ester group, making it the overwhelmingly favored site of nitration.[4]

Regioselective_Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + Ac₂O Ac2O Ac₂O AcOH 2x AcOH Start Methyl 3-methylbenzoate Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate + NO₂⁺ Directing Directing Effects: -CH₃ → ortho, para -COOCH₃ → meta Intermediate->Directing Product This compound Intermediate->Product - H⁺ H_plus H⁺

Caption: Mechanism of regioselective nitration of methyl 3-methylbenzoate.
Optimized Reaction Parameters

Successful synthesis relies on precise control over reaction conditions to maximize yield and minimize side products.

ParameterValueRationale & Field InsightsSource
Starting Material Methyl 3-methylbenzoateReadily available and possesses the ideal substituent pattern for directed nitration.[4]
Nitrating Agent Fuming HNO₃ / Acetic AnhydrideProvides high selectivity and avoids the use of corrosive concentrated sulfuric acid, simplifying work-up.[3][4][7]
Molar Ratio (Substrate:HNO₃:Ac₂O) 1 : 1.4 - 1.7 : 1.5A slight excess of the nitrating agent ensures complete conversion of the starting material.[4]
Reaction Temperature 0 - 15 °CNitration is highly exothermic. Low temperatures are critical to prevent over-nitration (dinitration) and other side reactions.[7][4][7]
Reaction Time 0.5 - 3 hoursSufficient time for the reaction to proceed to completion after the controlled addition of the nitrating agent.[4][7][4][7]
Solvent Acetic AnhydrideFunctions as both a reagent (for generating NO₂⁺) and the solvent.[4]
Experimental Protocol: Nitration
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate in acetic anhydride. Cool the solution to 0-5 °C using an ice bath.[7]

  • Nitrating Agent Addition: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution. Causality: This slow, controlled addition is crucial to manage the exothermic nature of the reaction and maintain the temperature below 10 °C, preventing the formation of undesired byproducts.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.[7]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing ice-water. Causality: This step quenches the reaction and precipitates the crude product, which is insoluble in water.

  • Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to remove residual acids.[4][7] A subsequent wash with a cold 5% sodium bicarbonate solution can be used to remove any remaining acidic impurities.[4]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound.[4][8]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[9]

Alternative Synthesis Route: Fischer Esterification

An alternative pathway to the target molecule is the Fischer esterification of 5-methyl-2-nitrobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid (H₂SO₄).[10] While effective, this route requires the prior synthesis or procurement of the carboxylic acid starting material.

Mechanistic Principles: Acid-Catalyzed Ester Formation

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10][11] The mechanism proceeds through several equilibrium steps:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.[12][13]

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[10][13]

  • Proton Transfer: A proton is transferred from the oxonium ion (from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[11][12]

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol) to regenerate the acid catalyst and yield the final ester product.[13]

Fischer_Esterification_Mechanism CarboxylicAcid 5-Methyl-2-nitrobenzoic Acid ProtonatedAcid Protonated Carbonyl (Enhanced Electrophile) CarboxylicAcid->ProtonatedAcid Tetrahedral_1 Tetrahedral Intermediate ProtonatedAcid->Tetrahedral_1 + CH₃OH ProtonTransfer Protonated Intermediate (H₂O is good leaving group) Tetrahedral_1->ProtonTransfer ProtonatedEster Protonated Ester ProtonTransfer->ProtonatedEster - H₂O FinalEster This compound ProtonatedEster->FinalEster

Caption: The stepwise mechanism of Fischer Esterification.
Experimental Protocol: Esterification
  • Reaction Setup: In a round-bottomed flask, combine 5-methyl-2-nitrobenzoic acid and an excess of anhydrous methanol (which acts as both reactant and solvent).[14][15]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[15][16]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours.[15] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane or ethyl acetate.[15][16]

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with a saturated sodium chloride solution (brine).[15][16]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude ester.[16]

  • Purification: The crude product can be further purified by distillation or recrystallization if necessary.

Trustworthiness Note: The reversibility of the Fischer esterification is a critical consideration.[11] To ensure a high yield, the equilibrium must be shifted towards the products. This is achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, often with a Dean-Stark apparatus.[16]

Safety Considerations

  • Acid Handling: Concentrated nitric acid, sulfuric acid, and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

  • Solvents: Acetic anhydride is corrosive and lachrymatory. Organic solvents like methanol and dichloromethane are flammable and/or toxic. Handle all solvents in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound is most effectively achieved via the regioselective nitration of methyl 3-methylbenzoate. This method is superior due to its high selectivity, which is mechanistically driven by the synergistic directing effects of the methyl and ester groups, and its use of a more environmentally benign nitrating system. The alternative Fischer esterification route remains a robust and classic method, provided the precursor carboxylic acid is available. A thorough understanding of the underlying mechanisms—electrophilic aromatic substitution and nucleophilic acyl substitution—is essential for optimizing these protocols and is a cornerstone of advanced organic synthesis in industrial and research settings.

References

  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. (n.d.). Benchchem.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. (n.d.). Benchchem.
  • Synthesis of the 5-methyl-2-nitrobenzoic acid. (n.d.). ResearchGate.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. (n.d.). Benchchem.
  • 5-Methyl-2-nitrobenzoic acid | C8H7NO4. (n.d.). PubChem.
  • Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • A Spectroscopic Comparison of 5-Methyl-2-nitrobenzoic Acid and Its Precursors. (n.d.). Benchchem.
  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. (n.d.).
  • Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... (n.d.). Homework.Study.com.
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. (n.d.). Benchchem.
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • Fischer Esterification. (2022, November 16).
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  • Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). YouTube.
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  • Lab5 procedure esterification. (n.d.).
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"Methyl 5-methyl-2-nitrobenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal chemical intermediate whose structural features—a reactive nitro group, a versatile ester moiety, and a substituted aromatic ring—make it a valuable building block in modern organic synthesis. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical and spectroscopic properties, offers a detailed, field-proven protocol for its synthesis via regioselective nitration, explores its chemical reactivity and key transformations, and surveys its applications in the pharmaceutical, agrochemical, and material science sectors. The content is structured to deliver not just procedural steps but the underlying chemical logic, ensuring a deep and practical understanding for its effective utilization in research and development.

Introduction

In the landscape of synthetic chemistry, the strategic design of molecular scaffolds is paramount. This compound (CAS No. 20587-30-8) emerges as a significant intermediate, belonging to the class of nitroaromatic esters.[1] Its utility stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also serves as a precursor to a synthetically crucial amino group.[1][2] Simultaneously, the methyl ester provides a handle for hydrolysis or amidation reactions. This unique combination makes it an essential precursor for constructing complex molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] This document serves as a senior application scientist's guide to understanding and harnessing the full synthetic potential of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its successful application in the laboratory. This compound is typically a white to light yellow crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for handling, storage, and reaction setup.

PropertyValueSource(s)
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1][4]
Appearance White to Light yellow powder/crystal
Melting Point 67.0 - 71.0 °C
Storage Room temperature, in a dry, well-ventilated place[1]
Solubility Insoluble in water; soluble in common organic solvents.[5]

Spectroscopic Analysis for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of a synthesized compound. The expected spectral data for this compound are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three aromatic protons will appear as complex multiplets or distinct doublets and singlets in the downfield region (typically δ 7.5-8.2 ppm). The methyl group of the ester will resonate as a sharp singlet around δ 3.9 ppm, while the methyl group attached to the aromatic ring will appear as another singlet further upfield, around δ 2.5 ppm.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide a map of the carbon skeleton. Key signals include the ester carbonyl carbon (C=O) at approximately δ 164-166 ppm, the six distinct aromatic carbons between δ 120-150 ppm (with the carbon bearing the nitro group being the most deshielded), the ester methyl carbon (-OCH₃) around δ 53 ppm, and the ring methyl carbon (-CH₃) near δ 20-22 ppm.[7]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups.[8] The most prominent absorption bands will be:

    • A strong, sharp peak for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ .

    • Two strong absorption bands for the nitro (NO₂) group: an asymmetric stretch near 1520-1550 cm⁻¹ and a symmetric stretch near 1340-1360 cm⁻¹ .[8]

    • C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region.

    • Aromatic C=C stretching peaks around 1450-1600 cm⁻¹ .

    • C-H stretching from the methyl and aromatic groups just below and above 3000 cm⁻¹ .

Synthesis and Mechanistic Insights

The most efficient and regioselective synthesis of this compound is achieved through the nitration of methyl 3-methylbenzoate. The choice of nitrating agent is critical for maximizing yield and minimizing byproducts.

Causality Behind Experimental Choices: While a classic nitrating mixture of concentrated nitric and sulfuric acids is common, it can be overly aggressive for substrates with potentially oxidizable groups like the methyl group on the ring. A milder, more controlled, and environmentally friendlier approach utilizes a mixture of nitric acid in acetic anhydride.[9][10] This mixture generates the acetyl nitrate electrophile in situ, which is highly effective for nitration while reducing the risk of oxidation and dinitration. Temperature control is paramount; conducting the reaction at 0-5 °C prevents runaway exothermic reactions and ensures high regioselectivity. The methyl and ester groups of the starting material direct the incoming electrophile, and the 2-position is sterically and electronically favored for substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-methylbenzoate

  • Acetic anhydride (Ac₂O)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate (1 equivalent) in acetic anhydride (approx. 3-4 volumes).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Efficient stirring is crucial.

  • Preparation of Nitrating Agent: In a separate beaker, cautiously add concentrated nitric acid (1.1 equivalents) to a small amount of acetic anhydride, keeping the mixture cooled in an ice bath.

  • Electrophilic Addition: Add the prepared nitrating mixture dropwise to the cooled solution of methyl 3-methylbenzoate over 30-60 minutes. The temperature must be maintained below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Quenching: Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water. Stir vigorously until the ice has melted. A solid precipitate of the crude product should form.

  • Work-up:

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water, followed by a cold dilute solution of sodium bicarbonate to neutralize any residual acid.

    • If an oil forms, transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Work-up & Purification SM Methyl 3-methylbenzoate in Ac₂O ReactionVessel Reaction at 0-5 °C SM->ReactionVessel Charge NitratingAgent HNO₃ in Ac₂O NitratingAgent->ReactionVessel Add Dropwise Quench Quench with Ice/Water ReactionVessel->Quench Monitor (TLC) Extract Extraction / Filtration Quench->Extract Purify Recrystallization Extract->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The synthetic value of this compound lies in the selective transformations of its functional groups.

  • Reduction of the Nitro Group: This is the most common and valuable transformation. The nitro group is readily reduced to an amine (aniline derivative) using various reagents, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) in acetic acid. The resulting methyl 2-amino-5-methylbenzoate is a critical precursor for heterocycle synthesis, amide couplings, and the development of pharmaceutical scaffolds.[2][11]

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (5-methyl-2-nitrobenzoic acid) under either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification).[2][10] This exposes a carboxylic acid handle for further functionalization.

  • Nucleophilic Aromatic Substitution (SNAAr): The presence of the strongly electron-withdrawing nitro group ortho to the ester activates the aromatic ring towards SNAAr reactions, although this is less common than transformations of the primary functional groups.

Key Transformations Diagram

Transformations Start This compound Amine Methyl 2-amino-5-methylbenzoate Start->Amine Reduction (e.g., H₂, Pd/C or SnCl₂) Acid 5-Methyl-2-nitrobenzoic Acid Start->Acid Hydrolysis (e.g., NaOH, H₃O⁺) Amide Amide Derivatives Amine->Amide Amide Coupling Acid->Amide Amide Coupling

Caption: Key chemical transformations of this compound.

Applications in Research and Drug Development

The derivatives of this compound are integral to several high-value industries.

  • Pharmaceutical Development: It serves as a key intermediate for synthesizing a range of pharmaceuticals.[3] Its primary derivative, the corresponding aniline, is a building block for anti-inflammatory agents, analgesics, and other bioactive molecules where a substituted anthranilic acid scaffold is required.[3]

  • Agrochemicals: The compound is used in the production of advanced pesticides and herbicides.[1][3] The specific substitution pattern on the aromatic ring is often crucial for tuning the biological activity and selectivity of the final agrochemical product.

  • Material Science and Dyes: Its derivatives are employed in creating specialty chemicals, including dyes, fragrances, and polymers.[1][3] The amino- and carboxyl-functionalized derivatives can be incorporated into polymer backbones to create materials with specific thermal or optical properties.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[12]

    • In case of eye contact: Rinse cautiously with water for several minutes.[12]

    • If inhaled: Move the person into fresh air.[12]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[12]

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

This compound is more than just a chemical compound; it is a versatile synthetic tool. Its value is unlocked through a clear understanding of its properties, a reliable synthesis protocol, and a strategic approach to its subsequent chemical transformations. By providing a stable and predictable scaffold, it enables chemists to efficiently construct complex molecular architectures essential for advancements in medicine, agriculture, and material science. This guide has aimed to provide the necessary technical depth and practical insights for its confident and effective application in the laboratory.

References

  • Google. (2026).
  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (2025). This compound. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). 5-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]

  • Study.com. (n.d.). How to interpret the IR, HNMR and carbon NMR of methyl nitro benzoate? Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet - Methyl 2-nitrobenzoate. Retrieved from [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

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"Methyl 5-methyl-2-nitrobenzoate" CAS number 20587-30-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate (CAS 20587-30-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, chemical properties, and applications, with a focus on the causality behind experimental choices and protocols that ensure reproducibility.

Introduction and Core Properties

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its structure, featuring an ester, a nitro group, and a methyl group on a benzene ring, makes it a versatile building block for more complex molecules. The electron-withdrawing nature of the nitro group and the ester functionality governs its reactivity, making it a valuable precursor in the synthesis of various pharmaceuticals, agrochemicals, dyes, and specialty chemicals.[1][2] Its utility lies in the strategic placement of its functional groups, which allows for selective chemical transformations, such as the reduction of the nitro group and hydrolysis of the ester, to introduce new functionalities.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 20587-30-8[2]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2]
Appearance White to light yellow powder or crystals
Melting Point 67.0 to 71.0 °C
Storage Room temperature[2]
MDL Number MFCD00157275[2]

Synthesis Pathway: A Modern, Regioselective Approach

The synthesis of this compound is most effectively and selectively achieved through a two-step process starting from 3-methylbenzoic acid. This modern route is favored over the direct nitration of 3-methylbenzoic acid because it avoids the formation of undesired isomers, which are difficult to separate.[4] The key to this improved selectivity is the esterification of the carboxylic acid before the nitration step. The resulting methyl ester group, along with the methyl group, directs the incoming nitro group to the desired position.

The use of a milder nitrating system, such as a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O), is a significant improvement over the harsh conditions of traditional mixed acid (HNO₃/H₂SO₄) nitration.[5][6] This "green" approach not only enhances regioselectivity but also simplifies the reaction control and work-up procedures.[4][6]

Overall Synthetic Workflow Diagram

G A 3-Methylbenzoic Acid B Methyl 3-methylbenzoate A->B Esterification (Methanol, H₂SO₄ cat.) C This compound B->C Nitration (HNO₃, Ac₂O)

Caption: A regioselective, two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol details the synthesis from the commercially available starting material, 3-methylbenzoic acid.

Part A: Esterification of 3-Methylbenzoic Acid

  • Rationale: The conversion of the carboxylic acid to a methyl ester is a crucial first step. This is a classic Fischer-Speier esterification. Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.

  • Procedure:

    • To a 250 mL round-bottomed flask, add 3-methylbenzoic acid (e.g., 0.1 mol) and methanol (100 mL).

    • While swirling the flask, carefully and slowly add concentrated sulfuric acid (2 mL) as a catalyst.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to remove unreacted acid, and finally with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methylbenzoate, which can be used in the next step without further purification.

Part B: Nitration of Methyl 3-methylbenzoate

  • Rationale: This step introduces the nitro group onto the aromatic ring. The methyl and ester groups are ortho, para-directing and meta-directing, respectively. Their combined influence directs the electrophilic nitronium ion (NO₂⁺), generated from the nitric acid/acetic anhydride mixture, to the C2 position, which is ortho to the methyl group and meta to the ester. Maintaining a low temperature is critical to prevent over-nitration and the formation of byproducts.[3][4]

  • Procedure:

    • Place the crude methyl 3-methylbenzoate from the previous step into a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Cool the flask in an ice-salt bath to 0-5 °C.[7]

    • Prepare the nitrating mixture by slowly adding fuming nitric acid to acetic anhydride in a separate flask, keeping it cooled in an ice bath.

    • Add this pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate, ensuring the internal temperature does not rise above 10 °C.[7] The addition is exothermic and must be controlled.

    • After the addition is complete, continue stirring the reaction mixture at low temperature for an additional 30-60 minutes.[4]

    • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water.[3] This will cause the product to precipitate.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the washings are neutral to litmus paper.[7]

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol-water mixture, to yield a crystalline solid.

Key Chemical Transformations and Applications

This compound is primarily used as an intermediate.[1] Its functional groups are designed for subsequent modifications. The most common and synthetically valuable transformation is the reduction of the nitro group to an amine. This creates methyl 2-amino-5-methylbenzoate, a precursor for many pharmaceuticals, including those with anti-inflammatory properties.[1][3]

Reduction of the Nitro Group
  • Rationale: The conversion of the nitro group to a primary amine is a fundamental step in utilizing this building block. Several reagents can accomplish this, including catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or chemical reduction using metals in acidic media (e.g., SnCl₂ in HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Reaction Diagram: Nitro Group Reduction

G A This compound B Methyl 2-amino-5-methylbenzoate A->B Reduction (e.g., H₂, Pd/C)

Caption: Conversion to the corresponding aniline derivative via nitro group reduction.

Experimental Protocol: Catalytic Hydrogenation
  • Procedure:

    • In a hydrogenation vessel, dissolve this compound (e.g., 0.05 mol) in a suitable solvent like methanol or ethyl acetate (100 mL).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol% of the substrate).

    • Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude methyl 2-amino-5-methylbenzoate, which can be purified further if necessary.

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures for this compound.

SpectroscopyExpected Features
¹H NMR - Aromatic protons (~7.5 - 8.2 ppm).- Methyl ester singlet (-OCH₃) (~3.9 ppm).- Aromatic methyl singlet (-CH₃) (~2.5 ppm).
¹³C NMR - Ester carbonyl carbon (~165 ppm).- Aromatic carbons (~125-150 ppm).- Methyl ester carbon (~53 ppm).- Aromatic methyl carbon (~20 ppm).
FTIR (cm⁻¹) - Asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹).- C=O stretching of the ester (~1720-1730 cm⁻¹).- C-O stretching of the ester (~1250-1300 cm⁻¹).- Aromatic C=C stretching (~1600 and ~1480 cm⁻¹).

References

  • A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. BenchChem.
  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. BenchChem.
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. BenchChem.
  • Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate.
  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Springer.
  • Methyl 5-nitro-2-methylbenzoate. ChemicalBook.
  • Methyl 2-methyl-5-nitrobenzoate. PubChem.
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An In-depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-methyl-2-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of a variety of organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its molecular structure, which features a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group, provides a versatile scaffold for diverse chemical modifications. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring, making it a valuable building block for constructing more complex molecular architectures.[1] This guide offers a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing experimental conditions and ensuring safe handling.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to light yellow powder or crystal
Melting Point 67.0 to 71.0 °C
Storage Store at 0-8°C[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nitration of methyl 3-methylbenzoate. This reaction utilizes a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride, to introduce a nitro group onto the aromatic ring.[3][4] The directing effects of the existing methyl and methyl ester groups on the benzene ring favor the substitution at the 2-position.

Experimental Protocol: Synthesis via Nitration

This protocol details the nitration of methyl 3-methylbenzoate to yield this compound.

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Methanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool 400 cc of concentrated sulfuric acid to 0°C in an ice bath.[5]

  • Slowly add 204 g (1.5 moles) of methyl 3-methylbenzoate to the cooled sulfuric acid while stirring.[5] Maintain the temperature between 0-10°C.

  • Prepare a nitrating mixture by carefully and slowly adding 125 cc of concentrated nitric acid to 125 cc of concentrated sulfuric acid in a separate flask, cooled in an ice bath.[5]

  • Add the nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over approximately one hour, ensuring the reaction temperature is maintained between 5-15°C.[5]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.[5]

  • Remove the ice bath and allow the mixture to stir at room temperature for another 20 minutes.

  • Carefully pour the reaction mixture over a large volume of cracked ice (approximately 1300 g) in a beaker.[5] The crude this compound will precipitate as a solid.

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with ice-cold water until the washings are neutral to litmus paper.[3]

  • Perform a final wash with a small amount of a cold methanol/water mixture (e.g., 8:2 ratio) to remove certain impurities.[6]

  • Dry the purified product. The expected product is a white to light yellow crystalline solid.

Synthetic Workflow Diagram

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product Methyl_3-methylbenzoate Methyl 3-methylbenzoate Conditions 0-15°C Stirring Methyl_3-methylbenzoate->Conditions Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Conditions Quenching Pour onto ice Conditions->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with H₂O & MeOH/H₂O Filtration->Washing Product This compound Washing->Product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial and is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The deshielding effect of the nitro and ester groups will influence the chemical shifts of the aromatic protons.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the lack of symmetry, six distinct signals are expected for the aromatic carbons, in addition to the signals for the carbonyl carbon of the ester, the methyl carbon of the ester, and the methyl carbon attached to the ring.[7]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Strong C=O stretching vibration for the ester group (around 1720-1740 cm⁻¹).

  • Asymmetric and symmetric stretching vibrations for the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).

  • C-O stretching vibrations for the ester group (around 1200-1300 cm⁻¹).

  • C-H stretching vibrations for the aromatic and methyl groups.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research and industry.

  • Pharmaceutical Synthesis: It serves as a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is a key component in the development of compounds with potential anti-inflammatory and analgesic properties.[1] The nitro and ester functional groups allow for selective reductions and coupling reactions, which are valuable in constructing complex drug molecules.[2]

  • Agrochemical Development: This compound is utilized in the production of agrochemicals, including herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

  • Material Science: this compound finds applications in the creation of specialty polymers and resins.[1]

  • Organic Synthesis Research: In academic and industrial research laboratories, it is employed as a building block for the synthesis of more complex organic compounds, such as dyes and fragrances.[1][2]

Logical Flow of Application in Drug Discovery

DrugDiscovery Start This compound Step1 Chemical Modification (e.g., Reduction of Nitro Group, Hydrolysis of Ester) Start->Step1 Step2 Coupling Reactions (e.g., Amide bond formation) Step1->Step2 Step3 Lead Compound Generation Step2->Step3 Step4 Biological Screening (e.g., Anti-inflammatory, Analgesic assays) Step3->Step4 Step5 Lead Optimization Step4->Step5 End Drug Candidate Step5->End

Caption: Role as an intermediate in a drug discovery workflow.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

  • General Precautions: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side-shields or chemical goggles.

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat or other protective clothing.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[8]

    • In case of skin contact: Wash off with soap and plenty of water.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention.

  • Storage: Keep the container tightly sealed and store in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthesis route and significant applications in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

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  • University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]

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Introduction: The Critical Role of Solubility for a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 5-methyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring nitro and ester functional groups, allows for selective chemical transformations, making it a valuable building block in the creation of complex organic molecules.[1] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of this compound's solubility in various organic solvents. In drug development, solubility is a cornerstone property that influences bioavailability and the choice of delivery systems. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, empowering researchers to optimize its use in their laboratory and development workflows.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[2] A deeper understanding can be achieved by analyzing the molecular structure of this compound and the interplay of intermolecular forces with potential solvents.

Molecular Structure and Polarity Analysis

The structure of this compound consists of a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group. The presence of the highly polar nitro group (-NO₂) and the methyl ester group (-COOCH₃) introduces significant polarity to the molecule.[3][4] The nitro group, in particular, creates a strong dipole moment. In contrast, the benzene ring and the methyl group are non-polar. The overall polarity of the molecule is a balance between these competing functionalities, making it a moderately polar compound. The topological polar surface area (TPSA), a descriptor used in drug discovery to estimate transport properties, is calculated to be 72.1 Ų, indicating significant polar character.[5][6]

Intermolecular Forces at Play

The solubility of this compound in a given solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The key intermolecular forces involved are:

  • London Dispersion Forces: These are present in all molecules and increase with molecular size and surface area. The aromatic ring and methyl group of the solute contribute significantly to these interactions.

  • Dipole-Dipole Interactions: The polar nitro and ester groups create a permanent dipole moment, allowing the molecule to engage in strong dipole-dipole interactions with polar solvent molecules.

  • Hydrogen Bonding: While this compound does not have hydrogen bond donor capabilities (no H attached to O or N), the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.[7][8][9] This means it will have favorable interactions with solvents that are hydrogen bond donors.

Solubility_Workflow A 1. Preparation Add excess solute to solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-48h). A->B C 3. Phase Separation Centrifuge to pellet undissolved solid. B->C D 4. Sampling Filter supernatant (0.45 µm syringe filter). C->D E 5. Analysis Dilute and quantify concentration via HPLC/UV-Vis. D->E

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (of known purity)

  • Organic solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

2. Protocol:

  • Preparation: Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). [10]Equilibrium is reached when the concentration of the solute in solution does not change over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Quantitative Analysis of this compound

Accurate quantification of the dissolved solute is critical. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method for this purpose. [11][12][13]

Example HPLC Method for Quantification

This protocol is based on established methods for analyzing nitrobenzoic acid derivatives. [12][14]

  • Instrumentation: HPLC with a UV detector. [11][12]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [11][12]* Mobile Phase: An isocratic mixture of Acetonitrile and water (containing 0.1% phosphoric acid), for example, a 50:50 ratio. [11][12]* Flow Rate: 1.0 mL/min. [11][12]* Column Temperature: 30 °C. [11][13]* Detection Wavelength: Approximately 254 nm, a common wavelength for aromatic nitro compounds. [11][13]* Injection Volume: 10 µL. [11][13]

Data Analysis and Solubility Calculation
  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

Data Presentation and Interpretation

For comparative analysis, the determined solubility values should be tabulated.

Table for Experimental Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanol25Experimental ValueCalculated Value
e.g., Acetone25Experimental ValueCalculated Value
e.g., Dichloromethane25Experimental ValueCalculated Value
e.g., Toluene25Experimental ValueCalculated Value

Molecular Weight of this compound: 195.17 g/mol [1] The experimental results can then be interpreted in the context of the theoretical principles outlined earlier. For instance, higher solubility would be expected in polar aprotic and protic solvents compared to non-polar hydrocarbon solvents, which should be reflected in the empirical data.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in synthetic chemistry and pharmaceutical development. By combining a theoretical framework based on molecular structure and intermolecular forces with a robust experimental protocol like the isothermal shake-flask method, researchers can accurately predict and determine its solubility in a wide range of organic solvents. This knowledge facilitates rational solvent selection for reactions, enables efficient purification through techniques like crystallization, and provides critical data for formulation design, ultimately accelerating research and development timelines.

References

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Technical Guide: Physicochemical Characterization of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methyl-2-nitrobenzoate (CAS No. 20587-30-8) is a substituted aromatic nitro compound that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a nitro group ortho to the methyl ester and a methyl group in the meta position, imparts specific reactivity and physical properties that are of significant interest to researchers in pharmaceutical and agrochemical development.[1] This guide provides an in-depth analysis of the physical state and appearance of this compound, offering a technical foundation for its handling, application, and characterization in a laboratory setting.

A critical aspect to consider when working with this compound is the potential for ambiguity with its isomer, Methyl 2-methyl-5-nitrobenzoate (CAS No. 77324-87-9). While some sources may use the names interchangeably, they are distinct chemical entities with different CAS numbers and slightly different physical properties.[2][3] This guide will primarily focus on this compound (CAS 20587-30-8) while providing comparative data for its isomer to ensure clarity and precision in experimental design.

Physicochemical Properties

The physical state and appearance of a chemical compound are direct manifestations of its intermolecular forces, which are dictated by its molecular structure. In the case of this compound, the presence of the polar nitro group and the methyl ester contribute to its solid nature at room temperature.

Physical State and Appearance

Based on technical safety data, this compound is a solid at standard temperature and pressure. Its appearance is described as a white to yellow solid . The color variation can be attributed to the purity of the substance, with higher purity samples typically appearing closer to white. The presence of the nitroaromatic chromophore is the primary reason for its characteristic yellow hue.

For comparison, the isomer Methyl 2-methyl-5-nitrobenzoate (CAS 77324-87-9) is similarly described as a powder or crystal, with its color ranging from white to light yellow, and sometimes light orange to green.[2]

Quantitative Physical Data

A summary of the key physical properties for this compound and its common isomer is presented below. This data is essential for determining appropriate solvents for reactions and purification, as well as for setting parameters for analytical techniques like chromatography and spectroscopy.

PropertyThis compoundMethyl 2-methyl-5-nitrobenzoateData Source(s)
CAS Number 20587-30-877324-87-9[1][2][4][5]
Molecular Formula C₉H₉NO₄C₉H₉NO₄[1][2][6]
Molecular Weight 195.17 g/mol 195.17 g/mol [1][2][4][6]
Physical Form SolidPowder to Crystal[2]
Color White to YellowLight orange to Yellow to Green[2]
Melting Point 80 °C67.0 to 71.0 °C[2]
Boiling Point No data available305.4±22.0 °C (Predicted)[2]
Solubility Soluble in MethanolSoluble in Methanol[2]
Storage Room temperature, store in a cool, shaded areaRoom Temperature, Sealed in dry[2][6]

Experimental Workflow: Visual Inspection and Melting Point Determination

To empirically verify the physical state and purity of a sample purported to be this compound, the following protocol is recommended. This workflow is a self-validating system, as the visual inspection provides a preliminary assessment, while the melting point determination offers a quantitative measure of purity.

Step-by-Step Protocol
  • Sample Preparation:

    • Place a small, representative sample of the compound onto a clean, white watch glass.

    • Ensure the sample is dry and free-flowing.

  • Visual Inspection:

    • Under adequate lighting, observe the sample's physical form (e.g., crystalline, powder).

    • Note the color of the sample against the white background. For this compound, this is expected to be white to yellow.

  • Melting Point Analysis:

    • Load a small amount of the finely powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the temperature approaches the expected melting point of 80 °C.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A sharp melting range (≤ 1 °C) is indicative of high purity.

Logical Framework for Analysis

Sample Sample of This compound Visual Visual Inspection (Color & Form) Sample->Visual Observe Melt Melting Point Determination Sample->Melt Analyze Compare Compare with Literature Values (Appearance: White-Yellow Melting Point: ~80°C) Visual->Compare Melt->Compare Purity Assess Purity & Confirm Identity Compare->Purity Data Matches Impure Potential Impurity or Isomer Misidentification Compare->Impure Data Discrepancy cluster_molecule This compound Structure Aromatic Ring (Planar & Rigid) Solid Solid State at RT Structure->Solid π-π stacking MeltingPoint Defined Melting Point (~80°C) Structure->MeltingPoint Collective Intermolecular Force Strength Nitro Nitro Group (-NO₂) (Strongly Electron-Withdrawing, Polar) Nitro->Solid Dipole-Dipole Interactions Nitro->MeltingPoint Collective Intermolecular Force Strength Color Yellowish Color Nitro->Color Chromophore Ester Methyl Ester (-COOCH₃) (Polar) Ester->Solid Dipole-Dipole Interactions Ester->MeltingPoint Collective Intermolecular Force Strength Methyl Methyl Group (-CH₃) (Nonpolar) Methyl->MeltingPoint Collective Intermolecular Force Strength

Caption: Influence of functional groups on the physical properties of the compound.

  • Solid State: The planarity of the benzene ring allows for efficient crystal packing through π-π stacking interactions. Furthermore, the highly polar nitro and ester groups introduce strong dipole-dipole interactions, increasing the intermolecular forces and favoring a solid state at room temperature.

  • Melting Point: The melting point of 80 °C is a quantitative measure of the energy required to overcome these intermolecular forces. The specific arrangement of the substituents on the aromatic ring determines the efficiency of the crystal lattice packing, which in turn dictates the melting point.

  • Color: The nitro group attached to the aromatic ring acts as a chromophore, a light-absorbing functional group. This electronic feature is responsible for the compound's characteristic pale yellow to yellow appearance.

Conclusion

This compound is a white to yellow solid with a melting point of approximately 80 °C. A thorough understanding of its physical properties, and a clear distinction from its isomer Methyl 2-methyl-5-nitrobenzoate, is paramount for its effective use in research and development. The protocols and structural rationale provided in this guide offer a comprehensive framework for the accurate identification, handling, and application of this important chemical intermediate.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

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A Technical Guide to the Stability and Storage of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-methyl-2-nitrobenzoate is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of a wide range of complex organic molecules. Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the nitro and ester functional groups provide versatile handles for selective reductions and coupling reactions.[1][2] The integrity and purity of this reagent are paramount to achieving desired reaction outcomes, making a thorough understanding of its stability essential for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond simple storage instructions, it delves into the causative factors behind potential degradation, offers field-proven protocols for storage and handling, and presents a framework for establishing a self-validating stability testing program. The objective is to equip scientific professionals with the expertise to maintain the compound's quality, ensure experimental reproducibility, and safeguard research outcomes.

Chemical Profile and Intrinsic Stability

The stability of this compound is intrinsically linked to its molecular structure. The presence of an electron-withdrawing nitro group and a hydrolyzable methyl ester moiety on the benzene ring dictates its reactivity and potential degradation pathways.

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
Appearance White to light yellow powder or crystals
Primary Functional Groups Methyl Ester, Nitro Group, Substituted Benzene Ring

While generally considered stable under standard ambient conditions, the molecule's functional groups make it susceptible to specific environmental factors. The nitroaromatic system, in particular, warrants careful handling, as this class of compounds can be energetic and may decompose exothermically under certain conditions, especially in the presence of impurities.[3]

Analysis of Potential Degradation Pathways

Understanding the mechanisms by which this compound can degrade is fundamental to designing effective storage strategies.

Thermal Decomposition

While stable at controlled room temperature, exposure to elevated temperatures can induce thermal decomposition.[4] This process is highly exothermic for many organic nitro compounds and can lead to the release of hazardous vapors, including nitrogen oxides (NOx) and carbon oxides (COx). It is crucial to recognize that the presence of contaminants or incompatible materials can significantly lower the decomposition temperature.[3]

Hydrolytic Instability

The methyl ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and catalyzed by strong acids or bases.[5] This reaction would cleave the ester bond, yielding 5-methyl-2-nitrobenzoic acid and methanol as degradation products. The primary defense against this pathway is the stringent exclusion of moisture during storage.

Photochemical Degradation

Nitroaromatic compounds can be sensitive to light. Exposure to UV or high-intensity visible light may provide the energy to initiate photochemical reactions, leading to the formation of impurities. Therefore, protection from light is a standard and critical precaution for maintaining the long-term integrity of the compound.[6] This is a core consideration in formal stability studies as outlined by ICH guidelines.[7][8]

Incompatibility and Oxidative Reactions

This compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these substances can trigger rapid and potentially hazardous decomposition reactions.[5] Storing the compound in isolation from such materials is a critical safety and stability measure.

Recommended Storage and Handling Protocols

To ensure the long-term viability and purity of this compound, the following protocols, derived from its chemical nature and established best practices for nitroaromatic compounds, should be implemented.

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Controlled Room Temperature (20-25°C)Prevents thermal degradation.[1]
Atmosphere Dry; Inert (Argon/Nitrogen for long-term)Prevents hydrolysis of the ester group.
Light In the dark; Use amber glass containersPrevents photochemical degradation.[6]
Container Tightly sealed, airtight containerExcludes moisture and atmospheric contaminants.[4][9]
Ventilation Store in a well-ventilated areaEnsures safe dissipation of any potential off-gassing.[4][9]
Compatibility Store away from strong acids, bases, and oxidizing agentsAvoids catalytic decomposition and hazardous reactions.[5]
Handling Procedures

When handling this compound, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated area or a chemical fume hood. Avoid actions that generate dust. In case of a spill, avoid creating dust, collect the material, and place it in a suitable container for disposal.[4]

Visualization: Stability Assessment and Management Workflow

The following diagram outlines the logical workflow for receiving, storing, and monitoring the stability of this compound, forming a self-validating system to ensure its quality over time.

Stability_Workflow cluster_0 Initial Assessment cluster_1 Storage & Monitoring cluster_2 Decision & Re-evaluation Receive Receive Compound Inspect Visual Inspection (Color, Form) Receive->Inspect Test_t0 Initial QC Analysis (t=0) - HPLC Purity - Appearance - Moisture Content Inspect->Test_t0 Store Store Under Recommended Conditions (Sec 4.1) Test_t0->Store If Passes QC Fail Quarantine & Reject Lot Test_t0->Fail If Fails QC LongTerm Long-Term Stability Study (e.g., 25°C / 60% RH) Store->LongTerm Accelerated Accelerated Stability Study (e.g., 40°C / 75% RH) Store->Accelerated PeriodicTest Periodic QC Testing (3, 6, 12, 24 months) LongTerm->PeriodicTest Accelerated->PeriodicTest Provides predictive data Analyze Analyze Data for Trends (Purity Change, Degradants) PeriodicTest->Analyze Decision Confirm Stability / Establish Re-Test Date Analyze->Decision

Sources

An In-depth Technical Guide on the Directing Effects of Methyl and Ester Groups in Nitration

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the directing effects of methyl and ester functional groups in the context of electrophilic aromatic nitration. Tailored for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles, reaction kinetics, and practical synthetic considerations that govern regioselectivity in these fundamental reactions.

Introduction to Electrophilic Aromatic Substitution and Substituent Effects

Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The introduction of a substituent onto a benzene ring profoundly influences the outcome of subsequent substitution reactions.[1][2][3] This influence manifests in two primary ways: by altering the reaction rate (activation or deactivation) and by dictating the position of the incoming electrophile (regioselectivity).[2][3]

Substituents exert their influence through a combination of inductive and resonance (or mesomeric) effects.[4][5][6]

  • Inductive effects are transmitted through sigma (σ) bonds and are dependent on the electronegativity of the atoms.[4][7]

  • Resonance effects involve the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4][5]

The interplay of these effects determines whether a substituent is activating or deactivating and whether it directs incoming electrophiles to the ortho-, para-, or meta- positions.[8][9]

The Methyl Group: An Activating Ortho-, Para-Director

The methyl group (-CH₃) serves as a classic example of an activating, ortho-, para-directing substituent.[2][10] Its directing effect is a consequence of two electron-donating mechanisms: the positive inductive effect (+I) and hyperconjugation.[10][11]

Mechanism of Action
  • Inductive Effect (+I): Alkyl groups, like the methyl group, are less electronegative than the sp²-hybridized carbons of the benzene ring. This difference in electronegativity leads to a net donation of electron density from the methyl group to the ring through the σ-bond, thereby increasing the ring's nucleophilicity.[11]

  • Hyperconjugation: This effect involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring. This donation of electron density further enriches the ring, particularly at the ortho and para positions.[11]

The increased electron density at the ortho and para positions makes them more susceptible to attack by an electrophile, such as the nitronium ion (NO₂⁺) generated during nitration.[12][13] The carbocation intermediates (arenium ions or σ-complexes) formed upon attack at these positions are more stabilized by the electron-donating methyl group compared to the intermediate formed from meta attack.[14]

Regioselectivity in the Nitration of Toluene

The nitration of toluene (methylbenzene) typically yields a mixture of ortho-nitrotoluene and para-nitrotoluene, with a very small amount of the meta isomer.[12] While both ortho and para positions are activated, the ratio of the products is influenced by steric hindrance. The bulky methyl group can impede the approach of the electrophile to the adjacent ortho positions, often leading to a higher proportion of the para product.[12][14] However, under many conditions, the statistical advantage of two ortho positions to one para position can lead to the ortho isomer being the major product.[15]

The reaction of toluene with a mixture of nitric acid and sulfuric acid proceeds readily, often at a lower temperature than the nitration of benzene, due to the activating nature of the methyl group.[12][13]

The Ester Group: A Deactivating Meta-Director

In contrast to the methyl group, the ester group (-COOR), such as in methyl benzoate, is a deactivating, meta-directing substituent.[16][17] Its influence stems from its electron-withdrawing nature, which is a result of both a negative inductive effect (-I) and a negative resonance effect (-M).[16]

Mechanism of Action
  • Inductive Effect (-I): The electronegative oxygen atoms of the ester group pull electron density away from the aromatic ring through the σ-bond.

  • Resonance Effect (-M): The carbonyl group of the ester can withdraw electron density from the π-system of the ring through resonance. This delocalization of electrons out of the ring significantly reduces its nucleophilicity.[16]

The withdrawal of electron density deactivates the entire ring towards electrophilic attack. When examining the resonance structures of the carbocation intermediates, it becomes evident that attack at the ortho and para positions results in a particularly unstable resonance contributor where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group.[18] The intermediate formed from meta attack avoids this destabilizing arrangement, making the meta pathway the least energetic and, therefore, the favored one.[17][18]

Regioselectivity in the Nitration of Methyl Benzoate

Due to the deactivating effect of the ester group, the nitration of methyl benzoate requires more forcing conditions (e.g., higher temperatures or stronger acid concentrations) than the nitration of benzene or toluene.[19][20] The reaction predominantly yields the meta-nitro product, methyl 3-nitrobenzoate.[16][17]

Comparative Analysis: Methyl vs. Ester Group

The contrasting effects of the methyl and ester groups on the nitration of a benzene ring are summarized in the table below.

FeatureMethyl Group (-CH₃)Ester Group (-COOR)
Electronic Effect Electron-donatingElectron-withdrawing
Inductive Effect +I (Donating)-I (Withdrawing)
Resonance Effect Hyperconjugation (Donating)-M (Withdrawing)
Reactivity Activating (Faster than benzene)[12][21]Deactivating (Slower than benzene)[16][22]
Directing Effect Ortho, Para[2][10]Meta[16][17]
Intermediate Stability Stabilizes carbocation at ortho and para positions[14]Destabilizes carbocation at ortho and para positions[18]

Experimental Protocols

Safety Precaution: Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[16][23] These experiments must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[23] The addition of reagents should be slow and controlled, with external cooling to manage the reaction temperature.[24]

Nitration of Toluene
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, add 1.0 mL of concentrated nitric acid.[13]

  • Slowly and with constant stirring, add 1.0 mL of concentrated sulfuric acid.[13]

  • Over a period of approximately 5 minutes, add 1.0 mL of toluene dropwise, ensuring the temperature does not rise excessively.[13]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 5 minutes.[13]

  • Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.[13]

  • Extract the product with two 4 mL portions of diethyl ether.[13]

  • Wash the combined organic layers with 10 mL of 10% sodium bicarbonate solution.[13]

  • Dry the organic layer over anhydrous sodium sulfate, decant, and remove the solvent by rotary evaporation to obtain the product mixture of nitrotoluenes.

Nitration of Methyl Benzoate
  • In a conical flask, cool 2.0 mL of methyl benzoate in an ice-salt bath.

  • Slowly add 4 cm³ of concentrated sulfuric acid to the methyl benzoate with swirling and cooling.[17]

  • In a separate test tube, prepare the nitrating mixture by slowly adding 1.5 cm³ of concentrated sulfuric acid to 1.5 cm³ of concentrated nitric acid, keeping the mixture cool in an ice-water bath.[17]

  • Using a dropping pipette, add the nitrating mixture to the methyl benzoate solution over approximately 15 minutes, maintaining a low temperature.[17]

  • After the addition, allow the mixture to stand at room temperature for about 20 minutes with stirring.[25]

  • Pour the reaction mixture onto about 20 g of crushed ice in a beaker.[25]

  • Collect the precipitated solid product, methyl 3-nitrobenzoate, by vacuum filtration and wash with cold water.

Visualizing the Mechanisms

Directing Effects of the Methyl Group

methyl_directing cluster_toluene Toluene cluster_effects Electronic Effects cluster_outcome Reaction Outcome Toluene Toluene (-CH₃) Inductive +I Effect (Electron Donating) Toluene->Inductive Hyperconjugation Hyperconjugation (Electron Donating) Toluene->Hyperconjugation Activation Ring Activation Inductive->Activation Hyperconjugation->Activation Direction Ortho, Para-Directing Activation->Direction

Caption: Electronic effects of the methyl group leading to ring activation and ortho-, para-direction.

Directing Effects of the Ester Group

ester_directing cluster_benzoate Methyl Benzoate cluster_effects Electronic Effects cluster_outcome Reaction Outcome Benzoate Methyl Benzoate (-COOCH₃) Inductive -I Effect (Electron Withdrawing) Benzoate->Inductive Resonance -M Effect (Electron Withdrawing) Benzoate->Resonance Deactivation Ring Deactivation Inductive->Deactivation Resonance->Deactivation Direction Meta-Directing Deactivation->Direction

Caption: Electronic effects of the ester group resulting in ring deactivation and meta-direction.

Conclusion

The directing effects of substituents in electrophilic aromatic nitration are a predictable outcome of their inherent electronic properties. The electron-donating methyl group activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing ester group deactivates the ring and directs substitution to the meta position. A thorough understanding of these principles is crucial for designing and executing effective synthetic strategies in drug development and other areas of chemical research.

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role of "Methyl 5-methyl-2-nitrobenzoate" as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-methyl-2-nitrobenzoate: A Cornerstone Intermediate in Modern Synthesis

Introduction

This compound is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1][2] Its structure, which features a methyl ester, a nitro group, and a methyl group strategically positioned on a benzene ring, provides a versatile chemical scaffold for synthetic chemists. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and provides a latent amino functionality, which is a common feature in bioactive molecules.[3][4] This guide, intended for researchers and professionals in drug development and fine chemical synthesis, offers a comprehensive exploration of the synthesis, properties, and critical applications of this compound, underscoring its value as a building block in the creation of pharmaceuticals, agrochemicals, and specialty materials.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for experimental design, process optimization, and safety. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[3]
MDL Number MFCD00157275[1][2]
Storage Conditions Store at 0-8°C[1]

Synthesis of this compound

The most common and efficient route for the preparation of this compound is through the regioselective nitration of Methyl 3-methylbenzoate. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Causality of Experimental Design

The choice of reagents and conditions is dictated by the directing effects of the substituents on the starting material. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. Their combined influence directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the methyl group and meta to the ester, resulting in the desired product with high selectivity. A mixture of nitric acid and a strong dehydrating agent, such as sulfuric acid or acetic anhydride, is used to generate the highly reactive nitronium ion in situ.[5][6] The reaction is performed at low temperatures (typically below 10-15°C) to control the highly exothermic nature of nitration, thereby minimizing the formation of dinitrated and other side products.[3][7]

Synthesis_of_Methyl_5_methyl_2_nitrobenzoate Start Methyl 3-methylbenzoate Reagents HNO₃ / Ac₂O (or H₂SO₄) < 15°C Start->Reagents Product This compound Reagents->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Nitration

The following protocol details a green and efficient method using a mixture of nitric acid and acetic anhydride.[3][5][6]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 3-methylbenzoate in acetic anhydride. Cool the solution to 0-5°C using an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution. It is critical to maintain the internal temperature below 10°C to prevent side reactions.[3]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the nitration goes to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

  • Work-up: Pour the reaction mixture into ice-water. This quenches the reaction and precipitates the crude product.[3][7]

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid.[3][7]

  • Drying: Dry the obtained product, crude this compound, under vacuum. The crude product can often be used directly in the next step or purified further by recrystallization if necessary.

Core Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitro group and the methyl ester.

Reduction to Methyl 2-amino-5-methylbenzoate

The most significant application of this intermediate is its reduction to the corresponding aniline derivative, Methyl 2-amino-5-methylbenzoate.[4] This transformation is a gateway to a vast number of pharmaceuticals and bioactive molecules, as the primary amine group can be readily derivatized or used in cyclization reactions.

Mechanistic Insight: The reduction of an aromatic nitro group is a fundamental transformation. It can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[8] Modern electrocatalytic methods also offer a highly selective and environmentally friendly alternative.[9] The resulting amino group is a potent nucleophile and a directing group for further electrophilic aromatic substitutions.

Key_Transformation Start This compound Reagents Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Start->Reagents Product Methyl 2-amino-5-methylbenzoate (Key Building Block) Reagents->Product

Caption: Reduction to the key aniline intermediate.

Experimental Protocol: Catalytic Hydrogenation
  • Setup: Charge a hydrogenation vessel with this compound and a suitable solvent, such as methanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of 10% Palladium on Carbon (Pd/C) to the mixture.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-methylbenzoate, which can be purified by recrystallization or column chromatography.

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound is a valuable precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]

  • Pharmaceuticals: Its derivatives are integral to the development of drugs with anti-inflammatory and analgesic properties.[1] The aniline intermediate derived from it is a common scaffold in medicinal chemistry, used to construct heterocyclic systems like benzoxazoles, quinazolines, and indoles, which are present in numerous anticancer agents and other therapeutics.[3][10][11]

  • Agrochemicals: The compound is also used in the production of pesticides and herbicides, where the specific substitution pattern on the aromatic ring is crucial for biological activity and selectivity, helping to enhance crop protection.[1]

Conclusion

This compound is more than a simple chemical compound; it is a strategic and versatile intermediate that provides a reliable and efficient entry point into complex molecular architectures. Its well-established synthesis and the dual reactivity of its functional groups make it an indispensable tool for researchers and synthetic chemists. The ability to readily convert the nitro group into an amine unlocks a vast chemical space, enabling the construction of novel compounds for drug discovery and the development of advanced agricultural products.[1][4] This guide provides a foundational framework for understanding and utilizing this key building block to its full potential.

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Methyl 5-methyl-2-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Key Synthetic Intermediate

In the landscape of organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic importance of well-defined molecular building blocks cannot be overstated. Methyl 5-methyl-2-nitrobenzoate, a substituted aromatic ester, represents one such pivotal intermediate. While not a household name in the broader scientific community, its utility in constructing more complex molecular architectures is significant. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound, from its synthesis and physicochemical properties to its critical role in the creation of valuable downstream products. Our focus will be on the causality behind experimental choices and the self-validating nature of the described protocols, ensuring a blend of theoretical knowledge and practical application.

Historical Context and Developmental Trajectory

The history of this compound is intrinsically linked to the broader development of electrophilic aromatic substitution, a cornerstone of organic chemistry. The nitration of aromatic compounds, first reported for benzene by Mitscherlich in 1834, set the stage for the synthesis of a vast array of nitroaromatic compounds.[1] The introduction of "mixed acid" (a combination of nitric and sulfuric acids) by Mansfield shortly thereafter provided a more effective and general method for nitration.[1]

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the extensive studies on the nitration of toluene and its derivatives, which began in the 19th and early 20th centuries.[2][3] The directing effects of substituents on the aromatic ring, a fundamental concept in electrophilic aromatic substitution, dictate the regioselectivity of the nitration reaction. In the case of the precursor to this compound, methyl 3-methylbenzoate, the methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. The interplay of these directing effects is crucial in achieving the desired substitution pattern.

Modern synthetic chemistry has seen a shift towards more environmentally friendly and selective methods. The development of a nitration process using a mixture of nitric acid and acetic anhydride for the synthesis of 5-methyl-2-nitrobenzoic acid (via its methyl ester) is a prime example of this evolution, offering high selectivity and a greener profile compared to traditional mixed-acid nitration.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is a solid at room temperature and its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₄[6]
Molecular Weight 195.17 g/mol [6]
CAS Number 20587-30-8[6]
Appearance Solid
Storage Temperature Room temperature[6]
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons on the ring, and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will correspond to the carbonyl carbon of the ester, the aromatic carbons (with those closer to the nitro group being shifted downfield), the methyl carbon on the ring, and the methyl ester carbon.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester (typically around 1735-1750 cm⁻¹), and the symmetric and asymmetric stretching vibrations of the nitro group (-NO₂) (in the ranges of 1315-1355 cm⁻¹ and 1490-1550 cm⁻¹, respectively).[8][9] Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural confirmation.

Synthesis of this compound: A Modern Approach

The synthesis of this compound is most effectively and selectively achieved through the nitration of methyl 3-methylbenzoate. This method is favored for its high regioselectivity and avoidance of harsh mixed acids.[4][5]

Reaction Causality

The choice of methyl 3-methylbenzoate as the starting material is strategic. The methyl group is an activating ortho-, para-director, while the methyl ester is a deactivating meta-director. The positions ortho to the methyl group are 2 and 6, and the para position is 4. The positions meta to the ester are 2 and 6. The convergence of these directing effects strongly favors substitution at the 2-position, which is ortho to the activating methyl group and meta to the deactivating ester group. The use of a nitric acid/acetic anhydride mixture provides a less aggressive nitrating agent than mixed acid, which can help to prevent the formation of byproducts.

Experimental Protocol: Nitration of Methyl 3-methylbenzoate

This protocol is based on modern, environmentally conscious methods.[4][10]

Materials and Reagents:

  • Methyl 3-methylbenzoate

  • Fuming nitric acid

  • Acetic anhydride

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.[10]

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution. It is crucial to maintain the temperature below 10 °C throughout the addition to control the exothermic reaction and prevent side reactions.[10]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours to ensure the completion of the nitration.

  • Pour the reaction mixture into ice-water to precipitate the crude this compound.[10]

  • Filter the precipitate, wash it with cold water until the washings are neutral, and then dry the product.

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction Process cluster_product Product Methyl_3-methylbenzoate Methyl 3-methylbenzoate Mixing Mix at 0-5 °C Methyl_3-methylbenzoate->Mixing Nitrating_Mixture Fuming HNO₃ / Acetic Anhydride Nitrating_Mixture->Mixing Stirring Stir at Room Temp (2-3h) Mixing->Stirring Quenching Pour into Ice-Water Stirring->Quenching Isolation Filter and Dry Quenching->Isolation Final_Product This compound Isolation->Final_Product

Synthesis workflow for this compound.

Applications in Synthesis: A Gateway to Functionalized Molecules

The primary and most significant application of this compound is as a synthetic intermediate.[6][11] Its value lies in the strategic placement of the nitro, methyl, and methyl ester groups, which allows for a variety of subsequent chemical transformations.

Precursor to 5-Methyl-2-nitrobenzoic Acid

This compound is the direct precursor to 5-methyl-2-nitrobenzoic acid through hydrolysis of the ester group.[10] This carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and dyes.[10]

Experimental Protocol: Hydrolysis to 5-Methyl-2-nitrobenzoic Acid

  • Reflux the crude this compound with an aqueous solution of sodium hydroxide for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the ester is completely consumed.

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to an acidic pH, which will cause the precipitation of 5-Methyl-2-nitrobenzoic acid.[10]

  • Filter the precipitate, wash it thoroughly with cold water, and dry to obtain the crude product. The crude acid can be further purified by recrystallization.

Access to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding methyl 2-amino-5-methylbenzoate. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can participate in reactions such as diazotization, amide bond formation, and the synthesis of heterocyclic compounds. These amino derivatives are key intermediates in the production of various pharmaceuticals, including those with anti-inflammatory and analgesic properties, as well as agrochemicals like pesticides and herbicides.[11][12]

Applications cluster_transformations Chemical Transformations cluster_products Key Intermediates cluster_end_uses Downstream Applications Start This compound Hydrolysis Ester Hydrolysis Start->Hydrolysis Reduction Nitro Group Reduction Start->Reduction Acid 5-Methyl-2-nitrobenzoic Acid Hydrolysis->Acid Amine Methyl 2-amino-5-methylbenzoate Reduction->Amine Pharma_Agro_Acid Pharmaceuticals & Dyes Acid->Pharma_Agro_Acid Pharma_Agro_Amine Pharmaceuticals & Agrochemicals Amine->Pharma_Agro_Amine

Synthetic utility of this compound.
Other Potential Applications

Beyond its role as a precursor to the corresponding carboxylic acid and amine, this compound is utilized in research for the synthesis of specialty chemicals, dyes, and fragrances where controlled substitution on the benzene ring is required.[6] Its unique substitution pattern makes it a valuable tool for medicinal chemists exploring structure-activity relationships in drug design.

Conclusion: An Essential Component in the Synthetic Chemist's Toolbox

This compound, while not an end-product in itself, exemplifies the critical role of well-designed intermediates in modern organic synthesis. Its efficient and selective preparation, coupled with the versatility of its functional groups, provides a reliable pathway to a range of valuable molecules for the pharmaceutical, agrochemical, and specialty chemical industries. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the principles of chemical reactivity and supported by established protocols. As the demand for novel and complex organic molecules continues to grow, the importance of foundational building blocks like this compound will undoubtedly endure.

References

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A Technical Guide to the Theoretical Calculation of Molecular Properties: The Case of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical methods used to calculate the molecular properties of Methyl 5-methyl-2-nitrobenzoate, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of computational chemistry, with a focus on Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the interpretation of calculated data, including optimized geometry, electronic properties, and spectroscopic signatures. This guide is designed to be a self-validating system, grounding all protocols and claims in authoritative scientific literature.

Introduction: The "Why" of Theoretical Calculations in Drug Discovery

In modern drug discovery, understanding the intrinsic properties of a molecule is paramount.[1] this compound, while not a therapeutic agent itself, represents a class of small organic molecules whose derivatives are of significant interest in medicinal chemistry. Its structural and electronic characteristics can dictate its reactivity and potential as a building block for more complex bioactive compounds.

  • Three-Dimensional Structure and Conformation: Understanding the most stable arrangement of atoms in space is fundamental to predicting how the molecule will interact with biological targets.

  • Electronic Properties: The distribution of electrons within the molecule governs its reactivity, polarity, and spectroscopic behavior.

  • Spectroscopic Signatures: Predicting spectra (NMR, IR, UV-Vis) aids in the identification and characterization of the compound in a laboratory setting.

  • Reactivity Descriptors: Computational methods can quantify the electrophilic and nucleophilic nature of different parts of the molecule, predicting how it will behave in chemical reactions.[5]

This guide will walk through the process of calculating these properties for this compound, emphasizing the importance of methodological rigor and the interpretation of the results within the context of chemical principles.

Foundational Principles: An Overview of Density Functional Theory (DFT)

The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT).[6] DFT is a quantum mechanical method that determines the electronic structure of a many-electron system by using the electron density as the fundamental variable, rather than the more complex many-electron wavefunction.[7] This approach offers a favorable balance between computational cost and accuracy, making it an ideal tool for studying organic molecules.[8]

The accuracy of a DFT calculation is primarily determined by two key components: the exchange-correlation functional and the basis set .[6]

  • Exchange-Correlation Functional: This is an approximation of the complex interactions between electrons. There is a "zoo" of functionals available, each with its own strengths and weaknesses. The choice of functional depends on the properties being calculated and the nature of the molecule.[7] For organic molecules like this compound, hybrid functionals such as B3LYP are often a good starting point, as they incorporate a portion of exact exchange from Hartree-Fock theory, generally improving accuracy for many properties.[9]

  • Basis Set: A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule.[10] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.[11][12] Pople-style basis sets, such as 6-31G(d), are commonly used for initial geometry optimizations, while larger basis sets like 6-311+G(d,p) may be employed for more accurate energy and property calculations. The inclusion of polarization functions (e.g., (d)) and diffuse functions (e.g., +) is crucial for accurately describing the bonding and non-bonding interactions in molecules with heteroatoms and potential for delocalization, such as our target molecule.[11]

The following diagram illustrates the decision-making process for setting up a DFT calculation:

dft_workflow start Define Research Question mol_structure Define Molecular Structure This compound start->mol_structure choose_method Select Computational Method DFT is generally a good choice for this system size. mol_structure->choose_method choose_functional Choose Exchange-Correlation Functional Hybrid functionals like B3LYP are a common starting point for organic molecules. choose_method->choose_functional choose_basis_set Select Basis Set Start with a moderate basis set like 6-31G(d) for optimization, then refine with a larger one like 6-311+G(d,p) for final energies and properties. choose_functional->choose_basis_set define_task Define Calculation Task Geometry Optimization, Frequency Analysis, NMR, UV-Vis, etc. choose_basis_set->define_task run_calculation Perform Calculation define_task->run_calculation analyze_results Analyze and Interpret Results run_calculation->analyze_results

Caption: A generalized workflow for performing DFT calculations on a molecule like this compound.

Calculating the Properties of this compound: A Step-by-Step Protocol

This section outlines the practical steps for calculating key properties of this compound using a typical computational chemistry software package like Gaussian.[13]

Geometry Optimization and Vibrational Frequency Analysis

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, its equilibrium geometry.

Protocol:

  • Input Structure: Build the 3D structure of this compound using a molecular editor.

  • Calculation Setup:

    • Method: B3LYP functional.

    • Basis Set: 6-31G(d).

    • Task: Opt Freq (Optimize geometry followed by a frequency calculation).

    • Charge and Multiplicity: 0 and 1 (neutral molecule in a singlet state).

  • Execution: Submit the calculation.

  • Validation: After the calculation is complete, verify that the optimization was successful by checking for the absence of imaginary frequencies. The presence of imaginary frequencies indicates that the optimized structure is a transition state, not a minimum on the potential energy surface.

The frequency calculation also provides a theoretical infrared (IR) spectrum. The calculated vibrational frequencies can be compared with experimental IR data to validate the accuracy of the computational model.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Range (cm⁻¹)
C=O (ester)~1730-17501735-1750
NO₂ (asymmetric stretch)~1520-15601500-1570
NO₂ (symmetric stretch)~1340-13801335-1385
C-O (ester)~1250-13001250-1300

Note: Calculated frequencies are often systematically overestimated and are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d)) for better agreement with experimental data.

Electronic Structure Analysis: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Protocol:

  • Input Structure: Use the optimized geometry from the previous step.

  • Calculation Setup:

    • Method: B3LYP functional.

    • Basis Set: 6-311+G(d,p) for improved accuracy.

    • Task: Single-point energy calculation.

  • Analysis: Extract the energies of the HOMO and LUMO from the output file and visualize their spatial distribution.

For this compound, we would expect the HOMO to be localized primarily on the benzene ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitro group.

Table 2: Calculated Electronic Properties

PropertyCalculated Value (eV)Interpretation
HOMO EnergyRelates to ionization potential; higher energy indicates easier electron donation.
LUMO EnergyRelates to electron affinity; lower energy indicates easier electron acceptance.
HOMO-LUMO GapA smaller gap suggests higher reactivity.

Note: The exact values would be obtained from the output of the DFT calculation.

fmo_diagram lumo LUMO (Lowest Unoccupied Molecular Orbital) Energy = X eV homo HOMO (Highest Occupied Molecular Orbital) Energy = Y eV gap HOMO-LUMO Gap ΔE = (X - Y) eV energy_axis Energy

Caption: A schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap.

Spectroscopic Properties: NMR and UV-Vis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation.

Protocol:

  • Input Structure: Use the optimized geometry.

  • Calculation Setup:

    • Method: GIAO (Gauge-Independent Atomic Orbital) method is standard. Often performed with a functional like B3LYP and a basis set such as 6-311+G(d,p).

    • Task: NMR.

  • Analysis: The calculated absolute shielding values are converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane, TMS), which must be calculated at the same level of theory.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption of light in the UV-Vis region.[14]

Protocol:

  • Input Structure: Use the optimized geometry.

  • Calculation Setup:

    • Method: TD-DFT, often with a functional like CAM-B3LYP, which is known to perform well for charge-transfer excitations common in molecules with electron-donating and -withdrawing groups.

    • Basis Set: A basis set with diffuse functions, such as 6-311+G(d,p), is recommended.

    • Solvent Effects: Include a solvent model (e.g., PCM - Polarizable Continuum Model) to simulate the spectrum in a specific solvent, as solvent can significantly impact UV-Vis spectra.

  • Analysis: The output will provide the excitation energies (in nm) and oscillator strengths (related to the intensity of the absorption).

Interpretation and Application in a Research Context

The data generated from these calculations are not merely numbers; they are insights into the chemical nature of this compound.

  • Structural Insights: The optimized geometry can reveal details about bond lengths, bond angles, and dihedral angles, which can help explain the molecule's reactivity and interactions. For instance, the planarity of the nitro group with respect to the benzene ring will influence the electronic conjugation.

  • Reactivity Prediction: The HOMO-LUMO gap and the spatial distribution of these orbitals can predict how the molecule will react. A low-lying LUMO associated with the nitroaromatic system suggests susceptibility to nucleophilic attack.

  • Spectroscopic Corroboration: The calculated spectra serve as a theoretical benchmark for experimental data. A good match between the calculated and experimental spectra provides strong evidence for the correct structural assignment.

In the context of drug development, these theoretical properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related compounds.[2]

Conclusion: The Predictive Power of Computational Chemistry

This guide has outlined a robust framework for the theoretical calculation of the properties of this compound using DFT. By carefully selecting the computational method, functional, and basis set, and by rigorously analyzing the results, researchers can gain a deep and predictive understanding of the molecule's behavior. This in silico approach is an indispensable tool in modern chemical research, enabling faster, more efficient, and more insightful scientific discovery. The principles and protocols detailed herein are broadly applicable to a wide range of organic molecules, providing a solid foundation for any researcher looking to leverage the power of computational chemistry.

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  • ResearchGate. (2025, August 9). Density Functional Theory Investigation of the Photoisomerization Reaction of Nitroalkanes and Nirroaromatic Compounds. ResearchGate. [Link]

  • Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the conceptual density functional theory indices to organic chemistry reactivity. Molecules, 21(6), 748. [Link]

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An In-depth Technical Guide to the Safe Handling and Management of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for Methyl 5-methyl-2-nitrobenzoate (CAS No. 20587-30-8). Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this guide moves beyond mere procedural lists. It delves into the chemical rationale behind each precaution, fostering a proactive safety culture rooted in scientific understanding. As a nitroaromatic ester, this compound presents a specific hazard profile that demands rigorous and informed management.[1][2]

Disclaimer: Comprehensive safety data for this compound is not extensively published. Therefore, this guide incorporates safety principles and data from structurally similar compounds, such as its isomer Methyl 2-methyl-5-nitrobenzoate and the broader class of nitroaromatic compounds, to establish a robust margin of safety. Always consult the most recent Safety Data Sheet (SDS) from your specific supplier before commencing work.

Compound Profile and Hazard Identification

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a nitro group and an ester functional group on a substituted benzene ring, dictates its reactivity and toxicological profile.

Property Value Source
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
CAS Number 20587-30-8[1]
Appearance Yellow Solid (based on isomer)[3]
Storage Room temperature, in a dry, well-ventilated place.[1][4]

Core Hazard Concerns: The primary hazards are associated with the nitroaromatic functionality. While specific data is limited, its close isomer, Methyl 2-methyl-5-nitrobenzoate, is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[5] It is prudent to handle this compound with the same, if not greater, level of caution. Thermal decomposition of nitro compounds can release toxic nitrogen oxides (NOx).[6]

The Hierarchy of Controls: A Risk Mitigation Framework

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous intermediate if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Engineering Controls: The First Line of Defense

Confining the chemical is the most reliable method to prevent exposure.

  • Primary Handling: All weighing and manipulation of this compound powder or solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for similar compounds.[7][8]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[4][8]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9] Their locations should be clearly marked.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. It must be selected based on the potential hazards and used correctly.

  • Hand Protection: Wear nitrile gloves at all times. Gloves must be inspected for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in a designated waste container immediately.

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][8]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[8] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: Under normal conditions within a functioning fume hood, respiratory protection is not typically required.[6] However, if there is a potential for generating high concentrations of dust or aerosols outside of a containment system, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of accidental exposure and maintains compound integrity.

  • Storage: Store this compound in a tightly sealed, properly labeled container.[4] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[6][7][10]

  • Handling:

    • Avoid all contact with skin and eyes.[4][6]

    • Do not breathe dust or vapors.[7]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[11]

    • Use non-sparking tools and equipment where appropriate to prevent ignition sources.[8]

    • Practice good industrial hygiene; do not eat, drink, or smoke in the work area.[11]

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency can significantly mitigate harm.

Experimental Protocol: Accidental Spill Management
  • Evacuate & Isolate: Immediately alert others in the area. Isolate the spill area. For solids, a preliminary isolation distance of at least 25 meters (75 feet) is recommended.[12]

  • Control Vapors/Dust: If it is a solid, gently cover the spill with a damp absorbent material like vermiculite or sand to prevent dust from becoming airborne. For related compounds, dampening the solid with a solvent like acetone or 60-70% ethanol is recommended before transfer.[12][13]

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary, before re-entering the area.

  • Containment & Cleanup: Use an absorbent, non-combustible material to collect the spilled substance.[11] Sweep up the material and place it into a suitable, sealed container for disposal.[4][6] Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution.[12]

  • Disposal: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[7]

First-Aid Measures

The following flowchart outlines the immediate actions required upon exposure.

First_Aid_Workflow cluster_1 First-Aid Response Protocol Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move Wash Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Skin->Wash Rinse Immediately rinse eyes with water for at least 15 minutes, lifting upper and lower eyelids. Eye->Rinse Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Mouth Medical Seek Immediate Medical Attention Move->Medical Wash->Medical Rinse->Medical Mouth->Medical

Sources

Methodological & Application

Application Note and Experimental Protocol: Nitration of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Abstract

This document provides a comprehensive guide to the electrophilic aromatic substitution reaction for the nitration of methyl 3-methylbenzoate. It outlines the chemical principles, a detailed experimental protocol, safety considerations, and methods for product characterization. The protocol is designed to be a self-validating system, ensuring reliable and reproducible results for the synthesis of methyl 3-methyl-5-nitrobenzoate, a valuable intermediate in various synthetic pathways.

Introduction: The Significance of Aromatic Nitration

Aromatic nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a cornerstone of organic synthesis.[1][2] Nitroarenes are pivotal intermediates in the pharmaceutical and materials science industries, serving as precursors to anilines, which are fundamental building blocks for a vast array of dyes, polymers, and therapeutic agents.[3] The specific nitration of methyl 3-methylbenzoate presents an interesting case of regioselectivity governed by the directing effects of two distinct substituent groups on the benzene ring. Understanding and controlling this selectivity is crucial for the efficient synthesis of the desired isomer.

Mechanistic Insights: Directing Effects in Electrophilic Aromatic Substitution

The nitration of an aromatic compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][4][5] The reaction is initiated by the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[4][6][7]

Equation 1: Formation of the Nitronium Ion HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is then attacked by the electron-rich π-system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1] A subsequent deprotonation step restores the aromaticity of the ring, yielding the nitroaromatic product.

In the case of methyl 3-methylbenzoate, the regiochemical outcome of the nitration is dictated by the directing effects of the two substituents: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

  • Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para-director due to its electron-donating inductive effect.[8]

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-director.[9][10] The carbonyl group is strongly electron-withdrawing, reducing the electron density of the ring and directing incoming electrophiles to the meta position.[2][9][10]

When both an activating and a deactivating group are present, the directing influence of the more powerful activating group generally prevails. However, in this specific case, the positions ortho and para to the methyl group are also ortho and meta to the ester group. The confluence of these directing effects, along with steric considerations, favors the substitution at the C5 position, which is meta to the ester and ortho to the methyl group, yielding methyl 3-methyl-5-nitrobenzoate as the major product.

G cluster_reactants Reactant and Reagents cluster_reaction Reaction Steps cluster_product Product Methyl 3-Methylbenzoate Methyl 3-Methylbenzoate Electrophilic Attack Electrophilic Attack on Aromatic Ring Methyl 3-Methylbenzoate->Electrophilic Attack Nitrating Mixture HNO3 + H2SO4 Generation of NO2+ Generation of Nitronium Ion (NO2+) Nitrating Mixture->Generation of NO2+ Generation of NO2+->Electrophilic Attack Arenium Ion Formation Formation of Arenium Ion Electrophilic Attack->Arenium Ion Formation Deprotonation Deprotonation Arenium Ion Formation->Deprotonation Methyl 3-Methyl-5-Nitrobenzoate Methyl 3-Methyl-5-Nitrobenzoate Deprotonation->Methyl 3-Methyl-5-Nitrobenzoate

Figure 1: Conceptual workflow of the nitration of methyl 3-methylbenzoate.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzoates.[11][12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 3-methylbenzoateReagentSigma-Aldrich---
Concentrated Sulfuric Acid (H₂SO₄)ACS Grade, 98%Fisher ScientificHandle with extreme care.
Concentrated Nitric Acid (HNO₃)ACS Grade, 70%VWRHandle with extreme care.
Methanol (CH₃OH)ACS GradeEMD MilliporeUsed for recrystallization.
Deionized Water (H₂O)---------
Ice---------
Step-by-Step Procedure
  • Preparation of the Substrate Solution: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 2.0 g of methyl 3-methylbenzoate. Place the flask in an ice-water bath to cool.

  • Addition of Sulfuric Acid: Slowly and carefully add 4.0 mL of concentrated sulfuric acid to the methyl 3-methylbenzoate with continuous stirring. Maintain the temperature of the mixture below 10 °C.

  • Preparation of the Nitrating Mixture: In a separate, dry test tube, carefully combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. Cool this nitrating mixture in the ice-water bath. Caution: This mixture is extremely corrosive and should be prepared in a fume hood.[14][15]

  • Nitration Reaction: Using a Pasteur pipette, add the chilled nitrating mixture dropwise to the stirring solution of methyl 3-methylbenzoate and sulfuric acid over a period of approximately 15 minutes. It is critical to maintain the reaction temperature below 15 °C to minimize the formation of dinitrated byproducts.[2][16]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.

  • Product Isolation: Carefully pour the reaction mixture over approximately 20 g of crushed ice in a 250 mL beaker. The crude product should precipitate as a solid.

  • Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water (10 mL each) followed by a small portion of ice-cold methanol (5 mL).[12][17]

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid. If the solid is oily, add a small amount of hot water until the oil dissolves.[11] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and allow them to air dry completely. Determine the yield, melting point, and characterize the product using spectroscopic methods.

Figure 2: Experimental workflow for the nitration of methyl 3-methylbenzoate.

Safety Precautions

  • Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[14][15][18][19] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations involving these acids must be performed in a certified chemical fume hood.[14]

  • Nitrating Mixture: The mixture of nitric and sulfuric acids is extremely reactive and can cause severe burns upon contact.[14][15] Prepare it by slowly adding the sulfuric acid to the nitric acid while cooling.

  • Spill Response: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[19] Neutralize acid spills with sodium bicarbonate before cleaning up.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized methyl 3-methyl-5-nitrobenzoate can be confirmed through the following analytical techniques.

Melting Point

The melting point of the purified product should be determined and compared to the literature value.

CompoundExpected Melting Point (°C)
Methyl 3-methyl-5-nitrobenzoateN/A (Boiling Point: 315.0±22.0 °C at 760 mmHg)[20]
Methyl 3-nitrobenzoate (related compound)78 °C[13][21]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group protons. The integration and splitting patterns will be consistent with the structure of methyl 3-methyl-5-nitrobenzoate.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro and ester groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the carbonyl group of the ester (around 1725 cm⁻¹), and the C-O stretch (around 1280 cm⁻¹).[22]

Conclusion

This application note provides a detailed and reliable protocol for the nitration of methyl 3-methylbenzoate. By understanding the underlying chemical principles and adhering to the outlined experimental procedure and safety precautions, researchers can successfully synthesize and characterize methyl 3-methyl-5-nitrobenzoate. This compound serves as a valuable building block for further synthetic transformations in drug discovery and materials science.

References

  • Chemguide. (n.d.). The Nitration of Benzene. Retrieved from [Link]

  • Quora. (2024, May 22). What safety precautions should I take when handling nitric acid? Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • University of California, Irvine. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [https://www.easth Harbour.co.nz/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf]([Link] Harbour.co.nz/wp-content/uploads/2023/01/Mixed-Nitrating-Acid-greater-than-50-HN03.pdf)

  • The Organic Chemistry Tutor. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2021, December 13). Concentrated Nitric with 2% Sulfuric Acid. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

  • Save My Exams. (2025, June 25). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Johnson, C. P. (2012).
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Chegg. (2020, May 21). Nitration of Methyl Benzoate The purpose of this experiment is to enable the student to learn about electrophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

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Large-Scale Synthesis of Methyl 5-methyl-2-nitrobenzoate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the large-scale synthesis of Methyl 5-methyl-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries. The methodology presented herein is optimized for scalability, safety, and high regioselectivity, addressing the critical needs of researchers, scientists, and drug development professionals. This document offers in-depth technical insights, from reaction mechanism to final product analysis, ensuring a thorough understanding of the synthetic process.

Introduction and Strategic Importance

This compound serves as a pivotal building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the methyl, nitro, and ester functionalities on the benzene ring allows for a diverse range of subsequent chemical transformations. The demand for a robust and scalable synthesis is therefore of paramount importance.

This guide focuses on a modern and environmentally conscious approach: the regioselective nitration of methyl 3-methylbenzoate using a nitric acid and acetic anhydride mixture. This method offers significant advantages over traditional nitration with mixed acids (sulfuric and nitric acid), primarily by enhancing selectivity and simplifying the purification process.[1][2][3][4]

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through the electrophilic aromatic substitution of methyl 3-methylbenzoate. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, while the ester group is a meta-director.[1] This combination of directing effects synergistically favors the introduction of the nitro group at the C2 position, which is ortho to the activating methyl group and meta to the deactivating ester group.

The nitrating agent in this protocol is acetyl nitrate, formed in situ from the reaction of nitric acid and acetic anhydride. Acetyl nitrate is a milder and more selective nitrating agent compared to the nitronium ion (NO₂⁺) generated in a mixture of concentrated sulfuric and nitric acids.

G cluster_0 Reagent Preparation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate Reaction Ac2O Acetic Anhydride (Ac₂O) Ac2O->AcetylNitrate Reaction M3MB Methyl 3-methylbenzoate Intermediate Sigma Complex (Wheland Intermediate) M3MB->Intermediate + Acetyl Nitrate Product This compound Intermediate->Product - H⁺

Caption: Reaction mechanism for the nitration of methyl 3-methylbenzoate.

Optimized Reaction Parameters for Large-Scale Synthesis

The successful and safe scale-up of this synthesis requires careful control over several key parameters. The following table summarizes the optimized conditions derived from established laboratory procedures.[1]

ParameterValueRationale & Expert Insights
Starting Material Methyl 3-methylbenzoateReadily available and provides the correct substitution pattern for regioselective nitration.
Nitrating Agent Fuming Nitric Acid / Acetic AnhydrideA milder, more selective system that minimizes the formation of isomeric byproducts compared to mixed acid.[1][2][4]
Molar Ratio (Substrate:HNO₃:Ac₂O) 1 : 1.4 - 1.7 : 1.5A slight excess of the nitrating agent ensures complete conversion of the starting material.
Reaction Temperature 15 °CMaintaining a constant, low temperature is crucial to control the exothermic reaction and prevent side reactions.[1][4]
Reaction Time 0.5 hoursA relatively short reaction time is sufficient for complete conversion under these optimized conditions.
Solvent Acetic AnhydrideServes as both a reagent and a solvent, simplifying the reaction setup.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a large laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Reagents and Materials
  • Methyl 3-methylbenzoate

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Crushed Ice

  • Deionized Water

  • Ethanol

  • 5% Sodium Bicarbonate Solution

Step-by-Step Synthesis Procedure
  • Preparation of the Nitrating Mixture (Caution: Highly Exothermic) : In a separate vessel, slowly add fuming nitric acid (1.4 equivalents) to acetic anhydride (an equivalent volume to the nitric acid) while cooling in an ice bath to maintain a temperature of 0-5 °C.[1] This mixture should be prepared immediately before use.

  • Reaction Setup : Charge a suitable reaction vessel, equipped with a mechanical stirrer and a dropping funnel, with methyl 3-methylbenzoate (1.0 equivalent) and acetic anhydride (1.5 equivalents). Cool the mixture to 15 °C with continuous stirring.[1][4]

  • Nitration : Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate, ensuring the reaction temperature is maintained at 15 °C.[4] The addition should be controlled to manage the exotherm.

  • Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture at 15 °C for 30 minutes.[1][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[1] The crude product, this compound, will precipitate as a solid.

  • Filtration and Washing : Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the filtrate is neutral. Further wash the solid with a cold 5% sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with cold deionized water.[1]

Purification by Recrystallization

The crude product can be purified by recrystallization from ethanol to yield pure this compound.[1]

  • Dissolution : Dissolve the crude product in a minimal amount of hot ethanol.

  • Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + Ac₂O at 0-5°C) start->prep_nitrating_mix setup_reaction Charge Reactor with Methyl 3-methylbenzoate & Ac₂O (Cool to 15°C) start->setup_reaction nitration Slowly Add Nitrating Mixture (Maintain 15°C) prep_nitrating_mix->nitration setup_reaction->nitration monitor Stir for 30 min at 15°C (Monitor by TLC) nitration->monitor workup Quench in Ice Water monitor->workup filtration Vacuum Filtration workup->filtration washing Wash with H₂O and NaHCO₃ soln. filtration->washing purification Recrystallize from Ethanol washing->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization for Quality Control

Ensuring the purity of the final product is critical. A combination of analytical techniques should be employed for comprehensive quality control.

Analytical MethodPrincipleKey Parameters and Expected Results
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary (e.g., C18) and a mobile phase.[5][6]A high-purity sample should show a single major peak with minimal isomeric impurities. The method can be used for quantitative purity assessment against a reference standard.[7]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.[5]Provides an absolute measure of purity against a certified internal standard and can help in identifying and quantifying impurities.[5][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Useful for identifying volatile impurities and confirming the molecular weight of the product.
Melting Point Analysis Determination of the solid-to-liquid phase transition temperature range.A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.[5]

Safety Considerations

  • Corrosive Reagents : Concentrated nitric acid and acetic anhydride are highly corrosive and should be handled with extreme care in a fume hood.[8]

  • Exothermic Reaction : The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • Handling of the Product : While specific hazard data for this compound is limited, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

The protocol detailed in this guide presents a robust, scalable, and selective method for the synthesis of this compound. By leveraging a milder nitrating system and providing a comprehensive framework for synthesis and analysis, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences. Adherence to the outlined procedures and safety precautions will ensure a high-yielding and safe production of this important chemical intermediate.

References

  • Unknown. Macroscale Nitration of Methyl Benzoate. Available from: [Link]

  • Mei, W., Yao, S., Yu, M., & Yao, R. (2017). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Research on Chemical Intermediates, 43(8), 4737-4747. Available from: [Link]

  • ResearchGate. Synthesis of the 5-methyl-2-nitrobenzoic acid. Available from: [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link]

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purification of "Methyl 5-methyl-2-nitrobenzoate" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of Methyl 5-methyl-2-nitrobenzoate by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where high purity is a prerequisite for subsequent reactions and final product efficacy.[1] This application note provides a comprehensive, field-proven guide to the purification of this compound using the fundamental technique of recrystallization. We delve into the causal principles behind solvent selection, procedural steps, and troubleshooting, offering a self-validating protocol designed for researchers, scientists, and professionals in drug development. The methodology is grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Introduction: The Rationale for Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[2][3] The core principle is that the solubility of a target compound and its impurities in a given solvent will vary with temperature. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).

For this compound, common impurities may arise from its synthesis, including regioisomers (e.g., methyl 2-methyl-5-nitrobenzoate), starting materials, or byproducts from over-nitration.[4][5] A well-executed recrystallization selectively isolates the desired product in a crystalline form, significantly enhancing its purity.

Compound Properties and Solvent Selection Logic

A successful recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should not react with the compound and should have a boiling point below the compound's melting point. For nitroaromatic esters like this compound, short-chain alcohols are often effective. Based on protocols for analogous compounds like methyl m-nitrobenzoate, methanol is an excellent primary candidate.[5] An ethanol/water mixture can also be considered as a viable solvent system.[6]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance White to light yellow crystalline powder
Purity (Typical) >98.0% (GC)
Storage Conditions 0-8°C[1]

Note: Experimental data such as melting point and specific solubility are not widely published for this specific isomer. The protocol relies on established methods for closely related nitroaromatic compounds.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes an explanation of its purpose to allow for adaptation and troubleshooting.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Methanol (ACS Grade or higher)

    • Deionized water

    • Celpure® or activated carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flasks (appropriate sizes for sample and solvent)

    • Hot plate with magnetic stirring

    • Condenser (optional, for large volumes or volatile solvents)

    • Buchner funnel and filtration flask

    • Aspirator or vacuum pump

    • Filter paper (matching Buchner funnel size)

    • Glass stirring rod

    • Watch glass

    • Spatulas

    • Ice bath

Step-by-Step Methodology

Step 1: Dissolution of the Crude Solid The objective is to create a saturated solution of the crude product in the minimum amount of boiling solvent to maximize recovery upon cooling.[7]

  • Place the weighed crude this compound into an Erlenmeyer flask.

  • Add a magnetic stir bar.

  • Add a small volume of methanol, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Add more methanol dropwise from a separate heated flask, allowing the solution to return to a boil after each addition. Continue until the solid has just completely dissolved. Adding excess solvent is a common error that will drastically reduce the final yield.[7]

Step 2: Decolorization (Optional) If the hot solution is highly colored, it may indicate the presence of colored organic impurities.

  • Remove the flask from the heat source.

  • Allow the solution to cool slightly to prevent violent boiling upon addition.

  • Add a very small amount of activated carbon or Celpure® to the solution.

  • Re-heat the mixture to boiling for a few minutes. The carbon will adsorb the colored impurities.

Step 3: Hot Filtration (Conditional) This step is necessary only if insoluble impurities (including the activated carbon from Step 2) are present in the hot solution.

  • Pre-heat a clean Erlenmeyer flask and a glass funnel (with fluted filter paper) on the hot plate. This prevents premature crystallization in the funnel.

  • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, hot flask.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.

Step 4: Crystallization The goal is to allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities.[8]

  • Cover the flask containing the hot, clear solution with a watch glass to prevent solvent evaporation and contamination.

  • Move the flask to a heat-resistant surface and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 15-20 minutes to maximize the precipitation of the product from the now cold solvent.

Step 5: Isolation and Washing of Crystals This step separates the pure solid crystals from the impurity-laden mother liquor.

  • Set up a vacuum filtration apparatus with a Buchner funnel and a clean filter flask.

  • Place a piece of filter paper in the Buchner funnel, ensuring it lies flat. Wet the paper with a small amount of ice-cold methanol to create a seal.

  • Turn on the vacuum source.

  • Swirl the crystallized mixture to create a slurry and quickly pour it into the center of the Buchner funnel.

  • Wash the crystals with a minimal amount of ice-cold methanol. This removes any adhering mother liquor without re-dissolving a significant amount of the product.

  • Continue to draw air through the crystals for several minutes to partially dry them.

Step 6: Drying the Purified Product

  • Carefully remove the filter paper with the crystal cake from the funnel.

  • Place the crystals on a pre-weighed watch glass and spread them out.

  • Allow the crystals to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used.

  • Once dry, weigh the final product and calculate the percent recovery.

Characterization and Purity Assessment

The success of the purification should be validated by comparing the properties of the recrystallized product to the crude material.

  • Melting Point: A pure compound will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range.

  • Thin-Layer Chromatography (TLC): Compare the crude and purified products. The purified sample should ideally show a single spot.

  • Spectroscopy (NMR, IR): For rigorous confirmation, spectroscopic analysis can confirm the structure and absence of impurities.

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product crude Crude Solid dissolve Add Minimum Hot Methanol crude->dissolve Slurry hot_solution Saturated Hot Solution dissolve->hot_solution Heat to Boil hot_filtration Hot Filtration (Optional) hot_solution->hot_filtration If Impurities Present cooling Slow Cooling to RT, then Ice Bath hot_solution->cooling If No Impurities hot_filtration->cooling Clear Solution filtration Vacuum Filtration cooling->filtration Crystal Slurry washing Wash with Cold Methanol filtration->washing Filter Cake drying Drying washing->drying Washed Crystals pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Product does not dissolve Insufficient solvent; incorrect solvent.Add more hot solvent in small increments. If still insoluble, a different solvent may be required.
No crystals form on cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and attempt to cool again. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and cool again.
Low recovery Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration.Use the minimum amount of boiling solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated for hot filtration.

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol is flammable and toxic. Avoid open flames and ensure all heating is done using a hot plate.[6]

  • Handle the nitroaromatic compound with care. While specific toxicity data is limited, related compounds can be irritants.

  • Dispose of all chemical waste according to institutional and local regulations. The mother liquor should be collected as hazardous organic waste.

References

  • Google Patents. Process for recovering 3-nitrobenzoic acid.
  • Google Patents.
  • Google Patents.
  • Benchchem.
  • NITRATION OF METHYL BENZO
  • Google Patents. Method of crystallizing nitro products.
  • PubChem - NIH.
  • Macroscale Nitration of Methyl Benzo
  • Experiment 15 — Nitration of Methyl Benzo
  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Chemistry LibreTexts.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • AIChE - Proceedings. (512e)
  • RSC Education - The Royal Society of Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (APAC).
  • Chem-Impex.

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Application Notes and Protocols for the Reduction of Methyl 5-methyl-2-nitrobenzoate to Methyl 2-amino-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical intermediates for the pharmaceutical, agrochemical, and dye industries. Methyl 2-amino-5-methylbenzoate, a valuable building block, is synthesized via the reduction of its nitro precursor, Methyl 5-methyl-2-nitrobenzoate. The selection of an appropriate reduction methodology is paramount and is dictated by factors such as substrate sensitivity, functional group tolerance, scalability, and economic and environmental considerations.

This comprehensive guide provides detailed application notes and validated protocols for three commonly employed methods for the reduction of this compound:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a heterogeneous catalyst and a hydrogen source.

  • Tin(II) Chloride Reduction: A classic and robust method effective for a wide range of nitroarenes.

  • Sodium Dithionite Reduction: A milder, metal-free alternative suitable for sensitive substrates.

Each protocol is presented with an in-depth explanation of the underlying chemical principles, safety precautions, and analytical monitoring techniques, empowering researchers to select and execute the optimal synthetic strategy for their specific needs.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is a critical parameter in the synthesis of Methyl 2-amino-5-methylbenzoate. The following table provides a comparative overview of the three detailed protocols.

Parameter Catalytic Hydrogenation (H₂/Pd/C) Tin(II) Chloride (SnCl₂) Reduction Sodium Dithionite (Na₂S₂O₄) Reduction
Typical Yield >95%85-95%80-90%
Reaction Conditions Mild (RT, 1-4 atm H₂)Often requires heatingMild to moderate heating
Chemoselectivity High, but can reduce other functional groups (e.g., alkenes, alkynes, benzyl ethers)Good, tolerates many functional groupsHigh, generally chemoselective for the nitro group
Work-up Simple filtration to remove catalystCan be complex due to the formation of tin salts, requiring careful pH adjustment and filtrationAqueous work-up, extraction
Reagent Cost Catalyst can be expensive but is recyclableRelatively inexpensiveInexpensive
Environmental Impact "Green" method with minimal wasteGenerates metallic wasteGenerates sulfur-containing byproducts
Safety Concerns Handling of flammable H₂ gas and pyrophoric catalystExothermic reaction, handling of corrosive acidUnstable reagent, potential release of toxic gases upon contact with acid.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes. This protocol utilizes 10% Palladium on Carbon as the catalyst and hydrogen gas as the reducing agent.

Diagram of the Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve this compound in Methanol prep_add_catalyst Add 10% Pd/C catalyst prep_dissolve->prep_add_catalyst react_purge Purge vessel with N₂/Ar prep_add_catalyst->react_purge react_hydrogenate Introduce H₂ (1-4 atm) and stir react_purge->react_hydrogenate react_monitor Monitor reaction by TLC/LC-MS react_hydrogenate->react_monitor workup_filter Filter through Celite® react_monitor->workup_filter workup_concentrate Concentrate filtrate workup_filter->workup_concentrate workup_purify Purify by recrystallization (e.g., from ethanol/water) workup_concentrate->workup_purify

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-5-methylbenzoate.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.[2]

Protocol 2: Reduction with Tin(II) Chloride (SnCl₂)

The reduction of nitroarenes using tin(II) chloride in the presence of a strong acid is a well-established and reliable method.[3][4] The reaction proceeds through a series of electron transfers from the Sn(II) species.[3]

Diagram of the Reaction Scheme:

Start This compound Reagents SnCl₂·2H₂O, conc. HCl Ethanol, Reflux Start->Reagents Product Methyl 2-amino-5-methylbenzoate Reagents->Product

Caption: SnCl₂ Reduction Reaction Scheme.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol.

  • In a separate beaker, dissolve Tin(II) chloride dihydrate (3-4 eq) in concentrated hydrochloric acid.

  • Slowly add the acidic tin(II) chloride solution to the stirred solution of the nitro compound. The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin hydroxides.

  • Filter the mixture through a pad of Celite® to remove the tin salts and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3: Reduction with Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and cost-effective reducing agent for the conversion of nitroarenes to anilines, offering a metal-free alternative.[2][5][6] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻).[7]

Diagram of the Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve_nitro Dissolve this compound in Methanol/Water react_add Slowly add Na₂S₂O₄ solution prep_dissolve_nitro->react_add prep_dissolve_dithionite Prepare aqueous solution of Na₂S₂O₄ prep_dissolve_dithionite->react_add react_heat Heat to reflux react_add->react_heat react_monitor Monitor reaction by TLC/LC-MS react_heat->react_monitor workup_cool Cool to room temperature react_monitor->workup_cool workup_extract Extract with Ethyl Acetate workup_cool->workup_extract workup_wash Wash with brine workup_extract->workup_wash workup_dry Dry over Na₂SO₄ workup_wash->workup_dry workup_concentrate Concentrate under reduced pressure workup_dry->workup_concentrate

Caption: Workflow for Sodium Dithionite Reduction.

Materials:

  • This compound (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (3-5 eq)

  • Methanol or Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol (or ethanol) and water.

  • In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water.

  • Slowly add the aqueous sodium dithionite solution to the stirred solution of the nitro compound. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 times).[7]

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solution under reduced pressure to give the crude product.

  • The product can be purified by recrystallization or column chromatography if necessary.[7]

Analytical Characterization

The progress of the reduction and the identity and purity of the final product, Methyl 2-amino-5-methylbenzoate, should be confirmed by appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A more polar product (the amine) is expected compared to the starting nitro compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight of the product and assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the product will show the disappearance of the signals corresponding to the aromatic protons deshielded by the nitro group and the appearance of a broad singlet for the -NH₂ protons, typically in the range of 3.5-4.5 ppm. The chemical shifts of the aromatic protons will also shift upfield.

    • ¹³C NMR: The carbon atom attached to the amino group will experience a significant upfield shift compared to the carbon attached to the nitro group in the starting material.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show characteristic N-H stretching bands (typically two bands for a primary amine) in the region of 3300-3500 cm⁻¹, and the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the nitro group (around 1530 and 1350 cm⁻¹).

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • This compound: May be harmful if swallowed.[8] Handle with care and avoid inhalation of dust.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly sealed and handled by trained personnel. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Tin(II) Chloride and Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with extreme care. The reaction with SnCl₂ can be exothermic.

  • Sodium Dithionite: Sodium dithionite is a self-heating solid and may catch fire.[9] It is harmful if swallowed.[9] Contact with acids liberates toxic gas.[10] Store in a cool, dry place away from combustible materials and acids.[9]

References

  • Organic Syntheses Procedure. (n.d.). m-Aminobenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4377758, Methyl 2-methyl-5-nitrobenzoate. Retrieved from pubchem.ncbi.nlm.nih.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from

  • American Chemical Society. (n.d.). Sn2+ reduction. Wordpress. Retrieved from

  • Biosynth. (n.d.). Methyl 2-amino-5-methylbenzoate. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Retrieved from

  • Brainly. (2023, April 6). What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from

  • Sigma-Aldrich. (2022, April 15). Safety Data Sheet: Methyl 2-nitrobenzoate. Retrieved from

  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMOBENZOATE(52727-57-8) 1H NMR spectrum. Retrieved from

  • ChemicalBook. (n.d.). 2-Amino-5-methylbenzoic acid(2941-78-8) 1H NMR spectrum. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from

  • ResearchGate. (2011, July). Methyl 2-amino-5-bromobenzoate. Retrieved from

  • Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: Methyl 2-methoxy-5-nitrobenzoate. Retrieved from

  • Patsnap. (n.d.). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Retrieved from patents.google.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate and its Isomer. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from chemistry.stackexchange.com/questions/82760/can-sodium-dithionite-reduce-the-nitro-group-of-2-nitrobenzoic-acid
  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? Retrieved from

  • Durham Tech. (n.d.). Safety Data Sheet: Sodium Dithionite. Retrieved from

  • Wessex Chemical Factors. (n.d.). Sodium Dithionite. Retrieved from

  • Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from

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The Strategic Utility of Methyl 5-methyl-2-nitrobenzoate in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-methyl-2-nitrobenzoate, a strategically functionalized aromatic compound, serves as a pivotal building block in the intricate landscape of pharmaceutical synthesis. Its unique substitution pattern, featuring a nitro group ortho to a methyl ester and a methyl group at the meta position, offers a versatile platform for the construction of complex heterocyclic scaffolds, particularly those of therapeutic significance. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, with a focus on its role in the development of targeted therapies. Detailed experimental protocols, mechanistic insights, and comprehensive analytical data are presented to empower researchers, scientists, and drug development professionals in leveraging this key intermediate for the discovery of novel therapeutic agents.

Introduction: The Architectural Advantage of a Versatile Scaffold

In the relentless pursuit of novel therapeutics, the design and synthesis of complex molecular architectures with high specificity and efficacy are paramount. Central to this endeavor is the strategic selection of versatile building blocks that offer latent functionality and predictable reactivity. This compound has emerged as such a cornerstone intermediate, primarily owing to the orchestrated interplay of its functional groups. The nitro moiety, a powerful electron-withdrawing group, not only influences the reactivity of the aromatic ring but also serves as a synthetic linchpin, readily transformable into a nucleophilic amino group. This transformation unlocks a cascade of possibilities for the construction of nitrogen-containing heterocycles, a privileged scaffold in medicinal chemistry. The methyl ester provides a convenient handle for further modifications, such as amidation, while the additional methyl group on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide will illuminate the multifaceted utility of this compound, from its synthesis to its instrumental role in the creation of life-saving medicines.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a synthetic intermediate is fundamental for process development, quality control, and reaction monitoring.

Physicochemical Properties
PropertyValueReference
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Off-white to pale yellow crystalline powder
Melting Point 74-76 °C
Solubility Soluble in common organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. Insoluble in water.
Spectroscopic Data

The following data provides a reference for the analytical characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic, methyl, and methoxy protons. The electron-withdrawing nitro group significantly deshields the ortho and para protons.

    • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.0 (d, 1H), ~7.5 (dd, 1H), ~7.3 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

    • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~165 (C=O), ~148 (C-NO₂), ~138 (C-CH₃), ~133 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~124 (Ar-C), ~53 (O-CH₃), ~21 (CH₃).

  • IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the key functional groups.[2]

    • Key IR Absorptions (cm⁻¹): ~1730 (C=O, ester), ~1530 and ~1350 (NO₂, asymmetric and symmetric stretching), ~2950 (C-H, aliphatic).

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

    • ESI-MS: m/z 196.06 [M+H]⁺.

Synthesis of this compound: A Protocol Grounded in Regioselectivity

The most common and efficient synthesis of this compound involves the regioselective nitration of methyl 3-methylbenzoate.[3][4] The directing effects of the substituents on the aromatic ring—the ortho,para-directing methyl group and the meta-directing methyl ester group—synergistically favor the introduction of the nitro group at the C-2 position.

Reaction Scheme

G reactant Methyl 3-methylbenzoate product This compound reactant->product Nitration reagent HNO₃ / H₂SO₄

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol

This protocol is based on established and optimized laboratory procedures.[4][5][6]

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Deionized Water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-methylbenzoate (1.0 eq). Place the flask in an ice bath and cool to 0-5 °C with stirring.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (2.0 eq) to the cooled methyl 3-methylbenzoate, maintaining the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of methyl 3-methylbenzoate in sulfuric acid over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice (approximately 5 times the volume of the reaction mixture) with vigorous stirring. A solid precipitate of this compound will form.

  • Isolation and Purification: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Further wash the solid with a small amount of ice-cold methanol to remove any unreacted starting material and other impurities.[5]

  • Drying: Dry the purified product under vacuum to obtain this compound as an off-white to pale yellow solid.

Self-Validation: The purity of the synthesized product should be assessed by measuring its melting point and by spectroscopic analysis (NMR, IR). The obtained data should be consistent with the reference values.

Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Heterocycles

The synthetic versatility of this compound is most prominently displayed in its role as a precursor to a variety of bioactive heterocyclic compounds.[1][7] The key transformation is the reduction of the nitro group to an amine, which then serves as a nucleophile in subsequent cyclization reactions.

The Crucial Transformation: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental and well-established transformation in organic synthesis.[8][9][10][11] Several methods can be employed, with the choice depending on factors such as substrate compatibility, scale, and desired selectivity.

G start This compound product Methyl 2-amino-5-methylbenzoate start->product Reduction

Caption: Reduction of the nitro group to form the key amine intermediate.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is often the method of choice for its clean reaction profile and high yields.[9]

    • Reagents: H₂ gas, Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C)

    • Solvent: Methanol, Ethanol, or Ethyl Acetate

    • Conditions: Room temperature and atmospheric or slightly elevated pressure.

    • Causality: The metal catalyst facilitates the addition of hydrogen across the nitro group, proceeding through nitroso and hydroxylamine intermediates.[8][12]

  • Metal-Acid Reduction: A classic and robust method suitable for a wide range of substrates.

    • Reagents: Tin (Sn) or Iron (Fe) in the presence of a strong acid like Hydrochloric acid (HCl).

    • Solvent: Ethanol or water.

    • Conditions: Often requires heating.

    • Causality: The metal acts as a reducing agent, transferring electrons to the nitro group in an acidic medium.[8]

Synthesis of Quinazolinones: Building the Core of Potent Therapeutics

The resulting methyl 2-amino-5-methylbenzoate is an invaluable precursor for the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[13][14]

General Reaction Scheme for Quinazolinone Synthesis:

The synthesis of the quinazolinone ring system typically involves the cyclocondensation of an anthranilic acid derivative (in this case, methyl 2-amino-5-methylbenzoate) with a suitable one-carbon source, such as an orthoester or formamide, followed by reaction with an amine.[13][15]

G start Methyl 2-amino-5-methylbenzoate intermediate Benzoxazinone intermediate start->intermediate Acylation/Cyclization product Substituted Quinazolinone intermediate->product Amine Condensation

Caption: General workflow for the synthesis of quinazolinones.

Case Study: Synthesis of a Key Intermediate for Raltitrexed

A prominent example of the utility of this compound is in the synthesis of the anticancer drug Raltitrexed, a thymidylate synthase inhibitor. The synthesis involves the construction of a substituted quinazolinone core.

Synthetic Pathway Overview:

  • Reduction: this compound is reduced to methyl 2-amino-5-methylbenzoate.

  • Cyclization: The resulting amine is then cyclized with a suitable reagent to form the quinazolinone ring.

  • Further Functionalization: Subsequent steps involve modification of the side chains to yield the final API.

Conclusion: A Building Block of Strategic Importance

This compound has proven to be a highly valuable and versatile building block in the synthesis of pharmaceuticals. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex heterocyclic systems. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its application in drug discovery and development programs. As the demand for novel and targeted therapies continues to grow, the strategic deployment of such key intermediates will undoubtedly remain at the forefront of medicinal chemistry.

References

  • Ronovo, S. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange. [Link]

  • Wang, L., et al. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11(1), 1-15.
  • ResearchGate. (n.d.). The mechanism for the reduction of nitrobenzene to aniline. Retrieved from [Link]

  • Mori, K., et al. (2016).
  • Li, Y., et al. (2022). Insights into the Mechanism of Nitrobenzene Reduction to Aniline by Phosphomolybdic Acid Supported TM1 Single-Atom Catalysts. Inorganic Chemistry, 61(10), 4346-4355.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Jeran, Z., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 86(1), 1-12.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chegg. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for obtaining quinazolin‐4(3H)‐one from anthranilic acid. Retrieved from [Link]

  • Asadi, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 417-425.
  • Patil, S., et al. (2022). Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. RGUHS Journal of Pharmaceutical Sciences, 12(2), 123-130.
  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. 3(4), 759-764.
  • ResearchGate. (n.d.). (PDF) Cyclocondensation of ??-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl p-nitro benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Amidation of methyl benzoate with various amines. Retrieved from [Link]

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Application Notes & Protocols: Methyl 5-methyl-2-nitrobenzoate as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Methyl 5-methyl-2-nitrobenzoate

This compound is a highly versatile aromatic building block in modern organic synthesis. Its strategic arrangement of functional groups—a reducible nitro group, a modifiable ester, and a methyl substituent on the benzene ring—offers a powerful platform for the construction of diverse and complex heterocyclic scaffolds. The true synthetic potential of this precursor is unlocked through the selective transformation of the nitro group. Reduction of the ortho-nitro group to an amine generates a key nucleophilic intermediate in situ. This transient species is perfectly positioned to react with either internal functional groups or external reagents, leading to the formation of fused heterocyclic systems through a process known as reductive cyclization. This guide provides detailed protocols and mechanistic insights into the application of this compound and its derivatives in the synthesis of high-value heterocyclic compounds, such as indazoles and benzimidazoles, which are core structures in many pharmaceutical agents.

Core Synthetic Principle: Reductive Cyclization

The foundational strategy for leveraging ortho-nitroaromatic compounds like this compound is the reductive cyclization cascade. The process begins with the reduction of the nitro moiety (–NO₂) to an amino group (–NH₂). A variety of reducing agents can be employed, ranging from catalytic hydrogenation (e.g., H₂ over Pd/C) to transfer hydrogenation and chemical reductants like sodium dithionite (Na₂S₂O₄) or iron in acidic media.[1][2][3] The resulting ortho-amino intermediate is then poised for intramolecular or intermolecular cyclization, which drives the formation of the target heterocycle. This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield.

Start This compound (Ortho-Nitroaromatic Precursor) Reduction Reduction of Nitro Group (e.g., H₂, Pd/C; Na₂S₂O₄) Start->Reduction [Step 1] Intermediate In Situ Generation of Ortho-Amino Intermediate Reduction->Intermediate [Step 2] Cyclization Intramolecular or Intermolecular Cyclization Intermediate->Cyclization [Step 3] End Fused Heterocyclic Product Cyclization->End [Step 4]

Caption: General workflow for heterocyclic synthesis via reductive cyclization.

Application I: Synthesis of 6-Methyl-2H-indazoles

Indazoles are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The reductive cyclization of ortho-nitro-substituted benzoates provides a direct and efficient route to this scaffold. In this pathway, the nitro group is first reduced to a nitroso, hydroxylamine, or amino group, which then undergoes cyclization with the ester group, often facilitated by acid or base catalysis, to form the indazole ring system.

Workflow for Indazole Synthesis

Precursor This compound Step1 Reductive Agent (e.g., Zn/AcOH or H₂, Pd/C) Precursor->Step1 Intermediate Formation of Amino/ Hydroxylamine Intermediate Step1->Intermediate Step2 Acid-Catalyzed Intramolecular Cyclization Intermediate->Step2 Product 6-Methyl-1H-indazol-3(2H)-one Step2->Product

Caption: Synthetic pathway for indazole derivatives from the precursor.

Protocol 1: Synthesis of 6-Methyl-1H-indazol-3(2H)-one

This protocol describes a typical reductive cyclization procedure using a chemical reductant. The choice of reducing agent is critical; milder conditions are often preferred to avoid over-reduction.

Materials:

  • This compound

  • Zinc dust (activated)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v).

  • To this stirring solution, add activated zinc dust (3.0-4.0 eq) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other solids. Wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining acetic acid solution with water and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the final indazole product.

Application II: Synthesis of 6-Methylbenzimidazoles from a Related Precursor

While this compound is an excellent precursor, for the synthesis of benzimidazoles, a more direct and field-proven starting material is 5-methyl-2-nitroaniline . This related compound allows for a highly efficient one-pot synthesis of 2-substituted benzimidazoles through reductive co-cyclization with various aldehydes.[4] This method avoids the multiple steps required to convert the ester group of our primary precursor into an amine. The reaction proceeds via the reduction of the nitroaniline to 1,2-diaminobenzene, which immediately condenses with an aldehyde, followed by oxidative cyclization to form the aromatic benzimidazole ring.

Workflow for One-Pot Benzimidazole Synthesis

This process is a powerful example of tandem catalysis, where multiple transformations occur in a single reaction vessel.[5][6]

Precursor 5-Methyl-2-nitroaniline + Aldehyde (R-CHO) Step1 Reductive Cyclization (Na₂S₂O₄ or Pd/C, H₂) Precursor->Step1 Product 2-Substituted-6-methyl- 1H-benzimidazole Step1->Product

Caption: One-pot synthesis of benzimidazoles from a nitroaniline precursor.

Protocol 2: One-Pot Synthesis of 2-Aryl-6-methyl-1H-benzimidazole

This protocol utilizes sodium dithionite (Na₂S₂O₄), an inexpensive and effective reducing agent that is well-tolerated by many functional groups.[7][8]

Materials:

  • 5-Methyl-2-nitroaniline

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF) or Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-2-nitroaniline (1.0 eq) and the desired aldehyde (1.0-1.2 eq) in DMF or ethanol.

  • Prepare a fresh aqueous solution of sodium dithionite (3.0 eq).

  • Add the Na₂S₂O₄ solution dropwise to the stirring mixture of the nitroaniline and aldehyde at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

  • A precipitate of the crude benzimidazole product will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 2-substituted-6-methyl-1H-benzimidazole.

Data Summary: Reductive Benzimidazole Synthesis
EntryAldehydeReducing SystemSolventYield (%)Reference
1BenzaldehydeNa₂S₂O₄Ethanol/WaterHigh[4]
24-ChlorobenzaldehydeNa₂S₂O₄ / MWDMF/Water92%[7]
34-MethoxybenzaldehydePd/C, Montmorillonite K-10EthanolGood[5]
4ButyraldehydeNa₂S₂O₄EthanolGood[4]
5Benzyl alcoholCo(acac)₂1,4-Dioxane85%[6]

Yields are representative and can vary based on specific reaction conditions.

Physicochemical and Safety Data

Accurate data is crucial for experimental design and safety. The properties of the parent carboxylic acid, 5-Methyl-2-nitrobenzoic acid, are well-documented and provide a useful reference.[9][10][11]

PropertyValueSource(s)
Chemical Name This compound-
Parent Acid 5-Methyl-2-nitrobenzoic acid[11]
CAS Number (Acid) 3113-72-2[10]
Molecular Formula (Acid) C₈H₇NO₄[11]
Molecular Weight (Acid) 181.15 g/mol [11]
Appearance (Acid) Off-white to light yellow crystalline powder[10]
Melting Point (Acid) 134-136 °C[10]
Solubility (Acid) Insoluble in water[11]

Safety & Handling:

  • This compound and its parent acid are nitrated aromatic compounds and should be handled with care in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitro compounds can be energetic and may decompose upon heating. Avoid excessive temperatures and strong shocks.

  • As a carboxylic acid derivative, it can react with bases, and such neutralizations can be exothermic.[11]

References

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Available from: [Link]

  • Reddy, K. L. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(32), 6508-6512. Available from: [Link]

  • Tu, S., et al. (2006). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization. Synthetic Communications, 36(22), 3325-3331. Available from: [Link]

  • Bhat, B. A., et al. (2013). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Research on Chemical Intermediates, 41(5), 2685-2694. Available from: [Link]

  • Tran, C., et al. (2022). Iron-catalyzed reductive cyclization of nitroarenes: Synthesis of aza-heterocycles and DFT calculations. Chinese Chemical Letters, 33(8), 4015-4019. Available from: [Link]

  • Dandia, A., et al. (2019). Cobalt-Catalyzed Sustainable Synthesis of Benzimidazoles by Redox-Economical Coupling of o-Nitroanilines and Alcohols. The Journal of Organic Chemistry, 84(17), 11216-11225. Available from: [Link]

  • Mei, W., et al. (2019). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Monatshefte für Chemie - Chemical Monthly, 150(10), 1845-1849. Available from: [Link]

  • Pandurangan, N. (2022). Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. Current Organic Chemistry, 26. Available from: [Link]

  • Skraup's Synthesis of Quinoline #education #chemistry. (2024, January 10). YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved January 12, 2026, from [Link]

  • Teo, Y. Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2764-2772. Available from: [Link]

  • ResearchGate. (n.d.). Iron‐catalyzed transfer hydrogenation of nitroarenes to N‐heterocycles. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). US4157445A - Method for the preparation of quinoline and aniline compounds.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid. Retrieved January 12, 2026, from [Link].

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Application Notes and Protocols for Suzuki Coupling Reactions with "Methyl 5-methyl-2-nitrobenzoate" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Deficient Substrates in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or pseudohalides has proven indispensable for constructing the complex biaryl and heteroaryl scaffolds prevalent in many active pharmaceutical ingredients (APIs).[2][3]

This guide focuses on a particularly challenging class of substrates: derivatives of "Methyl 5-methyl-2-nitrobenzoate." The inherent electronic and steric properties of this scaffold—namely the electron-withdrawing nature of the ortho-nitro and methyl ester groups, and the potential for steric hindrance—present unique hurdles to achieving high-yielding and clean Suzuki couplings. Understanding and overcoming these challenges is critical for medicinal chemists aiming to leverage this versatile building block in their synthetic campaigns.

Herein, we provide a detailed exploration of the mechanistic nuances, practical experimental protocols, and optimization strategies tailored for the successful Suzuki coupling of "this compound" derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, empowering them to confidently employ this powerful transformation.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., a bromo- or iodo-derivative of this compound), forming a Pd(II) intermediate.[6] This is often the rate-limiting step, particularly with electron-rich or sterically hindered aryl halides.[7]

  • Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[8][9][10]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)₂ Base pd2_biaryl Ar-Pd(II)(Ar')L_n transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Strategies for Coupling with this compound Derivatives

The successful Suzuki coupling of a halogenated "this compound" (for instance, "Methyl 5-bromo-2-nitrobenzoate") requires careful consideration of the substrate's electronic and steric profile.

  • Electronic Effects: The presence of two electron-withdrawing groups (the nitro and methyl ester) can deactivate the aromatic ring, potentially slowing the rate of oxidative addition. However, this deactivation can also make the aryl halide more susceptible to nucleophilic attack, which can be beneficial.

  • Steric Hindrance: The ortho-nitro group introduces significant steric bulk around the reaction center. This can impede the approach of the bulky palladium catalyst for oxidative addition and can also hinder the subsequent transmetalation and reductive elimination steps.[12] The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome this steric challenge.[13][14]

  • Nitro Group as a Leaving Group: While less common than halides, the nitro group itself can sometimes act as a leaving group in palladium-catalyzed cross-coupling reactions.[15][16][17] This alternative reaction pathway needs to be considered, although for the purposes of this guide, we will focus on the more conventional coupling at a halogenated position.

Experimental Protocol: A Representative Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of Methyl 5-bromo-2-nitrobenzoate with a generic arylboronic acid. This should be considered a starting point, and optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment
  • Reactants:

    • Methyl 5-bromo-2-nitrobenzoate (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

  • Catalyst System:

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Base:

    • Potassium phosphate tribasic (K₃PO₄) (2.0–3.0 equiv)

  • Solvents:

    • 1,4-Dioxane or Toluene

    • Water

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere (Argon or Nitrogen) manifold

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup and purification

    • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 5-bromo-2-nitrobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the palladium(II) acetate and SPhos ligand in a small amount of the reaction solvent.

  • Solvent Addition and Degassing: Add the solvent (e.g., a 10:1 mixture of 1,4-dioxane and water) to the Schlenk flask containing the reactants. Bubble argon or nitrogen through the mixture for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Workflow

Suzuki_Workflow start Start setup Reaction Setup: - Aryl Halide - Boronic Acid - Base start->setup solvent Add Solvent and Degas setup->solvent catalyst Add Catalyst/Ligand solvent->catalyst reaction Heat and Stir under Inert Atmosphere catalyst->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand is paramount for overcoming the challenges associated with sterically hindered and electron-deficient substrates. Below is a summary of common palladium sources and ligands suitable for these transformations.

Catalyst/Ligand SystemKey Features & AdvantagesConsiderations for "this compound" Derivatives
Pd(OAc)₂ / SPhos A robust and versatile system. SPhos is a bulky, electron-rich ligand that promotes oxidative addition.[18]Excellent starting point. The steric bulk of SPhos is well-suited to accommodate the ortho-nitro group.
Pd₂(dba)₃ / XPhos XPhos is another highly effective Buchwald ligand for challenging couplings.A strong alternative to SPhos, often used for similar sterically demanding substrates.
Pd(PPh₃)₄ A classic, air-stable catalyst. Often effective for less demanding couplings.May be less effective for this substrate due to lower activity compared to modern ligand systems.
PEPPSI-IPr A pre-catalyst featuring an N-heterocyclic carbene (NHC) ligand. Highly active and robust.[2]NHC ligands are known to be effective for coupling with electron-deficient substrates and can be a good choice here.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Use a fresh source of palladium and ligand.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature in increments.
Protodeboronation of Boronic Acid - Excess water or base- High temperature- Use a more stable boronic ester (e.g., a pinacol ester).- Reduce the amount of water or use anhydrous conditions.- Use a milder base (e.g., K₂CO₃).[19]
Dehalogenation of Starting Material - Presence of protic impurities- Certain ligand/base combinations- Use anhydrous solvents.- Screen different bases (e.g., Cs₂CO₃).
Formation of Homocoupled Boronic Acid Byproduct - Oxygen contamination- Ensure the reaction is maintained under a strict inert atmosphere.

Conclusion

The Suzuki-Miyaura coupling of "this compound" derivatives, while presenting notable steric and electronic challenges, is a highly achievable and valuable transformation. By carefully selecting a robust catalyst system, particularly one employing bulky, electron-rich phosphine ligands, and by optimizing reaction conditions, researchers can successfully synthesize a wide array of novel biaryl compounds. The protocols and strategies outlined in this guide provide a solid foundation for navigating the complexities of this reaction, ultimately facilitating the discovery and development of new chemical entities.

References

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  • Chen, W., et al. (2022). Construction of Heterobiaryl Skeletons through Pd-Catalyzed Cross-Coupling of Nitroarenes and Heterocyclic Arylborononate Esters with a Sterically Demanding NHC Ligand. Organic Letters, 24, 6983–6987. [Link]

  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139, 9423-9426. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16497-16543. [Link]

  • Tang, W., et al. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(7), 1540-1543. [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

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  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. [Link]

  • Yin, J., & Buchwald, S. L. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1333-1337. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4455-4461. [Link]

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  • NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

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Application Notes and Protocols for the Synthesis of 5-Methyl-2-nitrobenzoic Acid via Hydrolysis of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of 5-Methyl-2-nitrobenzoic Acid

5-Methyl-2-nitrobenzoic acid is a pivotal intermediate in the landscape of organic synthesis, particularly valued in the pharmaceutical and dye industries. Its molecular architecture, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene ring, offers a versatile platform for constructing more complex molecules.[1] The strategic positioning of these functional groups allows for a range of chemical modifications, making it a sought-after precursor for bioactive compounds such as 2-substituted benzoxazoles and other therapeutic agents.[2] This guide provides a comprehensive, field-proven protocol for the synthesis of 5-methyl-2-nitrobenzoic acid through the hydrolysis of its methyl ester, emphasizing the mechanistic rationale behind the procedure and robust methods for purification and characterization.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is fundamental to successful synthesis and purification.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[2]
Molecular Weight 181.15 g/mol [2]
Appearance Off-white to very light yellow crystalline solid[2][3][4]
Melting Point 134-136 °C[1][4][5]
Solubility Insoluble in water; moderately soluble in organic solvents[2][3][4]
pKa 2.21 ± 0.25 (Predicted)[1]

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of methyl 5-methyl-2-nitrobenzoate to 5-methyl-2-nitrobenzoic acid is achieved through a base-catalyzed hydrolysis, a classic reaction also known as saponification.[6] This process is mechanistically robust and practically irreversible, driving the reaction to completion.[6]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. In the basic medium, the acidic proton of the carboxylic acid is promptly abstracted by the methoxide or another hydroxide ion, yielding the carboxylate salt (sodium 5-methyl-2-nitrobenzoate). This final acid-base step is what renders the reaction essentially irreversible, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack by the alcohol.[6] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the desired 5-methyl-2-nitrobenzoic acid.[7]

Experimental Workflow Overview

The overall synthetic strategy is a two-step process, starting from methyl 3-methylbenzoate. This guide focuses on the second critical step: the hydrolysis.

G A Methyl 3-methylbenzoate B Nitration (HNO₃ / Ac₂O) A->B C This compound (Crude Ester) B->C D Base Hydrolysis (Saponification) (aq. NaOH, Reflux) C->D E Sodium 5-methyl-2-nitrobenzoate (in solution) D->E F Acidification (dil. HCl) E->F G 5-Methyl-2-nitrobenzoic Acid (Crude Product) F->G H Purification (Recrystallization) G->H I Pure 5-Methyl-2-nitrobenzoic Acid H->I

Caption: Synthetic pathway for 5-Methyl-2-nitrobenzoic acid.

Detailed Experimental Protocol

This protocol details the hydrolysis of crude this compound.

Materials and Equipment:

  • Crude this compound

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Activated charcoal (optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and vacuum flask

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, appropriate eluent)

Part 1: Hydrolysis of the Ester
  • Reaction Setup: In a round-bottom flask of appropriate size, place the crude this compound. For every 1 mole of the ester, prepare an aqueous solution of sodium hydroxide (2 moles).[8] A typical concentration is 80g of NaOH in 320 mL of water for 1 mole of ester.[8]

  • Saponification: Add the sodium hydroxide solution to the flask containing the ester. Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux with vigorous stirring.

    • Expert Insight: The use of a sufficiently concentrated base is crucial for efficient saponification. Dilute solutions can lead to incomplete hydrolysis.[8] The disappearance of the water-insoluble ester phase indicates the progress of the reaction.

  • Reaction Monitoring: The hydrolysis is typically complete within 2-3 hours of reflux. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting ester spot is completely consumed.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature. The solution should now contain the sodium salt of 5-methyl-2-nitrobenzoic acid.

Part 2: Isolation and Purification
  • Acidification: Cool the reaction mixture in an ice bath. Slowly and with stirring, pour the cooled solution of the sodium salt into a beaker containing dilute hydrochloric acid.[7]

    • Causality Note: It is critical to add the basic solution to the acid.[8] Adding acid to the basic solution can cause the localized precipitation of a less soluble acid salt, which is difficult to remove and can result in an impure product.[8]

  • Precipitation: Continue adding acid until the solution is strongly acidic (pH 1-2), which will cause the 5-methyl-2-nitrobenzoic acid to precipitate out of the solution as a solid.[9]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered product thoroughly with cold water until the washings are neutral to pH paper.[9] This step is vital to remove any residual mineral acid and salts.

  • Drying: Dry the crude product to obtain the crude 5-methyl-2-nitrobenzoic acid. A preliminary yield can be calculated at this stage.

Part 3: Purification by Recrystallization
  • Solvent Selection: An ethanol-water mixture is a highly effective solvent system for the recrystallization of 5-methyl-2-nitrobenzoic acid.[10]

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.[9][10]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of impurities. Add a small amount of activated charcoal to the hot solution, swirl, and heat for a few minutes.[10]

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it and any other insoluble impurities.[9][10]

  • Crystallization: To the hot, clear filtrate, slowly add hot water dropwise until a slight turbidity persists.[9] This indicates the solution is saturated.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and to prevent the trapping of impurities.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[10]

  • Final Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of an ice-cold ethanol-water mixture.[9]

  • Drying: Dry the pure crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.

Characterization and Quality Control

The identity and purity of the final product must be rigorously confirmed.

TechniqueExpected Results
Melting Point A sharp melting point range close to the literature value of 134-136 °C indicates high purity.[9]
¹H NMR Expect signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid should be present.
IR Spectroscopy Look for characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the nitro group.
HPLC A single sharp peak in the chromatogram provides a quantitative measure of purity.[1][9]

Safety and Handling

Working with nitroaromatic compounds requires strict adherence to safety protocols.

  • General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards of Nitroaromatics: Aromatic nitro compounds are toxic and should be handled with particular care.[11] Systemic effects can include methaemoglobinaemia, headache, and cyanosis. Avoid inhalation of dust and any skin contact.

  • Spill and Waste Disposal: In case of a spill, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[3] All waste should be disposed of according to institutional and local regulations.

Troubleshooting

IssuePotential CauseTroubleshooting Steps
Incomplete Hydrolysis Insufficient reaction time, temperature, or base concentration.Extend the reflux time and monitor by TLC. Ensure the NaOH concentration is adequate.[8][9]
Product Fails to Crystallize ("Oils Out") High impurity content; solution is cooling too rapidly; inappropriate solvent.Ensure the crude product is thoroughly washed.[9] Allow the solution to cool slowly. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[9][10]
Low Yield Incomplete precipitation; using too much recrystallization solvent; product loss during transfers.Ensure the pH is 1-2 during acidification.[9] Use the minimum amount of hot solvent for recrystallization.[10] Be meticulous during filtration and transfer steps.

Conclusion

This protocol provides a reliable and well-documented method for the synthesis of 5-methyl-2-nitrobenzoic acid. By understanding the underlying chemical principles and adhering to the detailed procedural steps, researchers can confidently produce this valuable chemical intermediate with high purity and yield, enabling further advancements in drug discovery and materials science.

References

  • Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Mei, W., Yao, S., Yu, M., & Yao, R. (2018). Synthesis of the 5-methyl-2-nitrobenzoic acid [Image]. ResearchGate. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73.
  • Whittingham, J. L., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(1), 133–140.
  • Aldrich. (2024, March 7).
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  • Carl ROTH. (n.d.).
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  • Kim, S., et al. (n.d.).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Nitrobenzene.
  • Kamm, O., & Segur, J. B. (n.d.). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Synthesis of methyl 5-chloro-2-nitrobenzo
  • Kirby, A. J., & Lancaster, T. (1972). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Journal of the Chemical Society, Perkin Transactions 2, (9), 1206-1214.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • Branch, G. E. K., & McKittrick, D. S. (1935). THE HYDROLYSIS OF METHYL ORTHO-NITROBENZOATE IN ACID SOLUTION. The Journal of Physical Chemistry, 39(5), 617-626.
  • US Patent 4506089A, "Preparation of methyl m-nitrobenzo

Sources

Laboratory Preparation of Methyl 5-methyl-2-nitrobenzoate: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the laboratory synthesis of Methyl 5-methyl-2-nitrobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure successful and safe synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a nitro group and an ester functional group on a substituted benzene ring, allows for a variety of subsequent chemical transformations. The regioselective synthesis of this compound is a critical step in the construction of more complex molecules. The primary synthetic route involves the electrophilic aromatic substitution (nitration) of methyl 3-methylbenzoate. The directing effects of the methyl group (an ortho, para-director) and the methyl ester group (a meta-director) synergistically favor the introduction of the nitro group at the C2 position, ortho to the methyl group and meta to the ester.[2]

This guide will detail two effective protocols for this nitration reaction: a classic method employing a mixture of concentrated nitric and sulfuric acids, and a more contemporary, environmentally conscious approach using a mixture of fuming nitric acid and acetic anhydride.[3][4]

Core Principles: The Chemistry Behind the Synthesis

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺).

Mechanism of Nitronium Ion Formation

Method 1: Nitric Acid and Sulfuric Acid

In the presence of a strong acid like sulfuric acid, nitric acid is protonated. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion.[5]

Method 2: Fuming Nitric Acid and Acetic Anhydride

Acetic anhydride reacts with nitric acid to form acetyl nitrate, which then dissociates to generate the nitronium ion and an acetate ion.

The Electrophilic Aromatic Substitution Reaction

Once formed, the nitronium ion is attacked by the electron-rich aromatic ring of methyl 3-methylbenzoate. The directing effects of the existing substituents guide the position of the incoming nitro group. The methyl group is an activating, ortho, para-director, while the methyl ester is a deactivating, meta-director. This combination of electronic effects strongly favors the substitution at the position ortho to the methyl group and meta to the ester group, leading to the desired product, this compound.

Materials and Equipment

Reagents
ReagentGradeSupplier
Methyl 3-methylbenzoateReagentSigma-Aldrich
Concentrated Nitric Acid (70%)ACSFisher Scientific
Concentrated Sulfuric Acid (98%)ACSFisher Scientific
Fuming Nitric Acid (>90%)ReagentSigma-Aldrich
Acetic AnhydrideACSFisher Scientific
MethanolHPLCFisher Scientific
EthanolACSFisher Scientific
Sodium BicarbonateACSFisher Scientific
Deionized Water------
Ice------
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Beakers

  • Graduated cylinders

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

  • pH paper

  • Rotary evaporator (optional)

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Experimental Protocols

Two distinct protocols are presented below, offering flexibility based on available reagents and desired reaction conditions.

Protocol 1: Nitration using Concentrated Nitric Acid and Sulfuric Acid

This traditional method is robust and high-yielding but requires careful temperature control due to the highly exothermic nature of the reaction.

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 15 mL of concentrated sulfuric acid. Cool the beaker in an ice bath to 0-5 °C. While stirring, slowly add 15 mL of concentrated nitric acid to the sulfuric acid. Caution: This is a highly exothermic process and should be performed slowly in a fume hood with appropriate personal protective equipment (PPE). Keep the nitrating mixture in the ice bath until needed.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.067 mol) of methyl 3-methylbenzoate in 20 mL of concentrated sulfuric acid. Cool this mixture to 0-5 °C in an ice bath with continuous stirring.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 15 °C to minimize the formation of byproducts.[6]

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for another hour to ensure completion.

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring.[7] A precipitate of crude this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper. Follow with a wash of cold 5% sodium bicarbonate solution to remove any residual acid, and finally with more cold deionized water.[2]

  • Purification (Recrystallization): The crude product can be purified by recrystallization from ethanol or methanol.[5] Dissolve the crude solid in a minimum amount of hot solvent. If the solution is colored, a small amount of activated charcoal can be added. Hot filter the solution to remove the charcoal and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8] Collect the purified crystals by vacuum filtration and dry them under vacuum.

Protocol 2: Nitration using Fuming Nitric Acid and Acetic Anhydride

This method is considered more environmentally friendly as it avoids the use of sulfuric acid.[3][4]

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 10.0 g (0.067 mol) of methyl 3-methylbenzoate. Cool the flask to 0-5 °C in an ice bath.

  • Preparation of the Nitrating Mixture: In a separate beaker, cool 15 mL of acetic anhydride to 0-5 °C. Slowly and carefully add 7.5 mL of fuming nitric acid to the acetic anhydride with constant stirring. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

  • Nitration: Slowly add the prepared nitrating mixture from the dropping funnel to the cooled methyl 3-methylbenzoate solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.[9]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.[9] Monitor the reaction progress by TLC.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 200 g of crushed ice and stir vigorously to precipitate the crude product.[9]

  • Filtration and Washing: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[9]

  • Purification (Recrystallization): Purify the crude product by recrystallization from ethanol as described in Protocol 1.

Visualizing the Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Methyl 3-methylbenzoate reaction Nitration Reaction (0-15 °C) start->reaction nitrating_agent Prepare Nitrating Agent (HNO3/H2SO4 or HNO3/Ac2O) nitrating_agent->reaction quench Quench in Ice Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Water & NaHCO3 filtration->wash recrystallization Recrystallization from Ethanol wash->recrystallization product Pure this compound recrystallization->product

Sources

Application Notes & Protocols for Greener Synthesis of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Methodologies in Nitroaromatic Synthesis

Methyl 5-methyl-2-nitrobenzoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals. The strategic placement of the nitro, methyl, and ester functionalities on the aromatic ring makes it a versatile building block. However, the classical synthetic routes to this and other nitroaromatic compounds are often fraught with environmental and safety concerns. Traditional nitration, typically employing a mixture of concentrated nitric and sulfuric acids, generates significant quantities of hazardous waste, suffers from poor regioselectivity, and presents considerable operational risks.[1][2][3][4][5] This necessitates a paradigm shift towards more sustainable and efficient synthetic strategies.

This technical guide provides a comprehensive overview of greener synthesis routes for this compound. We will dissect the shortcomings of the conventional approach and present detailed protocols for a field-proven, greener alternative that significantly enhances selectivity and reduces environmental impact. Furthermore, we will explore emerging catalytic technologies that promise an even more sustainable future for nitroaromatic synthesis.

Part 1: A Critical Evaluation of the Traditional "Mixed Acid" Nitration

The conventional synthesis of this compound involves the direct nitration of methyl 3-methylbenzoate using a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.[7]

Shortcomings of the Mixed Acid Route:
  • Low Regioselectivity: The electron-withdrawing ester group and the electron-donating methyl group have conflicting directing effects. This leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.[1]

  • Harsh and Hazardous Conditions: The use of large volumes of concentrated and highly corrosive acids poses significant safety risks, including the potential for runaway reactions and violent decomposition.[2][3][4][5]

  • Significant Waste Generation: The process generates a substantial amount of acidic wastewater ("spent acid"), which is contaminated with residual nitric acid, sulfuric acid, and organic byproducts.[8][9][10][11] The treatment and disposal of this waste stream are costly and environmentally taxing.[12]

Part 2: A Validated Greener Synthesis via a Milder Nitrating System

A more environmentally benign and selective approach involves the use of a milder nitrating agent, a mixture of nitric acid and acetic anhydride (HNO₃/Ac₂O).[1][13][14] This method proceeds via an ester intermediate, starting from 3-methylbenzoic acid, and offers a significant improvement in regioselectivity.[1][13]

Causality Behind the Improved Performance:

The HNO₃/Ac₂O system generates acetyl nitrate in situ, which is a less aggressive and more selective nitrating agent compared to the nitronium ion generated in mixed acid.[15] The high regioselectivity observed in this process minimizes the formation of unwanted isomers, leading to a purer product and simplifying downstream processing.[1] This ultimately results in a higher overall yield and a more environmentally friendly process due to the avoidance of large quantities of sulfuric acid.[1][13]

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Green Nitration cluster_2 Step 3: Purification A 3-Methylbenzoic Acid D Methyl 3-methylbenzoate A->D B Methanol (CH₃OH) B->D C Sulfuric Acid (cat.) C->D G Crude this compound D->G E Nitric Acid (fuming) E->G F Acetic Anhydride (Ac₂O) F->G H Ice-Water Quench G->H I Filtration H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the greener synthesis of this compound.

Detailed Protocol: Greener Synthesis of this compound

Step 1: Esterification of 3-Methylbenzoic Acid

  • To a solution of 3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Nitration with HNO₃/Ac₂O

  • In a flask equipped with a stirrer and a dropping funnel, cool the methyl 3-methylbenzoate (1.0 eq) from Step 1 to 15°C.[1]

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise, ensuring the temperature is maintained at 15°C.[1]

  • Stir the reaction mixture for 30 minutes at this temperature.[1]

  • Pour the reaction mixture into ice water to precipitate the crude product.[1][14]

  • Extract the product with a suitable organic solvent.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to yield crude this compound.[1]

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a high-purity solid.[14]

Data Presentation: A Comparative Analysis
ParameterTraditional Mixed Acid RouteGreener HNO₃/Ac₂O RouteReference(s)
Starting Material Methyl 3-methylbenzoate3-Methylbenzoic Acid[1]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Acetic Anhydride[1][13]
Regioselectivity Low (mixture of isomers)High for 5-methyl-2-nitro isomer[1][13]
Waste Stream Large volume of spent sulfuric and nitric acidsAcetic acid and residual nitric acid[1][8]
Purification Challenging (e.g., fractional crystallization)Simplified (e.g., direct recrystallization)[1][14]
Environmental Impact HighSignificantly Reduced[1][13]

Part 3: Emerging Greener Alternatives - The Future of Nitration

While the HNO₃/Ac₂O system represents a significant improvement, the field of green chemistry is continually evolving. The use of solid acid catalysts is a particularly promising avenue for further reducing the environmental impact of nitration reactions.

Solid Acid Catalysis: A Recyclable and Selective Approach

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5, Zeolite beta) and supported acids (e.g., sulfuric acid on silica-gel), offer several advantages over traditional homogeneous acid catalysts.[16][17][18][19]

  • Recyclability: The catalyst can be easily recovered by filtration and reused, minimizing waste.[19]

  • Enhanced Selectivity: The defined pore structure of zeolites can impart shape-selectivity, favoring the formation of specific isomers.[16][18] For instance, in the nitration of toluene, H-ZSM-5 has been shown to produce a high proportion of the para-isomer with no meta-isomer formation.[18]

  • Reduced Corrosion and Waste: Eliminating the use of large quantities of liquid sulfuric acid mitigates corrosion issues and the generation of spent acid.[19]

Conceptual Protocol for Solid Acid Catalyzed Nitration

While a specific protocol for this compound using solid acids is not widely published, a general procedure can be adapted from the literature on aromatic nitration.

  • Activate the solid acid catalyst (e.g., Zeolite beta) by heating under vacuum.

  • Suspend the activated catalyst in an appropriate solvent with methyl 3-methylbenzoate.

  • Add a stoichiometric amount of nitric acid dropwise at a controlled temperature.

  • Monitor the reaction by GC or TLC.

  • Upon completion, filter off the catalyst for regeneration and reuse.

  • Work up the filtrate to isolate the product.

This approach is highly adaptable, and the choice of catalyst, solvent, and reaction conditions would require optimization for this specific substrate.

Reaction Mechanism Diagram: Electrophilic Aromatic Substitution

G cluster_0 cluster_1 cluster_2 HNO3 + H2SO4 HNO3 + H2SO4 NO2+ + HSO4- + H2O NO2+ + HSO4- + H2O HNO3 + H2SO4->NO2+ + HSO4- + H2O Mixed Acid HNO3 + Ac2O HNO3 + Ac2O CH3COONO2 + CH3COOH CH3COONO2 + CH3COOH HNO3 + Ac2O->CH3COONO2 + CH3COOH Greener Route Methyl 3-methylbenzoate Methyl 3-methylbenzoate Sigma Complex Sigma Complex Methyl 3-methylbenzoate->Sigma Complex NO2+ This compound This compound Sigma Complex->this compound -H+

Caption: General mechanism of electrophilic aromatic nitration.

Conclusion and Future Outlook

The synthesis of this compound provides a clear case study for the implementation of greener chemical principles. The move away from traditional mixed acid nitration towards milder, more selective reagents like the HNO₃/Ac₂O system offers tangible benefits in terms of waste reduction, product purity, and process safety. Looking ahead, the development and optimization of solid acid catalyst systems hold the key to creating truly sustainable and economically viable nitration processes. For researchers and professionals in drug development and chemical manufacturing, adopting these greener routes is not just an environmental imperative but also a strategic advantage in creating more efficient and robust synthetic methodologies.

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  • Liquid-phase Catalytic Continuous-Flow Aromatic Nitration Reactions with Conc. HNO3 on Modified Mixed-Metal Oxide Composites as High-Yielding Solid Acid Catalysts - ACS Sustainable Chemistry & Engineering. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. [Link]

  • Catalytic nitration of toluene using NO2 promoted by immobilized AlCl3−SiO2 - ResearchGate. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC - NIH. [Link]

  • Nitrogen removal in industrial wastewater by nitration and denitration--3 years of experience - PubMed. [Link]

  • Review of the Methods for Selective Nitration of Toluene - Łukasiewicz-IPO. [Link]

  • Stability and safe handling of nitration waste acids - Syntech International. [Link]

  • Highly Efficient Nitration of Phenolic Compounds using Some Nitrates and Oxalic Acid under Solvent-Free Conditions - ResearchGate. [Link]

  • Method and system for concentrating waste sulphuric acids from nitration processes - Google P
  • Nitrating acid, mixture, (with <= 50% nitric acid) - PubChem - NIH. [Link]

  • MIXED ACID - Dyno Nobel.
  • Nitration - NORAM Engineering and Constructors Ltd. [Link]

  • Selective Nitration of Toluene using Nitrogen(V)
  • What are the other nitrating mixtures other than sulphuric acid & nitric acid? - Quora. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Nitration of Aromatic Compounds without Using Sulphuric Acid - AIChE. [Link]

  • Other dehydrating agents for nitr
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. [Link]

  • NITRATION OF METHYL BENZO
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Nitration of Methyl Benzo
  • Aromatic 3a. Nitration of methylbenzoate - YouTube. [Link]

  • Nitration of methyl benzoate | Resource - RSC Education. [Link]

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reaction conditions for the amination of "Methyl 5-methyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Reaction Conditions for the Amination of Methyl 5-methyl-2-nitrobenzoate

Abstract

The conversion of this compound to its corresponding aniline, Methyl 2-amino-5-methylbenzoate, is a pivotal transformation in synthetic organic chemistry. This reaction, formally a reduction of the aromatic nitro group, serves as a gateway to a wide array of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a comprehensive guide to the prevailing methodologies for this transformation, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs. We will explore classic metal-acid reductions and modern catalytic hydrogenation techniques, emphasizing chemoselectivity, scalability, and environmental considerations.

Part 1: Strategic Overview of Nitro Group Reduction

The amination of this compound is achieved by the reduction of the nitro (-NO₂) functional group to a primary amine (-NH₂). The choice of reducing agent and conditions is critical, as it must be compatible with the ester functionality present in the molecule. The primary strategies can be broadly categorized into two families: Catalytic Hydrogenation and Metal-Mediated Reductions.

  • Catalytic Hydrogenation : This is often the method of choice due to its clean reaction profiles and high efficiency.[1] It involves the use of a metal catalyst, typically Palladium on carbon (Pd/C), and a hydrogen source.

    • Direct Hydrogenation : Utilizes hydrogen gas (H₂), offering high atom economy. However, it requires specialized pressure equipment.

    • Catalytic Transfer Hydrogenation (CTH) : Employs a hydrogen donor molecule, which decomposes in situ to provide hydrogen. This approach is operationally simpler and avoids the need for handling flammable H₂ gas. Common hydrogen donors include ammonium formate, hydrazine hydrate, and formic acid.[2][3][4] CTH is particularly noted for its excellent functional group tolerance.[2]

  • Metal-Mediated Reductions : These are classic, robust, and often more cost-effective methods that utilize dissolving metals in acidic or neutral media.

    • Tin (Sn) and Tin(II) Chloride (SnCl₂) : The Sn/HCl system is a historically significant method for reducing nitroarenes.[7] The reaction proceeds through nitroso and hydroxylamine intermediates, ultimately forming an anilinium salt that requires a basic workup to liberate the free amine.[7][8] Stannous chloride (SnCl₂) offers a milder alternative that is often used when high chemoselectivity is required.[1][9]

The following diagram illustrates the general experimental sequence for this transformation.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge reactor with This compound and solvent B Add reducing agent/ catalyst system A->B C Heat/Stir under inert atmosphere B->C D Monitor progress (e.g., TLC, LC-MS) C->D E Filter catalyst/ Quench reaction D->E F Liquid-liquid extraction E->F G Dry organic phase and concentrate in vacuo F->G H Column Chromatography or Recrystallization G->H I Characterize final product (NMR, MS, etc.) H->I G Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-N=O (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺ -H₂O

Caption: Stepwise reduction pathway from nitroarene to aniline.

Under acidic conditions, such as with Sn/HCl, the oxygen atoms are protonated, facilitating their removal as water. [7]The metal (e.g., Sn, Fe) acts as the electron source. In catalytic hydrogenation, the catalyst surface facilitates the addition of hydrogen atoms across the nitrogen-oxygen bonds.

Part 3: Detailed Application Notes and Protocols

Herein, we provide detailed, field-proven protocols for the amination of this compound.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method is highly reliable, proceeds under mild conditions, and is known for its excellent chemoselectivity and operational simplicity. [2][3] Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Büchner funnel and filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol (typically 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol% of Pd). Causality Note: Pd/C is pyrophoric when dry and exposed to air, especially after use. Handle with care.

  • Add ammonium formate (3.0-5.0 eq) in portions. The reaction is often exothermic. Causality Note: Ammonium formate decomposes on the catalyst surface to generate H₂, CO₂, and NH₃. [2]Adding it in portions helps control the initial exotherm and gas evolution.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (typically 60-80 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with ethyl acetate. Causality Note: Celite® prevents the fine catalyst particles from clogging the filter paper.

  • Combine the filtrates and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (to remove any remaining formate salts), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 2-amino-5-methylbenzoate.

  • Purify the product by flash column chromatography or recrystallization if necessary.

Protocol 2: Reduction with Iron Powder and Acetic Acid

This classic Béchamp reduction is a cost-effective and robust method that demonstrates high tolerance for the ester group. [1][5] Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial acetic acid (AcOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer/hotplate

  • Büchner funnel and filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add glacial acetic acid (1.0-2.0 eq) dropwise via an addition funnel. Causality Note: The acid activates the iron surface and serves as a proton source for the reaction.

  • Maintain the reaction at reflux, monitoring by TLC for the disappearance of the starting material (typically 2-6 hours).

  • Once complete, cool the reaction to room temperature and filter the hot mixture through a pad of Celite® to remove the iron salts. Wash the pad extensively with hot ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Carefully wash with saturated NaHCO₃ solution until gas evolution ceases to neutralize the acetic acid. Then wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by standard methods.

Part 4: Comparative Analysis of Methods

ParameterCatalytic Transfer Hydrogenation (Pd/C, HCO₂NH₄)Iron/Acetic Acid ReductionTin(II) Chloride Reduction
Reagents Pd/C, Ammonium FormateIron Powder, Acetic AcidSnCl₂·2H₂O, HCl, NaOH
Conditions Mild (Reflux in MeOH/EtOH)Mild (Reflux in EtOH/AcOH)Often Room Temp to mild heat
Reaction Time Typically fast (1-4 h)Moderate (2-6 h)Can be slow, variable
Work-up Filtration of catalyst, standard extractionFiltration of iron salts, neutralizationRequires careful basic workup to precipitate tin salts, which can be difficult to filter [9]
Chemoselectivity Excellent [2]Very Good [6]Excellent, but stoichiometric [9]
Scalability Excellent, but catalyst cost can be a factorExcellent, very cost-effectiveModerate due to waste generation
Advantages Clean, high yield, simple to run, avoids H₂ gasInexpensive, high functional group toleranceMild, highly selective for nitro groups
Disadvantages Cost of palladium catalyst, pyrophoric nature of Pd/CLarge excess of iron needed, iron salt wasteGenerates significant tin waste, work-up can be cumbersome [9]

Conclusion

The reduction of this compound to Methyl 2-amino-5-methylbenzoate is a well-established and critical synthetic transformation. For general laboratory use, Catalytic Transfer Hydrogenation using Pd/C and ammonium formate offers a superb balance of efficiency, cleanliness, and operational simplicity. For large-scale synthesis where cost is a primary driver, the Iron/Acetic Acid method remains a highly viable and robust alternative. The choice of method should be guided by the specific requirements of the synthesis, including scale, available equipment, cost constraints, and the presence of other sensitive functional groups in more complex substrates.

References

[7]Vertex AI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [6]ResearchGate. Iron Catalyzed Reduction of Nitro Compounds. [10]National Institutes of Health (NIH). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. [11]National Institutes of Health (NIH). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [12]ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [13]National Institutes of Health (NIH). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [14]Semantic Scholar. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [1]Organic Chemistry Portal. Nitro Reduction - Common Conditions. [15]Journal of the American Chemical Society. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [16]ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. [17]ACS Publications. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. [5]ResearchGate. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [2]National Institutes of Health (NIH). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [18]RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. [9]ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [8]askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:. [19]RSC Publishing. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods (2022). [20]ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [21]Chemical Communications (RSC Publishing). Iron-catalyzed selective reduction of nitroarenes to anilines using organosilanes. [22]Chemistry LibreTexts. Buchwald-Hartwig Amination. [23]J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [24]Synthetic Communications. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [3]Taylor & Francis Online. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [4]Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [25]ACS Publications. Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [26]ResearchGate. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [27]Scribd. Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. [28]Sciencemadness Discussion Board. Nitroaromatic Reduction w/Sn.

Sources

The Strategic Role of Methyl 5-methyl-2-nitrobenzoate in the Synthesis of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to NSAID Scaffolds

In the landscape of medicinal chemistry, the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) remains a critical pursuit, driven by the need for agents with improved efficacy and reduced side-effect profiles. The N-arylanthranilic acid scaffold, the core of the fenamate class of NSAIDs, is a privileged structure in this endeavor, known for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] This guide delineates a strategic synthetic pathway to novel N-arylanthranilic acid analogues, commencing with the versatile starting material, Methyl 5-methyl-2-nitrobenzoate. We will explore the rationale behind the synthetic design, provide detailed, field-tested protocols for key transformations, and present the underlying mechanistic principles that govern these reactions.

The central thesis of this application note is the utility of this compound as a readily accessible precursor to the key intermediate, 2-amino-5-methylbenzoic acid. This intermediate serves as a linchpin for the construction of a diverse library of potential anti-inflammatory agents through well-established coupling methodologies.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the materials involved is fundamental to successful synthesis and scale-up.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₉H₉NO₄195.17-77324-87-9
Methyl 2-amino-5-methylbenzoateC₉H₁₁NO₂165.19-18595-16-9
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.16-2941-78-8

Synthetic Strategy: From Nitroaromatic Precursor to Bioactive Scaffold

Our synthetic approach is a two-stage process designed for efficiency and modularity. The first stage focuses on the transformation of the nitroaromatic precursor into the key amine intermediate. The second stage leverages this intermediate in a classic cross-coupling reaction to generate the target N-arylanthranilic acid framework.

Synthetic_Pathway A This compound B Methyl 2-amino-5-methylbenzoate A->B Step 1: Nitro Group Reduction C 2-Amino-5-methylbenzoic acid B->C Step 2: Ester Hydrolysis D N-Aryl-5-methylanthranilic Acid (Anti-inflammatory Agent) C->D Step 3: Ullmann Condensation ArylHalide Aryl Halide ArylHalide->D

Caption: Synthetic pathway from this compound to N-arylanthranilic acids.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-methylbenzoate via Catalytic Hydrogenation

Rationale: The reduction of the nitro group to an amine is the critical first step. Catalytic hydrogenation is selected for its high efficiency, clean reaction profile, and amenability to scale-up. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • 10% Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas (H₂) several times.

  • Pressurize the vessel with H₂ (typically 1-3 atm, though conditions may vary) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield crude Methyl 2-amino-5-methylbenzoate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Expected Spectroscopic Data for Methyl 2-amino-5-methylbenzoate:

  • ¹H NMR (CDCl₃): δ (ppm) ~7.7 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.6 (d, 1H, Ar-H), ~5.5 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~2.2 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃): δ (ppm) ~168 (C=O), ~148 (C-NH₂), ~132 (C-CH₃), ~130 (Ar-C), ~124 (Ar-C), ~117 (Ar-C), ~110 (Ar-C), ~51 (OCH₃), ~20 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3400-3300 (N-H stretch), ~1690 (C=O stretch), ~1620 (N-H bend), ~1250 (C-O stretch).

Protocol 2: Hydrolysis of Methyl 2-amino-5-methylbenzoate to 2-Amino-5-methylbenzoic acid

Rationale: To facilitate the subsequent Ullmann condensation, the methyl ester is hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction.

Materials:

  • Methyl 2-amino-5-methylbenzoate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Dissolve Methyl 2-amino-5-methylbenzoate (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of NaOH or KOH (1.5-2.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with aqueous HCl until the pH is acidic (pH ~3-4), leading to the precipitation of 2-Amino-5-methylbenzoic acid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain the product.

Protocol 3: Synthesis of a N-Aryl-5-methylanthranilic Acid via Ullmann Condensation

Rationale: The Ullmann condensation is a classic and effective method for the formation of C-N bonds, coupling an amine with an aryl halide in the presence of a copper catalyst.[3] This reaction is pivotal for constructing the N-arylanthranilic acid core.[1]

Materials:

  • 2-Amino-5-methylbenzoic acid

  • A substituted aryl halide (e.g., 2-chlorobenzoic acid or a substituted bromobenzene)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or Copper(II) oxide (CuO) as a catalyst

  • A high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or nitrobenzene

Procedure:

  • To a reaction flask, add 2-Amino-5-methylbenzoic acid (1.0 eq), the aryl halide (1.1 eq), anhydrous K₂CO₃ (2.0-3.0 eq), and the copper catalyst (0.1-0.2 eq).

  • Add the high-boiling solvent and heat the reaction mixture to a high temperature (typically 150-200 °C).

  • Stir the reaction vigorously and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Acidify the aqueous mixture with concentrated HCl to precipitate the crude product.

  • Filter the precipitate, wash with water, and then redissolve it in a suitable aqueous base (e.g., NaOH solution).

  • Treat the basic solution with activated charcoal to remove colored impurities, and then filter.

  • Re-precipitate the product by acidifying the filtrate with HCl.

  • Collect the purified product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Ullmann_Condensation_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) Intermediate1 [R-NH-Cu(I)] CuI->Intermediate1 Amine R-NH₂ (2-Amino-5-methylbenzoic acid) Amine->Intermediate1 Deprotonation ArylHalide Ar-X Intermediate2 [Ar-Cu(III)(X)(NH-R)] ArylHalide->Intermediate2 Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuI Product Ar-NH-R (N-Aryl-5-methylanthranilic Acid) Intermediate2->Product Reductive Elimination

Caption: Generalized mechanism of the Ullmann Condensation.

Application in Anti-Inflammatory Drug Discovery

The N-arylanthranilic acids synthesized from this compound are analogues of established NSAIDs like mefenamic acid and flufenamic acid. The anti-inflammatory activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. The modular nature of the Ullmann condensation allows for the introduction of a wide variety of substituents on the N-aryl ring. This chemical diversity is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for COX isoforms (COX-1 and COX-2), thereby potentially leading to the discovery of new anti-inflammatory agents with improved therapeutic profiles.[4][5]

Conclusion

This compound is a valuable and strategic starting material for the synthesis of novel anti-inflammatory agents based on the N-arylanthranilic acid scaffold. The synthetic route presented herein is robust, modular, and relies on well-understood chemical transformations. The provided protocols offer a practical guide for researchers in drug discovery and development to access a diverse range of potential NSAIDs for biological evaluation. The inherent versatility of this synthetic approach underscores its potential to contribute to the development of the next generation of anti-inflammatory therapeutics.

References

  • Joshi, J., et al. (2010). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Indian Journal of Pharmaceutical Sciences, 72(4), 469-474.
  • Scherrer, R. A., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4A), 621-627.
  • Babu, P. V., et al. (2019). Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Arabian Journal of Chemistry, 12(8), 2749-2759.
  • Abdel-rahman, H. M., et al. (2022).
  • Farooq, M., et al. (2016). Methyl 2-amino-5-bromobenzoate.
  • Mustafa, H., et al. (2022). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Archiv der Pharmazie, 355(5), e2100414.
  • Saeed, A., & Shah, S. A. A. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies, 2(1), 24-32.
  • Sharma, V., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Synthesis, 20(1), 2-19.
  • PubChem. (n.d.). 2-Amino-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Ullmann condensation. In Wikipedia. Retrieved from [Link]

Sources

flow chemistry applications for the synthesis of "Methyl 5-methyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Continuous Flow Synthesis of Methyl 5-methyl-2-nitrobenzoate

Executive Summary

This document provides a comprehensive guide to the synthesis of this compound via continuous flow chemistry. Aromatic nitration is a cornerstone of organic synthesis, yet it is notoriously hazardous in traditional batch reactors due to strong exotherms and the use of highly corrosive reagents.[1][2] This application note details a robust and scalable flow chemistry protocol that mitigates these risks, offering superior control, enhanced safety, and improved process efficiency. We will explore the mechanistic rationale for this approach, provide a detailed, step-by-step experimental protocol, and present the expected outcomes. This guide is intended for researchers, chemists, and process development professionals seeking to leverage the advantages of continuous manufacturing for the production of key pharmaceutical and specialty chemical intermediates.

The Imperative for Flow Chemistry in Aromatic Nitration

The synthesis of nitroaromatic compounds is a critical process in the production of pharmaceuticals, dyes, and energetic materials.[3][4] The traditional method, typically involving the dropwise addition of a nitrating agent to a solution of the substrate in a large batch reactor, is fraught with challenges.

Causality Behind Experimental Choices: Why Flow Chemistry?

  • Enhanced Safety: Nitration reactions are highly exothermic.[4][5] In a batch reactor, the large volume and limited surface area-to-volume ratio can lead to inefficient heat dissipation, creating localized hotspots and increasing the risk of thermal runaway.[3][6] Flow reactors utilize micro- or meso-scale channels, which offer a vastly superior surface area-to-volume ratio.[7] This enables near-instantaneous heat removal, effectively preventing dangerous temperature excursions and the formation of hazardous byproducts.[5][6] The small internal volume of the reactor at any given time significantly minimizes the potential impact of any process upset.[3]

  • Precise Process Control: The precise control over stoichiometry, residence time, and temperature is a key advantage of flow chemistry.[2][7] By controlling the flow rates of the reactant streams, we can maintain an exact molar ratio, minimizing the formation of di-nitrated or other impurities that are common in batch processes where localized concentration gradients exist.[2] Residence time, which dictates the reaction time, is precisely controlled by the reactor volume and the total flow rate, allowing for fine-tuning to maximize conversion and selectivity.[7]

  • Improved Yield and Selectivity: The rapid mixing and superior temperature control inherent to flow systems often lead to cleaner reactions with higher yields and selectivity.[1] For the nitration of methyl 3-methylbenzoate, the goal is to selectively introduce a single nitro group at the 2-position. The electron-withdrawing ester group directs nitration to the meta position (position 3), while the electron-donating methyl group directs to the ortho and para positions (positions 2, 4, and 6). The outcome is a mixture, but the ortho position to the methyl group (position 2) is sterically and electronically favored. Precise control minimizes over-reaction and side-product formation.

  • Scalability: Scaling up a flow chemistry process is typically more straightforward than for a batch process. Instead of using larger, more difficult-to-control reactors, production can be increased by running the system for longer periods or by "numbering-up"—running multiple reactors in parallel.[1]

Experimental Workflow: A Visual Guide

The continuous flow synthesis is designed as a two-feed system that converges at a T-mixer before entering a temperature-controlled reactor coil. The output is then directed to a quenching solution.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_workup Quench & Collection ReagentA Substrate Solution: Methyl 3-methylbenzoate in Sulfuric Acid PumpA Syringe Pump A ReagentA->PumpA ReagentB Nitrating Agent: Nitric Acid in Sulfuric Acid PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer 0.5 mL/min Reactor Heated Reactor Coil (e.g., 10 mL PFA Tubing) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Residence Time: 10 min Quench Ice-Water Bath BPR->Quench Product Stream

Caption: Continuous flow setup for the nitration of Methyl 3-methylbenzoate.

Detailed Synthesis Protocol

This protocol is designed for a laboratory-scale continuous flow system. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses, must be worn.

Reagent Preparation
  • Substrate Solution (Stream A): In a 50 mL flask, carefully add methyl 3-methylbenzoate (7.5 g, 50 mmol, 1.0 M) to concentrated sulfuric acid (98%, 50 mL) while cooling in an ice bath. Stir until a homogeneous solution is formed.

  • Nitrating Agent (Stream B): In a separate 50 mL flask, create a nitrating mixture by slowly adding concentrated nitric acid (70%, 4.0 mL, ~60 mmol, 1.2 eq) to concentrated sulfuric acid (98%, 46 mL) while cooling in an ice bath.

Causality: The use of sulfuric acid as a solvent serves two purposes: it is necessary to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and it ensures the miscibility of the organic substrate with the nitrating agent.[8] Pre-cooling the solutions is critical to manage the heat generated during mixing.

Equipment Setup
  • Pumps: Load the Substrate Solution into a 60 mL syringe for Syringe Pump A. Load the Nitrating Agent into a separate 60 mL syringe for Syringe Pump B. Use acid-resistant syringes and tubing (e.g., PFA).

  • Reactor: A 10 mL PFA tube coil is used as the reactor. Submerge the coil in a temperature-controlled water bath set to 25 °C.

  • Mixing and Pressure: Connect the outputs of both pumps to a T-mixer. Connect the mixer output to the inlet of the PFA reactor coil. Install a back pressure regulator (BPR), set to ~3 bar, at the reactor outlet to ensure the reagents remain in a single liquid phase and to prevent outgassing.[7]

  • Quenching: Place the outlet tubing from the BPR into a vigorously stirred flask containing 200 mL of an ice-water slurry.

Reaction Execution
  • Priming: Prime both pumps with their respective solutions to ensure all lines are filled and free of air bubbles.

  • Initiation: Start both pumps simultaneously at a flow rate of 0.5 mL/min each. This results in a total flow rate of 1.0 mL/min.

  • Steady State: Allow the system to run for at least 2-3 residence times (20-30 minutes) to reach a steady state before collecting the product. The residence time in the 10 mL reactor is calculated as Reactor Volume / Total Flow Rate (10 mL / 1.0 mL/min = 10 minutes).

  • Collection: The product stream will exit the BPR and be quenched in the ice water, where the crude this compound will precipitate as a solid.

  • Shutdown: Once the desired amount of material is produced, switch the pump inlets to a solvent (e.g., sulfuric acid) to flush the system before shutting it down completely.

Work-up and Purification
  • Isolation: Collect the precipitated solid from the quench flask by vacuum filtration.

  • Washing: Wash the crude product thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Drying: Dry the solid under vacuum to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield high-purity this compound.[9]

Quantitative Data and Expected Outcomes

The following table summarizes the key operational parameters and the expected results based on similar flow nitration processes.[10][11]

ParameterValueRationale
Substrate Concentration 1.0 M in H₂SO₄Balances throughput with solubility and viscosity.
Nitrating Agent 1.2 eq. HNO₃ in H₂SO₄A slight excess of nitric acid ensures full conversion of the substrate.
Flow Rate (each stream) 0.5 mL/minProvides a manageable total flow rate for good mixing and heat control.
Total Flow Rate 1.0 mL/minDictates the residence time and throughput.
Reactor Volume 10 mLA standard volume for lab-scale flow synthesis.
Residence Time 10 minutesSufficient time for the reaction to proceed to completion at the set temperature.
Temperature 25 °CA moderate temperature that provides a good reaction rate without promoting side reactions.
Back Pressure ~3 barEnsures single-phase flow and prevents bubble formation.
Expected Yield >90%Flow chemistry's precise control typically leads to high conversion and yield.
Expected Selectivity >95% (for the desired isomer)Superior mixing and thermal management minimize the formation of byproducts.
Throughput ~8.7 g/hour Calculated based on the flow rate and concentration.

Self-Validating System: Trustworthiness and Safety

The protocol is designed as a self-validating system. The use of a back pressure regulator ensures consistent flow and prevents phase separation. The steady-state operation allows for reliable and reproducible synthesis. In-line monitoring tools (such as IR or UV-Vis) could be integrated to provide real-time data on reaction conversion, further enhancing process control and safety. The inherent safety of performing the reaction in a small, confined volume with excellent heat transfer provides a trustworthy alternative to potentially hazardous batch operations.[6]

References

  • Nitration and flow chemistry - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved January 12, 2026, from [Link]

  • Li, J., et al. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 21, 1678–1699. [Link]

  • National Institutes of Health. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved January 12, 2026, from [Link]

  • Chen, P. (2025). Nitration and flow chemistry. Proceedings of the 3rd International Conference on Materials Chemistry and Environmental Engineering.
  • ResearchGate. (n.d.). Optimization of nitration in continuous flow. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2025). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2014). Continuous flow nitration in miniaturized devices. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (n.d.). Continuous flow nitration in miniaturized devices. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Summarized literature survey on continuous flow nitration using microreactors. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 12, 2026, from [Link]

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2018). Kinetic and Safety Characterization of the Nitration Process of Methyl Benzoate in Mixed Acid. Retrieved January 12, 2026, from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-River Falls. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved January 12, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions to help you optimize the yield and purity of Methyl 5-methyl-2-nitrobenzoate. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, achieving an efficient and high-yielding synthesis is paramount.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

I. Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved through a two-step process:

  • Esterification: 3-methylbenzoic acid is converted to its methyl ester, Methyl 3-methylbenzoate. This is often accomplished via Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[3]

  • Nitration: The resulting ester, Methyl 3-methylbenzoate, undergoes electrophilic aromatic substitution to introduce a nitro group onto the benzene ring.[4] A common and effective nitrating agent for this transformation is a mixture of fuming nitric acid and acetic anhydride.[5][6]

The regioselectivity of the nitration step is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, while the ester group is a meta-director.[4] This electronic guidance favors the introduction of the nitro group at the C2 position, which is ortho to the activating methyl group and meta to the deactivating ester group, leading to the desired product, this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Low or No Yield of this compound

Q1: My nitration reaction of Methyl 3-methylbenzoate is resulting in a very low yield. What are the most likely causes and how can I improve it?

A1: Low yields in this nitration are often traced back to several critical factors. Let's break them down:

  • Inadequate Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[7] If the temperature is not strictly controlled, side reactions such as dinitration or oxidation of the methyl group can occur, significantly reducing the yield of your desired product.[7][8]

    • Solution: Maintain the reaction temperature at a consistent 15°C.[4] This can be achieved by using an ice bath and adding the nitrating agent dropwise to allow for effective heat dissipation.[1][9]

  • Improper Reagent Addition: The rate of addition of the nitrating mixture is crucial. A rapid addition can lead to localized "hot spots" in the reaction mixture, promoting the formation of byproducts.

    • Solution: Add the pre-cooled mixture of fuming nitric acid and acetic anhydride slowly and dropwise to the solution of Methyl 3-methylbenzoate.[1][10] Continuous and efficient stirring is essential to ensure homogeneity and consistent temperature throughout the reaction vessel.

  • Presence of Water: Moisture can interfere with the formation of the active electrophile, the nitronium ion (NO₂⁺), from the nitrating agents.[7] This will slow down or even inhibit the desired nitration reaction.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reagents whenever possible. Acetic anhydride itself can act as a dehydrating agent, but starting with dry conditions is best practice.

  • Incomplete Reaction: Insufficient reaction time can lead to unreacted starting material and consequently, a lower yield.

    • Solution: After the addition of the nitrating agent is complete, continue to stir the reaction mixture for a designated period, for instance, 30 minutes, to ensure the reaction goes to completion.[10] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[4]

  • Loss During Workup: Significant amounts of product can be lost during the isolation and purification steps.

    • Solution: To ensure complete precipitation of the crude product, pour the reaction mixture over a sufficient amount of crushed ice with vigorous stirring.[4][11] When washing the filtered product, use ice-cold water to minimize dissolution.[12]

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity for this compound?

A2: The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution. Here's how to enhance the selectivity for the desired product:

  • Strict Temperature Control: As previously emphasized, maintaining a low and stable temperature is paramount for selectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.[7]

  • Choice of Nitrating Agent: The use of a nitric acid/acetic anhydride mixture is generally considered a "green" and highly selective method for this particular transformation, leading to a purer product and simplifying downstream processing.[5][10] Traditional methods using a mixture of concentrated nitric and sulfuric acids can sometimes lead to lower regioselectivity.[10]

  • Understanding Directing Effects: The methyl group is an activating ortho-, para- director, while the ester group is a deactivating meta-director. This combination strongly favors the formation of the 5-methyl-2-nitro isomer. If you are seeing significant amounts of other isomers, it's a strong indication that your reaction conditions, particularly temperature, are not optimal.

Product Purification and Isolation Issues

Q3: My crude product is an oil or a gummy solid and fails to crystallize. What should I do?

A3: This issue often points to the presence of impurities that inhibit crystallization.

  • High Impurity Content: Significant amounts of byproducts or unreacted starting material can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.

    • Solution: Consider a preliminary purification step. An acid-base extraction can be effective at removing highly polar or non-polar impurities.[13] Thoroughly washing the crude product with cold water until the washings are neutral is also crucial to remove any residual acids.[1][12]

  • Inappropriate Solvent System for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of your product.

    • Solution: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature.[13] For this compound, recrystallization from ethanol is a good starting point.[4] You can also try a mixed solvent system like ethanol/water. Perform small-scale solubility tests with different solvents to find the optimal one.

  • Supersaturated Solution: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.

    • Solution: To induce crystallization, you can try adding a "seed crystal" of pure this compound to the cooled solution.[13] Alternatively, gently scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites for crystal growth.[12]

Q4: The final product is colored (yellowish or brownish). How can I decolorize it?

A4: A colored product suggests the presence of nitrated byproducts or degradation products.

  • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The activated charcoal will adsorb the colored impurities.[12] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[13]

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the initial esterification step?

A1: In the Fischer-Speier esterification, the acid catalyst (commonly sulfuric acid) plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol in this case).[14][15][16] This significantly increases the rate of the esterification reaction, which is otherwise very slow.

Q2: Can I perform the nitration directly on 3-methylbenzoic acid instead of the ester?

A2: While direct nitration of 3-methylbenzoic acid is possible, it is often hampered by low regioselectivity, leading to a mixture of isomers that are difficult to separate.[10] The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director, leading to a more complex product distribution. The three-step approach involving esterification first, followed by nitration and then hydrolysis (if the acid is the desired final product), generally provides a purer product with a higher overall yield due to the enhanced regioselectivity in the nitration of the ester.[10]

Q3: How can I monitor the progress of the nitration reaction?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction's progress.[4] By spotting the reaction mixture alongside the starting material (Methyl 3-methylbenzoate) on a TLC plate, you can visually track the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

Q4: What are the key safety precautions to take during this synthesis?

A4: This synthesis involves the use of strong acids and highly reactive reagents. It is imperative to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps involving concentrated acids and nitrating agents must be performed in a well-ventilated fume hood.

  • Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents.[11] Handle them with extreme care, and in case of contact, immediately flush the affected area with copious amounts of water.

  • Exothermic Reactions: Be mindful that the nitration reaction is highly exothermic.[7] Maintain proper cooling and controlled addition of reagents to prevent the reaction from becoming uncontrollable.

IV. Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the nitration of Methyl 3-methylbenzoate.[4]

ParameterValue
Starting MaterialMethyl 3-methylbenzoate
Nitrating AgentFuming Nitric Acid / Acetic Anhydride
Molar Ratio (Substrate:HNO₃:Ac₂O)1 : 1.4 : 1.5
Reaction Temperature15 °C
Reaction Time0.5 hours
SolventAcetic Anhydride
Step-by-Step Protocol for the Synthesis of this compound

This protocol is based on a validated and environmentally conscious approach.[4][10]

Materials:

  • Methyl 3-methylbenzoate

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Ice

  • Deionized water

  • 5% Sodium Bicarbonate solution

  • Ethanol

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place Methyl 3-methylbenzoate (1.0 eq). Cool the flask to 15°C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the cooled Methyl 3-methylbenzoate with continuous stirring.

  • Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add fuming nitric acid (1.4 eq) to acetic anhydride at 0-5°C. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of Methyl 3-methylbenzoate, maintaining the reaction temperature at 15°C.

  • Reaction Monitoring: Stir the reaction mixture for 30 minutes at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture over a beaker of crushed ice with vigorous stirring. The crude product, this compound, will precipitate as a solid.

  • Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water until the filtrate is neutral. Further wash the solid with a cold 5% sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

V. Visualizing the Process

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_nitration Step 2: Nitration 3-methylbenzoic_acid 3-methylbenzoic Acid Methyl_3-methylbenzoate Methyl 3-methylbenzoate 3-methylbenzoic_acid->Methyl_3-methylbenzoate Fischer Esterification Methanol_H+ Methanol (CH3OH) Acid Catalyst (H+) Methanol_H+->Methyl_3-methylbenzoate Methyl_5-methyl-2-nitrobenzoate This compound Methyl_3-methylbenzoate->Methyl_5-methyl-2-nitrobenzoate Electrophilic Aromatic Substitution Nitrating_Agent Fuming HNO3 / Ac2O Nitrating_Agent->Methyl_5-methyl-2-nitrobenzoate Purification Purification Methyl_5-methyl-2-nitrobenzoate->Purification Recrystallization Final_Product Pure Product Purification->Final_Product Drying

Caption: A schematic overview of the two-step synthesis of this compound.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Low Yield Issue Temp_Control Check Temperature Control (Maintain 15°C) Start->Temp_Control Reagent_Addition Review Reagent Addition Rate (Slow & Dropwise) Temp_Control->Reagent_Addition Anhydrous_Conditions Ensure Anhydrous Conditions (Dry Glassware & Reagents) Reagent_Addition->Anhydrous_Conditions Reaction_Time Verify Sufficient Reaction Time (Use TLC) Anhydrous_Conditions->Reaction_Time Workup_Loss Minimize Loss During Workup (Ice Quench, Cold Washes) Reaction_Time->Workup_Loss Improved_Yield Improved Yield Workup_Loss->Improved_Yield

Caption: A decision-making flowchart for troubleshooting low yield in the nitration step.

VI. References

  • A Comparative Guide to the Synthesis of 5-Methyl-2-nitrobenzoic Acid: Traditional vs. Green Routes. Benchchem. 10

  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications. Benchchem. 1

  • An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. ResearchGate.

  • Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate.

  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem. 13

  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.

  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. Benchchem.

  • Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts.

  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzoate. Benchchem. 4

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry.

  • mechanism for the esterification reaction. Chemguide.

  • Technical Support Center: Isolating 5-Methyl-2-nitrobenzoic Acid. Benchchem. 12

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Organic Chemistry Tutor.

  • Fischer–Speier esterification. Wikipedia.

  • NITRATION OF METHYL BENZOATE.

  • Preparation of methyl m-nitrobenzoate. Google Patents.

  • Nitration of Toluene (Electrophilic Aromatic Substitution).

  • 5-Hydroxy-2-nitrobenzoic acid synthesis. ChemicalBook.

  • Nitration Of Toluene-Mechanism And Examples. Master Chemistry.

  • Nitration of Benzene and Toluene Study. Scribd.

  • Dynamics and the Regiochemistry of Nitration of Toluene. PMC - NIH.

  • This compound. MySkinRecipes.

  • The final product of the nitration of toluene is a class 12 chemistry CBSE. Vedantu.

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure.

  • optimization of reaction conditions for the nitration of 4-methylbenzoic acid. Benchchem. 7

  • Lab5 procedure esterification.

  • Technical Support Center: Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid. Benchchem. 17

  • Experiment 5 - Nitration of Methyl Benzoate. WebAssign.

Sources

minimizing byproduct formation in the nitration of methyl 3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to maximize your yield of the desired product while minimizing the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the nitration of methyl 3-methylbenzoate and why?

The expected major product is methyl 3-methyl-5-nitrobenzoate . This is due to the directing effects of the two substituents on the benzene ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

  • Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to its electron-donating inductive effect.[1]

  • Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[2][3]

When both groups are on the ring, their directing effects must be considered in concert. The methyl group at position 3 directs incoming electrophiles (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. The methyl ester at position 1 directs to position 5. The positions are numbered with the ester group at C1.

The directing effects are summarized in the diagram below:

Caption: Directing effects of the methyl and ester groups.

The positions activated by the methyl group (2, 4, and 6) and the position activated by the ester group (5) are all potential sites for nitration. However, the position that is most favored is the one that is least sterically hindered and most electronically favored. Position 5 is meta to the deactivating ester group and ortho to the activating methyl group, making it a highly probable site for substitution. Positions 2 and 6 are ortho to the ester group, which is sterically hindered. Position 4 is para to the methyl group but ortho to the deactivating ester group. Therefore, the synergistic directing effect to position 5 makes methyl 3-methyl-5-nitrobenzoate the major product.

Q2: What are the likely byproducts in this reaction?

The primary byproducts are other isomeric mononitrated products and dinitrated products.

  • Isomeric Byproducts:

    • Methyl 3-methyl-2-nitrobenzoate and Methyl 3-methyl-6-nitrobenzoate: Formation at these positions is directed by the methyl group (ortho positions), but is sterically hindered by the adjacent ester group.

    • Methyl 3-methyl-4-nitrobenzoate: This isomer is directed by the methyl group (para position).

  • Dinitrated Byproducts: Although the presence of a deactivating group and a nitro group on the ring makes a second nitration less favorable, it can occur, especially at higher temperatures.[3][4]

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation hinges on controlling the reaction conditions. Here are the key parameters:

ParameterRecommendationRationale
Temperature Maintain a low temperature, typically between 0-15°C, during the addition of the nitrating mixture.[5][6]The nitration reaction is highly exothermic.[7] Elevated temperatures can lead to the formation of dinitrated byproducts and increase the rate of formation of less favored isomers.[5]
Rate of Addition Add the nitrating mixture (a mixture of concentrated nitric and sulfuric acids) slowly and dropwise to the solution of methyl 3-methylbenzoate in sulfuric acid.[5][6][8]A slow addition rate helps to control the exotherm and maintain a low reaction temperature.[8] It also keeps the concentration of the highly reactive nitronium ion low, which can improve selectivity.
Stirring Ensure continuous and efficient stirring throughout the reaction.Good mixing ensures homogenous temperature distribution and prevents localized overheating, which can lead to byproduct formation.
Purity of Reagents Use anhydrous and high-purity acids.Water can interfere with the formation of the nitronium ion, the active electrophile, and can affect the reaction rate and selectivity.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired product - Incomplete reaction.- Loss of product during workup.- Ensure the reaction is stirred for a sufficient time after the addition of the nitrating mixture.- Carefully perform the workup and recrystallization steps to minimize mechanical losses.
High proportion of isomeric byproducts - Reaction temperature was too high.- Rate of addition of the nitrating mixture was too fast.- Maintain strict temperature control using an ice bath.- Add the nitrating mixture slowly and dropwise with vigorous stirring.
Formation of a significant amount of dinitrated products - Reaction temperature was too high.- Reaction time was excessively long.- Keep the reaction temperature below 15°C.[5]- Monitor the reaction progress using a suitable analytical technique (e.g., TLC) to avoid prolonged reaction times.
The product is an oil and does not solidify during workup - Presence of impurities, including unreacted starting material and isomeric byproducts, which can depress the melting point.- Ensure the reaction goes to completion.- Try scratching the inside of the flask with a glass rod to induce crystallization.- If it remains an oil, proceed with extraction using a suitable organic solvent and then purify by column chromatography.

Experimental Protocol: Synthesis of Methyl 3-Methyl-5-Nitrobenzoate

This protocol is a general guideline and may need to be adapted based on your specific laboratory conditions and scale.

Materials:
  • Methyl 3-methylbenzoate

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Methanol (for recrystallization)

  • Distilled water

Procedure:
  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with gentle swirling.[9] The nitrating mixture is highly corrosive and should be handled with extreme care in a fume hood.[2]

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the methyl 3-methylbenzoate.

    • Place the flask in an ice bath and slowly add a calculated amount of concentrated sulfuric acid while stirring.

  • Nitration Reaction:

    • Continue to cool the flask in the ice bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate in sulfuric acid over a period of 15-30 minutes.[2][9]

    • Monitor the temperature of the reaction mixture and ensure it remains below 15°C.[5]

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 15-30 minutes, and then let it warm to room temperature and stir for another 15 minutes.[2][6]

  • Workup:

    • Pour the reaction mixture slowly and carefully onto crushed ice in a beaker with stirring.[2][5][6] A white precipitate of the crude product should form.

    • Allow the ice to melt completely.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with several portions of cold distilled water to remove any residual acid.[6][8]

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot methanol.[5][6][8]

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_nitrating Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in Ice Bath reaction Slowly Add Nitrating Mixture to Substrate Solution (0-15°C) prep_nitrating->reaction prep_substrate Dissolve Methyl 3-Methylbenzoate in H₂SO₄ in Ice Bath prep_substrate->reaction stir Stir at Room Temperature reaction->stir quench Pour onto Crushed Ice stir->quench filter1 Vacuum Filter Crude Product quench->filter1 wash Wash with Cold Water filter1->wash recrystallize Recrystallize from Methanol wash->recrystallize filter2 Vacuum Filter Purified Product recrystallize->filter2 dry Dry Product filter2->dry

Caption: Experimental workflow for the nitration of methyl 3-methylbenzoate.

References

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Nitration of methyl benzoate | Resource. (n.d.). RSC Education. Retrieved from [Link]

  • Experiment 15 — Nitration of Methyl Benzoate. (n.d.).
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025, June 25). Retrieved from [Link]

  • Outline the mechanism of methyl benzoate nitration, emphasizing the regioselectivity of the nitratio... Show More. (n.d.). Proprep. Retrieved from [Link]

  • Nitration of Methyl Benzoate The purpose of this experiment is to enable the stu- dent to learn about electrophilic aromatic substitu - Chegg. (2020, May 21). Retrieved from [Link]

  • Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama.
  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved from [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.).
  • electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. Retrieved from [Link]

  • Why is it that in my experiment of nitration of methyl benzoate I end up with nitric acid with my final product of methyl m-nitrobenzoate? (2021, February 10). Quora. Retrieved from [Link]

  • 8.11: Multiple Substituents- Directing Effects. (2021, December 11). Chemistry LibreTexts. Retrieved from [Link]

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troubleshooting crystallization issues with "Methyl 5-methyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this key synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your purification processes are efficient, reproducible, and yield high-purity material.

Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence crystallization?

Understanding the fundamental properties of this compound is the first step in designing a successful crystallization protocol. Its structure, featuring an aromatic ring, a nitro group, and a methyl ester, dictates its polarity and solubility profile.

PropertyValue/InformationSignificance for Crystallization
Molecular Formula C₉H₉NO₄Indicates a relatively small, rigid molecule prone to forming stable crystal lattices.
Molecular Weight 195.17 g/mol [1]Standard molecular weight for a substituted aromatic compound.
Structure Aromatic Nitro EsterThe molecule possesses both polar (nitro, ester) and non-polar (benzene ring, methyl group) regions, suggesting solubility in a range of organic solvents. The "like dissolves like" principle is a good starting point for solvent selection.[2]
Expected Purity >98% (Typical for commercial grades)High initial purity simplifies crystallization, but even small amounts of impurities can significantly impact the outcome.[3]
Storage Room temperature or 0-8°C[1]Standard storage conditions indicate good chemical stability.

The presence of the nitro group, an electron-withdrawing group, and the methyl group, an electron-donating group, creates a dipole moment that influences how the molecule packs in a crystal lattice and interacts with solvents.[4]

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound, providing both the causal explanation and a step-by-step solution.

Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Causality: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase (an oil) rather than a solid crystal.[5] This typically happens when a supersaturated solution is cooled to a temperature that is still above the melting point of the solid in that specific solvent environment.[6] The presence of significant impurities is a primary cause, as they can dramatically lower the melting point of the crude product.[6]

Troubleshooting Protocol:

  • Re-heat the Solution: Place the flask back on the heat source to re-dissolve the oil into the solvent.

  • Add More Solvent: Add a small amount (10-15% more) of the primary ("good") solvent to the hot solution. This increases the total volume, requiring a lower temperature to reach saturation, which may be below the compound's melting point.[5][6]

  • Reduce the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with paper towels or a cork ring and let it cool to room temperature undisturbed before moving to an ice bath. Rapid cooling is a common cause of oiling out.[6]

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent system with a lower boiling point or a binary solvent mixture.

  • Charcoal Treatment (If Impurities are Suspected): If the hot solution is colored or you suspect soluble impurities, add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6]

Below is a decision-making workflow for addressing an "oiling out" event.

G start Oiling Out Occurs (Liquid Droplets Form) reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add More 'Good' Solvent (10-15% increase) reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes re_evaluate Persistent Oiling: Re-evaluate Process check_crystals->re_evaluate No charcoal Consider Charcoal Treatment for Impurities re_evaluate->charcoal change_solvent Change Solvent System re_evaluate->change_solvent

Caption: Decision tree for troubleshooting oiling out.

Q3: No crystals are forming, even after the solution has cooled completely. What should I do?

Causality: The failure of a compound to crystallize from a clear solution usually stems from one of two issues: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) has not been initiated.[6] The most common reason for the former is using too much solvent during the initial dissolution step.[7]

Troubleshooting Protocol:

  • Induce Nucleation (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin.[6]

  • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the cold solution. This provides a template for further crystal growth.

  • Reduce Solvent Volume: If the above steps fail, you likely used too much solvent.[8] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the solution to cool again. Be sure to use a boiling chip and perform this in a fume hood.

  • Use an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes faintly cloudy (turbid). Then, add a drop or two of the primary solvent to redissolve the precipitate and allow it to cool slowly. This technique is known as anti-solvent crystallization.[9]

  • Last Resort (Recovery): If all else fails, the solvent can be removed via rotary evaporation to recover the crude solid. You can then attempt the crystallization again with a different solvent system.[6]

The following diagram illustrates a general workflow for failed crystallization attempts.

G start Crystallization Fails (Clear Solution) scratch Scratch Flask with Glass Rod start->scratch check1 Crystals Form? scratch->check1 seed Add a Seed Crystal check1->seed No success Success: Collect Crystals check1->success Yes check2 Crystals Form? seed->check2 reduce_solvent Reduce Solvent Volume (Boil off a portion) check2->reduce_solvent No check2->success Yes check3 Crystals Form? reduce_solvent->check3 recover Recover Solid (Rotary Evaporation) check3->recover No check3->success Yes

Caption: Workflow for inducing crystallization from a clear solution.

Q4: My product crystallized too quickly and formed a fine powder. Is this a problem?

Causality: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the rapidly forming crystal lattice, which defeats the purpose of purification.[6] An ideal crystallization involves the slow formation of crystals over a period of 15-20 minutes.[6] This usually happens when a solution is barely saturated at the boiling point of the solvent and becomes supersaturated immediately upon the slightest cooling.

Troubleshooting Protocol:

  • Re-heat and Add Solvent: Place the flask back on the heat source to re-dissolve the solid.

  • Dilute Slightly: Add a small, measured amount of additional hot solvent (perhaps 1-2 mL for every 100 mg of solid) so that you have exceeded the minimum amount required for dissolution.[6]

  • Ensure Slow Cooling: Allow the flask to cool slowly and without disturbance. This will delay the onset of crystallization and promote the growth of larger, purer crystals.[10]

Q5: How do I select the best solvent for recrystallizing this compound?

Causality: The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should dissolve the compound completely when hot (at or near its boiling point) but only sparingly when cold.[7] This differential solubility is what allows for the recovery of the purified product upon cooling.

Solvent Selection Protocol:

  • Initial Screening: Test the solubility of a small amount of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature.

    • If it dissolves immediately, the solvent is too good and will result in poor recovery. Reject it.[11]

    • If it doesn't dissolve, heat the mixture to the solvent's boiling point.

  • Hot Solubility Test:

    • If the compound dissolves when hot, allow it to cool to room temperature and then in an ice bath. If well-formed crystals appear, you have found a suitable solvent.[11]

    • If the compound remains insoluble even when hot, reject the solvent.

  • Binary Solvent Systems: If no single solvent is ideal, use a solvent pair.[11] This typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise to the hot solution until a persistent cloudiness appears.

    • Add a few drops of the "good" solvent to make the solution clear again, then allow it to cool slowly.

Suggested Solvents for Screening:

SolventPolarityRationale & Comments
Methanol Polar ProticOften effective for nitroaromatic compounds.[12] Can be used in a binary system with water.
Ethanol Polar ProticSimilar to methanol. An ethanol/water mixture is a common choice for purifying nitrated methyl benzoate derivatives.[13]
Ethyl Acetate Polar AproticAs an ester, the solute may have good solubility in ethyl acetate. Often used in a binary system with hexanes.[2]
Toluene Non-polarAromatic compounds often crystallize well from toluene.
Hexanes/Heptane Non-polarUnlikely to be a good single solvent, but excellent as an anti-solvent in a binary pair with ethyl acetate or acetone.[2]
Q6: My final product has a low melting point and a wide melting range. What does this indicate?

Causality: A low and broad melting point is a classic sign of an impure compound.[12] Impurities disrupt the crystal lattice, requiring less energy (a lower temperature) to break it down. The presence of these impurities also causes the melting to occur over a wider temperature range. Foreign species can be incorporated into the crystal through surface adsorption, inclusion in the lattice, or entrapment of the mother liquor.[14][15]

Solution:

  • Assess Purity: Use an analytical technique like TLC, GC-MS, or ¹H NMR to identify the nature and extent of the impurities. Common impurities could include unreacted starting materials or isomers (e.g., ortho- or para-nitrated products).[12]

  • Perform a Second Recrystallization: If the purity is not acceptable, a second recrystallization is necessary. Ensure you are using the optimal solvent and a slow cooling rate to maximize impurity rejection.

  • Improve Washing: During filtration, ensure the collected crystals (the "filter cake") are washed with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor, which is rich in impurities, without dissolving a significant amount of the product.[8]

  • Consider Polymorphism: While less common, different crystal forms (polymorphs) of the same compound can have different melting points.[16] While impurities are the most likely cause, be aware that nitrobenzoic acid derivatives can exhibit polymorphism.[17] If your pure compound consistently shows a different, sharp melting point, you may have isolated a different polymorph.

References
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Method of crystallizing nitro products.
  • The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. ResearchGate. [Link]

  • 5-Methyl-2-nitrobenzoic acid. PubChem. [Link]

  • Guide for crystallization. University of Sherbrooke. [Link]

  • Methyl 2-methyl-5-nitrobenzoate. PubChem. [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. [Link]

  • Impact of polymorphism on mechanical properties of molecular crystals: a study of p-amino and p-nitro benzoic acid with nanoindentation. Royal Society of Chemistry. [Link]

  • Impact of impurities on crystal growth. Nature. [Link]

  • SOP: CRYSTALLIZATION. Columbia University. [Link]

  • Crystal Growing Tips. University of Florida, Center for Xray Crystallography. [Link]

  • This compound. MySkinRecipes. [Link]

  • The influence of impurities and solvents on crystallization. ResearchGate. [Link]

  • Aromatic Nitro Compounds. Missouri S&T. [Link]

  • The Influence of Impurities and Additives on Crystallization. Cambridge University Press. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Macroscale Nitration of Methyl Benzoate. University of Colorado Denver. [Link]

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • NITRATION OF METHYL BENZOATE. University of Wisconsin-River Falls. [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Royal Society of Chemistry. [Link]

  • A New Recrystallization Method for Nitroguanidine. AIChE. [Link]

  • Nitro and bromo derivatives of a highly fluorinated thiobenzoate. ResearchGate. [Link]

  • Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. [Link]

  • Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. ResearchGate. [Link]

  • EAS Nitration Experiment & Recrystallization. YouTube. [Link]

  • Solved Why is methyl m-nitrobenzoate formed in this reaction. Chegg.com. [Link]

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Navigating Regioselectivity in the Nitration of Methyl 3-Methylbenzoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic aromatic substitution of complex molecules. Here, we address a nuanced challenge: controlling the regioselectivity of nitration for methyl 3-methylbenzoate, with a specific focus on the influence of reaction temperature. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of methyl 3-methylbenzoate, and why?

A1: The regiochemical outcome of the nitration of methyl 3-methylbenzoate is governed by the directing effects of the two substituents on the aromatic ring: the methyl group (-CH₃) and the methyl ester group (-COOCH₃).

  • Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. It is an ortho, para-director, enriching the electron density at the positions ortho and para to itself.

  • Methyl Ester Group (-COOCH₃): This is a deactivating group, slowing the reaction rate. It is a meta-director due to its electron-withdrawing nature.[1]

In methyl 3-methylbenzoate, these directing effects are in competition. Let's analyze the positions available for nitration:

  • Position 2 (ortho to -CH₃, ortho to -COOCH₃): Activated by the methyl group, but sterically hindered by two adjacent substituents.

  • Position 4 (para to -CH₃, ortho to -COOCH₃): Strongly activated by the methyl group and less sterically hindered than position 2.

  • Position 5 (meta to both -CH₃ and -COOCH₃): Deactivated by the methyl ester and not strongly activated by the methyl group.

  • Position 6 (ortho to -CH₃, meta to -COOCH₃): Activated by the methyl group.

Based on these electronic and steric factors, the primary products expected are substitution at the positions most activated by the electron-donating methyl group and not sterically encumbered. Therefore, nitration is most likely to occur at positions 4 and 6. Some product may form at position 2, but likely in smaller amounts due to steric hindrance.

Q2: How does temperature influence the regioselectivity of this nitration reaction?

A2: Temperature is a critical parameter that can shift the ratio of isomeric products by influencing whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Low Temperatures): At lower temperatures (e.g., 0-10°C), the reaction is generally under kinetic control.[2] This means the major product will be the one that is formed the fastest, which corresponds to the reaction pathway with the lowest activation energy. For the nitration of methyl 3-methylbenzoate, this is likely to be the positions most electronically activated by the methyl group, which are positions 4 and 6.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may begin to favor the most thermodynamically stable product.[2] It is important to note that nitration is generally considered an irreversible reaction, making true thermodynamic control challenging to achieve.[3] However, elevated temperatures can provide enough energy to overcome higher activation barriers, potentially leading to a different product distribution. In some cases, steric factors play a more significant role in the stability of the final product. For instance, if one of the kinetically favored isomers is sterically crowded, a less crowded, more stable isomer might be favored at higher temperatures.

For methyl 3-methylbenzoate, it is plausible that at higher temperatures, the ratio of the 4- and 6-nitro isomers could change. Additionally, higher temperatures can lead to an increase in unwanted side products, such as dinitrated compounds or oxidation products.[4]

Troubleshooting Guide

Problem 1: Low Yield of Desired Nitro Isomer

Possible Cause 1: Suboptimal Reaction Temperature

  • Explanation: Nitration reactions are highly exothermic.[4] If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion and low yields. Conversely, if the temperature is too high, side reactions such as oxidation or multiple nitrations can consume the starting material and desired product.

  • Solution:

    • Monitor Temperature Carefully: Maintain a consistent internal reaction temperature using an ice bath or a cryo-cooler.

    • Slow Addition of Nitrating Agent: Add the nitrating mixture (typically a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of methyl 3-methylbenzoate to control the exotherm.[5]

    • Optimize Temperature: If the reaction is sluggish, consider a modest increase in temperature (e.g., from 0°C to 10-15°C) while carefully monitoring the reaction progress by TLC or GC to avoid the formation of byproducts.

Possible Cause 2: Inappropriate Nitrating Agent or Acid Catalyst Concentration

  • Explanation: The strength of the nitrating agent can significantly impact the reaction rate and selectivity. For a moderately activated ring like methyl 3-methylbenzoate, a standard mixture of nitric acid and sulfuric acid is usually sufficient. However, the ratio and concentration of these acids are crucial for generating the active electrophile, the nitronium ion (NO₂⁺).

  • Solution:

    • Ensure Anhydrous Conditions: Water can consume the acid catalyst and inhibit the formation of the nitronium ion. Use concentrated acids and protect the reaction from atmospheric moisture.

    • Adjust Acid Ratio: A higher concentration of sulfuric acid can increase the concentration of the nitronium ion, which may be necessary if the reaction is not proceeding to completion.

Problem 2: Poor Regioselectivity or Undesired Isomer Formation

Possible Cause 1: Reaction Temperature Favoring an Undesired Isomer

  • Explanation: As discussed under kinetic vs. thermodynamic control, the reaction temperature can influence the isomer ratio. If you are obtaining a higher proportion of a sterically hindered isomer, it might be the kinetic product favored at lower temperatures. Conversely, if a less common isomer is appearing, it could be favored at elevated temperatures.

  • Solution:

    • Systematic Temperature Screening: Conduct a series of small-scale experiments at different temperatures (e.g., -10°C, 0°C, 10°C, and 25°C) to determine the optimal temperature for the desired regioselectivity.

    • Analyze Product Ratios: Use analytical techniques like GC-MS or ¹H NMR to quantify the isomer ratios at each temperature.

Illustrative Data on Temperature Effect on Isomer Distribution (Hypothetical)

Temperature (°C)% 2-nitro% 4-nitro% 5-nitro% 6-nitroOther byproducts
-10555<139<1%
0750<142~1%
10945144~2%
251240240>5% (dinitration)

This table presents hypothetical data to illustrate the potential impact of temperature on the isomer distribution.

Possible Cause 2: Steric Hindrance Influencing Product Distribution

  • Explanation: The formation of the 2-nitro isomer is likely disfavored due to steric hindrance from the adjacent methyl and methyl ester groups.

  • Solution:

    • Utilize Bulky Nitrating Agents (with caution): In some cases, employing a bulkier nitrating agent might enhance selectivity for less sterically hindered positions. However, this could also decrease the overall reaction rate.

    • Computational Modeling: Consider using computational chemistry to model the transition state energies for nitration at each position.[6] This can provide theoretical insight into the most likely products and guide experimental design.

Experimental Protocols

Standard Protocol for the Nitration of Methyl 3-Methylbenzoate (Kinetic Control)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 3-methylbenzoate (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the cold nitrating mixture dropwise to the solution of methyl 3-methylbenzoate over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent (e.g., ethanol or methanol) to purify the desired isomer.

Visualizing the Process

Diagram of Directing Effects and Potential Products

G cluster_0 Methyl 3-Methylbenzoate cluster_1 Directing Effects cluster_2 Potential Nitration Sites ring C₁-C₂-C₃-C₄-C₅-C₆ COOCH3 -COOCH₃ meta Meta-directing (Deactivating) COOCH3->meta CH3 -CH₃ ortho_para Ortho, Para-directing (Activating) CH3->ortho_para C1 1 C2 2 C3 3 C4 4 C5 5 C6 6 pos2 Position 2 ortho_para->pos2 ortho pos4 Position 4 ortho_para->pos4 para pos6 Position 6 ortho_para->pos6 ortho meta->pos2 meta pos5 Position 5 meta->pos5 meta

Caption: Directing influences on methyl 3-methylbenzoate.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Actions cluster_4 Analysis & Refinement start Unsatisfactory Reaction Outcome (Low Yield or Poor Selectivity) check_temp Verify Temperature Control start->check_temp check_reagents Confirm Reagent Quality (Anhydrous Conditions) start->check_reagents temp_path Temperature Optimization check_temp->temp_path reagent_path Reagent/Solvent Modification check_reagents->reagent_path adjust_temp Systematic Temperature Screening (-10°C to 25°C) temp_path->adjust_temp adjust_reagents Modify Acid Ratio or Consider Alternative Nitrating Agent reagent_path->adjust_reagents analyze Analyze Isomer Ratio (GC-MS, NMR) adjust_temp->analyze adjust_reagents->analyze refine Refine Protocol Based on Data analyze->refine

Caption: A workflow for troubleshooting nitration reactions.

References

  • BenchChem. (2025). Kinetic vs.
  • Theory The nitration of methyl benzoate. (n.d.).
  • Nitration of Methyl Benzoate: An Experimental and Computational Investigation. (n.d.).
  • Nieves-Quinones, Y., & Singleton, D. A. (2016). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society, 138(49), 15993–16001. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. [Link]

  • Chen, R., et al. (2020). Kinetic study of o-nitrotoluene nitration in a homogeneously continuous microflow. Reaction Chemistry & Engineering. [Link]

  • Chen, R., et al. (2024). Heterogeneous toluene nitration with mixed acid in microreactors: Reaction regime, characteristics and kinetic models. ResearchGate. [Link]

  • BenchChem. (2025).
  • NITRATION OF METHYL BENZOATE. (n.d.).
  • FranklyChemistry. (2016, January 30). Aromatic 3a. Nitration of methylbenzoate [Video]. YouTube. [Link]

  • Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.).
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.).
  • Sulimoff, N. (2016). Nitration of Methyl Benzoate. ResearchGate. [Link]

  • Nitration of methyl benzoate – student sheet. (n.d.).
  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • Gnaim, S., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]

  • Eriksson, L. A., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. [Link]

  • Eriksson, L. A., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. [Link]

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Technical Support Center: Purification of Crude Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this intermediate is critical as impurities can lead to side reactions, lower yields, and the introduction of unwanted substances in the final product. Common impurities often include positional isomers, such as 4-methyl-2-nitrobenzoic acid, and residual starting materials from the nitration of methyl 3-methylbenzoate.[2][3] This guide will focus on robust methods to remove these impurities and ensure the high quality of your this compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: I am losing a significant amount of my product during recrystallization. What are the likely causes and how can I improve my yield?

  • Answer: Low recovery from recrystallization is a common issue that can often be resolved by optimizing your procedure. Here are the primary causes and troubleshooting steps:

    • Excessive Solvent: Using too much solvent is the most frequent reason for low yield, as a substantial amount of the product will remain dissolved in the mother liquor even after cooling.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.[4]

    • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures and poorly at low temperatures.

      • Solution: Conduct small-scale solubility tests with different solvents or solvent mixtures to find the optimal system. For nitrobenzoate derivatives, mixtures like ethanol/water or methanol are often effective.[5]

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.[6]

      • Solution: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the growth of larger, purer crystals. Once at room temperature, you can then place the flask in an ice bath to maximize precipitation.[6]

    • Incomplete Precipitation: Not allowing enough time for crystallization or not cooling to a low enough temperature can result in product loss.

      • Solution: After the solution has cooled to room temperature, ensure it is placed in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

Issue 2: Oily Product Instead of Crystals

  • Question: My product is "oiling out" and not forming crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an unsuitable solvent.

    • High Impurity Content: Significant amounts of impurities can lower the melting point of the mixture and inhibit crystallization.

      • Solution: Consider a preliminary purification step before recrystallization. An acid-base extraction can be effective in removing highly polar or non-polar impurities. For esters, a simple wash with a dilute sodium bicarbonate solution can remove acidic impurities.

    • Inappropriate Solvent: The solvent may be too good of a solvent for your compound, even at low temperatures.

      • Solution: Re-evaluate your choice of solvent. If you are using a single solvent, try a binary solvent system. For example, dissolve the crude product in a small amount of a good solvent (e.g., ethanol) and then slowly add a poor solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution before allowing it to cool slowly.[5]

    • Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystallization.

      • Solution: Try adding a seed crystal of pure this compound. If a seed crystal is not available, gently scratching the inside of the flask with a glass rod at the air-liquid interface can often induce crystallization.

Issue 3: Poor Separation in Column Chromatography

  • Question: I am not getting good separation of my product from impurities using column chromatography. The fractions are all mixed. How can I improve this?

  • Answer: Poor separation on a column is typically due to incorrect solvent system selection, improper column packing, or incorrect sample loading.

    • Inappropriate Mobile Phase: The polarity of the eluent is crucial for good separation.

      • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate. A common starting point for compounds like this compound is a mixture of hexane and ethyl acetate.

    • Improper Column Packing: Cracks, bubbles, or an uneven surface in the silica gel bed will lead to poor separation.

      • Solution: Pack the column using a slurry method. This involves mixing the silica gel with the initial eluent and pouring it into the column, allowing it to settle into a uniform bed.

    • Incorrect Sample Loading: Using too much solvent to dissolve the sample or loading it unevenly can result in a broad initial band and poor separation.

      • Solution: Dissolve the crude product in the minimum amount of solvent. For better resolution, you can adsorb the sample onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent, add a small amount of silica gel, and then evaporate the solvent on a rotary evaporator to obtain a dry powder. This powder can then be carefully added to the top of the column.[7]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in crude this compound?

    • A1: The most common impurities are typically positional isomers formed during the nitration of methyl 3-methylbenzoate. These can include other methyl-nitrobenzoate isomers.[2] Unreacted starting materials and dinitrated byproducts can also be present.[8]

  • Q2: Which purification method is better: recrystallization or column chromatography?

    • A2: The choice depends on the nature and amount of impurities, as well as the desired final purity.

      • Recrystallization is a cost-effective and efficient method for removing small amounts of impurities from a solid product, especially if the impurities have significantly different solubilities than the desired compound.[7]

      • Column chromatography is more powerful for separating compounds with similar polarities and is often necessary when recrystallization fails to achieve the desired purity or when the crude product is an oil.

  • Q3: How can I assess the purity of my final product?

    • A3: Several analytical techniques can be used to determine the purity of this compound.

      • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[9] A reversed-phase C18 column is often effective.[2]

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.[10]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide information about the structure and purity of the compound. Quantitative NMR (qNMR) can be used for highly accurate purity determination against an internal standard.[3][9]

      • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.[9]

  • Q4: What safety precautions should I take when handling this compound and the solvents used for purification?

    • A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] this compound may be harmful if swallowed. The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Review the Safety Data Sheet (SDS) for all chemicals before use.[11][12][13]

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent system. A mixture of ethanol and water is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat your chosen solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude product with stirring until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[6]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The target Rf for the product should be around 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully add the sample solution to the top of the column. Alternatively, for better separation, adsorb the sample onto a small amount of silica gel and load the resulting dry powder onto the column.[7]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. You can use isocratic elution (a constant solvent composition) or gradient elution (gradually increasing the polarity of the mobile phase).[7]

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the separation using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification MethodTypical Solvent SystemExpected PurityTypical Yield
Recrystallization Ethanol/Water>98%70-90%
Column Chromatography Hexane/Ethyl Acetate Gradient>99%60-85%

Note: These values are illustrative. Actual results will depend on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Product B Add Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling to RT C->D E Ice Bath D->E F Vacuum Filtration E->F G Drying F->G H Pure Product G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A TLC Analysis for Solvent System B Column Packing (Silica Gel Slurry) A->B C Sample Loading B->C D Elution with Mobile Phase C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Pure Product H->I

Caption: Workflow for column chromatography purification.

References

  • University of California, Davis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-methyl-5-nitrobenzoate. Retrieved from [Link]

  • LibreTexts. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Macroscale Nitration of Methyl Benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Swarthmore College. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

workup procedure to remove residual acids from "Methyl 5-methyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for handling and purifying Methyl 5-methyl-2-nitrobenzoate. This guide provides in-depth, field-tested answers to common challenges encountered during the removal of acidic residues post-synthesis. As Senior Application Scientists, we aim to explain not just the procedural steps, but the chemical reasoning that ensures a robust and reproducible purification outcome.

Frequently Asked Questions (FAQs)
Q1: What are the most likely acidic impurities in my crude this compound reaction mixture?

After synthesizing this compound, you are likely dealing with two primary types of acidic impurities:

  • Unreacted Starting Material : If your synthesis involves the Fischer esterification of 5-methyl-2-nitrobenzoic acid, any unreacted carboxylic acid will be a major acidic impurity in your crude product.[1]

  • Acid Catalyst : Esterification reactions are commonly catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[2] Similarly, if your route involves nitration, residual nitric acid (HNO₃) may be present.[3][4] These catalysts must be thoroughly removed.

Q2: Why is it critical to remove these acidic impurities?

Residual acid can compromise your experiment in several ways:

  • Purity & Characterization : It interferes with accurate yield determination and can lead to confusing results in analytical techniques like NMR spectroscopy.

  • Stability : The presence of acid can potentially catalyze the reverse reaction—ester hydrolysis—especially if water is present, degrading your desired product over time.

  • Downstream Reactions : Many subsequent synthetic steps, particularly those involving base-sensitive reagents or intermediates, will fail or produce significant side products if acidic contaminants are carried over.

Q3: What is the fundamental principle for removing acid from my product?

The technique of choice is a liquid-liquid acid-base extraction .[5][6] This method leverages the different solubility properties of the neutral ester and the acidic impurities.[7] By washing the organic solution containing your crude product with an aqueous basic solution, you convert the acidic impurities into their corresponding ionic salts. These salts are highly soluble in water and are thus drawn into the aqueous layer, leaving the neutral, water-insoluble ester behind in the organic layer.[8][9]

Q4: Which basic solution should I use? Can I use a strong base like sodium hydroxide (NaOH)?

This is a critical point. Using a strong base like sodium hydroxide is strongly discouraged. Strong bases can readily hydrolyze (cleave) the ester functional group in your product, converting it back into the carboxylate salt of the starting material, which would drastically reduce your yield.[7]

The recommended approach is to use a mild aqueous base . Saturated sodium bicarbonate (NaHCO₃) solution is the most common and effective choice.[10] Sodium carbonate (Na₂CO₃) is another viable option.[11][12] These bases are strong enough to deprotonate the acidic impurities but generally not reactive enough to hydrolyze the ester under standard workup conditions.

Q5: How can I be certain that all the acid has been neutralized and removed?

There are two key indicators:

  • Cessation of Gas Evolution : When sodium bicarbonate or sodium carbonate reacts with acid, it produces carbon dioxide (CO₂) gas, which you will observe as bubbling or effervescence.[10] You should continue to wash your organic layer with fresh portions of the basic solution until you no longer see any gas evolution upon mixing.

  • pH Testing : After a wash, you can check the pH of the aqueous layer. It is not possible to measure the pH of the organic layer directly.[10] To do this, separate the layers and, using a glass rod or pipette, transfer a drop of the aqueous layer onto a piece of pH paper. The wash is complete when the aqueous layer is neutral or slightly basic.

Troubleshooting Guide & Detailed Protocols

Even with a well-defined plan, experimental challenges can arise. This section addresses common problems and provides step-by-step procedures for a successful workup.

Troubleshooting Common Issues
Problem Encountered Probable Cause Recommended Solution
An emulsion (a stable, cloudy layer between the organic and aqueous phases) forms during the wash. High concentration of reagents; vigorous shaking.1. Let the separatory funnel stand undisturbed for 10-20 minutes. 2. Gently swirl the funnel instead of shaking vigorously. 3. Add a saturated solution of sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, helping to break up emulsions. 4. If the emulsion persists, filter the entire mixture through a pad of Celite.
My final product still shows acidic impurities in TLC or NMR analysis. Incomplete neutralization.1. The acidic impurity may have been present in a large quantity. Repeat the wash with saturated NaHCO₃ solution one or two more times. 2. Ensure thorough mixing between the organic and aqueous layers during the wash to maximize contact. 3. If the impurity is stubborn, column chromatography may be required for final purification.
My final yield is unexpectedly low. Ester hydrolysis or physical loss.1. Confirm that a mild base (NaHCO₃) was used, not a strong base (NaOH). 2. During separation, ensure you are not accidentally discarding a portion of the organic layer. 3. To recover any product that may have dissolved slightly in the aqueous wash, perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent (e.g., ethyl acetate).[5] Combine this back-extract with your main organic layer.
Experimental Protocols
Protocol 1: Standard Aqueous Workup to Remove Residual Acids

This protocol outlines the standard procedure for neutralizing and removing acidic impurities from a solution of crude this compound.

  • Dissolution : Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a volume approximately 10-20 times the volume of the crude oil.

  • Transfer : Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.

  • First Wash : Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the organic layer.

  • Mixing & Venting : Stopper the funnel, gently invert it, and immediately open the stopcock to vent the pressure from the evolved CO₂ gas. This is a critical safety step. [10] Close the stopcock, shake gently for 10-15 seconds, and vent again. Repeat this process until gas evolution subsides.

  • Separation : Place the funnel upright in a ring stand and allow the layers to fully separate.

  • Drain : Remove the stopper and drain the lower aqueous layer. If using dichloromethane (denser than water), the organic layer is on the bottom; if using ethyl acetate (less dense than water), the organic layer is on top.

  • Repeat : Repeat steps 3-6 with fresh portions of NaHCO₃ solution until no more gas evolution is observed.

  • Brine Wash : Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This helps remove residual water and aids in breaking any minor emulsions.

  • Drying : Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.

  • Isolation : Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the purified product.

G cluster_funnel Separatory Funnel cluster_layers Separated Layers crude Crude Product (Ester + Acid Impurity) in Organic Solvent add_base Add Saturated NaHCO3 (aq) crude->add_base mix_vent Shake & Vent (CO2 evolves) add_base->mix_vent separate Allow Layers to Separate mix_vent->separate organic_layer Top/Bottom Layer (Organic) Contains Pure Ester separate->organic_layer Isolate aqueous_layer Bottom/Top Layer (Aqueous) Contains Acid Salt (Na+ A-) separate->aqueous_layer Discard final_product Pure this compound (After drying & solvent removal) organic_layer->final_product

Caption: Workflow of the acid-base extraction process.

Protocol 2: Monitoring Purification by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for tracking the progress of your purification.[13]

  • Prepare the Plate : On a silica TLC plate, use a pencil to lightly draw a baseline about 1 cm from the bottom. Mark three lanes on this line.

  • Spot the Plate :

    • Lane 1 (SM) : Spot a dilute solution of your starting material (5-methyl-2-nitrobenzoic acid).

    • Lane 2 (Co-spot) : Apply a spot of the starting material, and directly on top of it, apply a spot of your crude reaction mixture. The co-spot helps to confirm the identity of spots in complex mixtures.[14]

    • Lane 3 (Crude) : Spot a dilute solution of your crude product before the workup.

    • Lane 4 (Purified) : After the workup, spot a dilute solution of your purified product.

  • Develop the Plate : Place the plate in a sealed chamber containing an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize : Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Interpret the Results :

    • The carboxylic acid starting material is more polar and will have a lower Rf value (travels less distance up the plate).

    • The ester product is less polar and will have a higher Rf value.

    • A successful purification will show the spot corresponding to the starting material disappear (or greatly diminish) from the "Purified" lane compared to the "Crude" lane.

Caption: Idealized TLC showing removal of the polar acid starting material.

References
  • Acid-Base Extraction. (n.d.). LibreTexts. Retrieved from [Link]

  • Gresham, W. (1950). Method of neutralizing and completely removing salts before distilling crude high-boiling esters. U.S. Patent No. 2,494,133. Washington, DC: U.S. Patent and Trademark Office.
  • Purity Assessment of Synthesized 5-Methyl-2-nitrobenzoic Acid: A Compar
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction. (n.d.). AUS-e-TUTE. Retrieved from [Link]

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

  • Okumura, O., et al. (1981). Process for purifying esters. U.S. Patent No. 4,304,925. Washington, DC: U.S. Patent and Trademark Office.
  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Esterification: Reflux, Isolation and Purification. (2021, May 6). HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • A Comparative Guide to 5-Methyl-2-nitrobenzoic Acid and Its Isomers in Synthesis. (2025). BenchChem.
  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Compounds for regulating fak and/or src pathways. (2015). Google Patents.

Sources

dealing with oily product during "Methyl 5-methyl-2-nitrobenzoate" purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting for common challenges encountered during the isolation and purification of this important chemical intermediate.[1] The following sections offer field-proven insights and validated protocols to address specific experimental issues, particularly the common problem of product "oiling out" during crystallization.

Troubleshooting Guide: Dealing with Oily Product Formation

This section directly addresses the most frequent and frustrating issue encountered during the purification of this compound: the separation of the product as a viscous oil or gum instead of a crystalline solid. This phenomenon, known as "oiling out," can significantly hinder purification and reduce final yields.[2]

Q1: My crude this compound is "oiling out" during recrystallization instead of forming crystals. What is happening and what should I do?

A1: Understanding the Cause & A Step-by-Step Solution

"Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, forming liquid droplets instead of a solid crystalline lattice.[3] This is typically caused by one or more of the following factors:

  • High Impurity Content: Significant amounts of impurities can depress the melting point of the mixture, making it more likely to separate as a liquid.[2][4]

  • Rapid Cooling: If the solution is cooled too quickly, the compound may crash out of the supersaturated solution before it has time to form an ordered crystal structure.[5]

  • Inappropriate Solvent Choice: The boiling point of the chosen solvent may be too high relative to the compound's melting point, or the solvent may not be optimal for crystallization.

Follow this workflow to diagnose and resolve the issue.

Workflow for Resolving an Oily Product

G start Oily Product Observed During Cooling reheat 1. Reheat Solution - Add small amount of 'good' solvent to re-dissolve oil. start->reheat slow_cool 2. Attempt Controlled Cooling - Insulate flask and allow to cool slowly to RT. reheat->slow_cool check_crystals Crystals Form? slow_cool->check_crystals induce 3. Induce Crystallization - Scratch flask with glass rod. - Add a seed crystal. check_crystals->induce No success Success! - Collect crystals by vacuum filtration. check_crystals->success  Yes check_crystals2 Crystals Form? induce->check_crystals2 check_crystals2->success  Yes failure Persistent Oil - Proceed to Advanced Methods check_crystals2->failure No mixed_solvent Advanced Method A: Mixed-Solvent Recrystallization failure->mixed_solvent High Purity Expected chromatography Advanced Method B: Column Chromatography failure->chromatography High Impurity Suspected

Caption: Troubleshooting workflow for an oily product.

Detailed Protocols for Advanced Methods

If simple controlled cooling and induction methods fail, the persistence of an oil indicates that a more robust purification strategy is necessary.

Advanced Method A: Mixed-Solvent Recrystallization

This is the preferred method when a single solvent is not effective. It involves dissolving the compound in a "good" solvent in which it is very soluble, and then adding a "bad" (or anti-solvent) in which it is poorly soluble to induce precipitation.[6][7] The two solvents must be miscible with each other.[8]

G step1 1. Dissolve Oily Product - Use minimum volume of hot 'Good' Solvent (e.g., Ethanol). step2 2. Add Anti-Solvent - Add 'Bad' Solvent (e.g., Water) dropwise to the hot solution. step1->step2 step3 3. Reach Saturation Point - Stop when solution becomes persistently cloudy (turbid). step2->step3 step4 4. Re-clarify Solution - Add a few drops of 'Good' Solvent to make it clear again. step3->step4 step5 5. Slow Cooling - Remove from heat, cover, and cool slowly to RT, then in an ice bath. step4->step5 step6 6. Isolate Crystals - Collect pure crystals via vacuum filtration. step5->step6

Caption: Protocol for Mixed-Solvent Recrystallization.

Step-by-Step Protocol:

  • Dissolve: Transfer the oily product to an Erlenmeyer flask. Add a minimal amount of a hot "good" solvent (see Table 2) to fully dissolve the oil.

  • Add Anti-Solvent: While heating and stirring, add the "bad" solvent dropwise until the solution just becomes cloudy.[9] This indicates the solution is saturated.

  • Clarify: Add a few drops of the "good" solvent until the solution becomes clear again.[6] At this point, the solution is perfectly saturated and ready for crystallization.

  • Cool: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[7]

  • Collect: Collect the purified crystals using a Büchner funnel via vacuum filtration, washing with a small amount of the cold solvent mixture.[9]

Advanced Method B: Column Chromatography

If the crude product is highly impure, as indicated by TLC analysis showing multiple spots, recrystallization may not be sufficient. Flash column chromatography is an effective alternative for separating the desired compound from impurities.

Step-by-Step Protocol:

  • Determine Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of ethyl acetate and hexane) that gives the product a retention factor (Rf) of approximately 0.2-0.4.[4]

  • Pack Column: Prepare a column with silica gel as the stationary phase, using the chosen eluent as the mobile phase.

  • Load Sample: Dissolve the oily product in a minimum amount of the eluent (or a slightly more polar solvent). Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.[4]

  • Elute and Collect: Run the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting pure product should now be more amenable to crystallization if it is a solid at room temperature.

Frequently Asked Questions (FAQs)

Q2: What are the key physical properties of pure this compound?

A2: Knowing the properties of the pure compound is critical for assessing the success of your purification.

PropertyValueSource
CAS Number 20587-30-8[1]
Molecular Formula C₉H₉NO₄[1][10]
Molecular Weight 195.17 g/mol [1][10]
Appearance White to light yellow powder or crystal[11]
Melting Point 67.0 - 71.0 °C[11]
Q3: What is a good starting solvent system for recrystallizing this compound?

A3: The choice of solvent is crucial for successful recrystallization.[12] The ideal solvent should dissolve the compound well when hot but poorly when cold.[7][13] Based on the polar nitro group and ester functionality, combined with the nonpolar aromatic ring, solvents of intermediate polarity or mixed-solvent systems are excellent starting points.

Solvent(s)TypeRationale & Comments
Methanol or Ethanol Single SolventOften effective for nitrobenzoate esters.[14][15] Good for dissolving the compound when hot.
Ethanol / Water Mixed SolventA common and effective system. Dissolve in hot ethanol (good solvent) and add hot water (anti-solvent) until turbidity appears.[6][16]
Ethyl Acetate / Hexane Mixed SolventExcellent for compounds of intermediate polarity. Dissolve in ethyl acetate and add hexane as the anti-solvent.
Q4: What are the likely impurities from the synthesis of this compound?

A4: The synthesis typically involves the nitration of methyl 3-methylbenzoate.[17] The directing effects of the existing groups on the aromatic ring govern the reaction's regioselectivity.[17] Potential impurities include:

  • Unreacted Starting Material: Methyl 3-methylbenzoate.

  • Isomeric Byproducts: Other nitrated isomers such as methyl 3-methyl-4-nitrobenzoate or methyl 3-methyl-2-nitrobenzoate.

  • Di-nitrated Products: Over-reaction can lead to the introduction of a second nitro group.[18]

  • Acidic Residues: Traces of nitric and sulfuric acid from the nitrating mixture, which should be removed during an aqueous workup with a sodium bicarbonate wash.[17]

Q5: How can Thin-Layer Chromatography (TLC) be used to monitor my purification?

A5: TLC is an indispensable, rapid tool for monitoring the purification process.

  • Assess Crude Purity: Before purification, run a TLC of your crude product. The number of spots corresponds to the minimum number of different compounds in your mixture.

  • Select a Chromatography Eluent: Spot the crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of ethyl acetate/hexane). The goal is to find a system where the desired product spot moves to an Rf value of ~0.2-0.4, with good separation from impurity spots.[4]

  • Monitor Column Fractions: When running a column, spot each collected fraction on a TLC plate to determine which ones contain your pure product.

  • Confirm Final Purity: After recrystallization, dissolve a small amount of your final product and run a TLC. A single, clean spot indicates a high degree of purity.

References

  • Mixed-solvent recrystallisation. University of York Chemistry Teaching Labs.
  • recrystalliz
  • Two-Solvent Recrystalliz
  • Recrystalliz
  • Technical Support Center: Purification of Chlorin
  • Technical Support Center: Purification of Crude 5-Methyl-2-nitrobenzoic Acid. Benchchem.
  • Application Notes and Protocols: Synthesis of 5-Methyl-2-nitrobenzoic Acid via Nitration of Methyl 3-methylbenzo
  • Experiment 2: Recrystalliz
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Macroscale Nitration of Methyl Benzo
  • Preparation of methyl m-nitrobenzoate.
  • Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure.
  • Methyl 5-Methyl-2-Nitrobenzo
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Unknown Source.
  • Nitration of methyl benzoate | Resource.
  • Why do I obtain an oily mixture
  • How can you chose a suitable solvent to get a solid compound for an oily or gummy product in organic synthesis ?
  • Methyl 2-methyl-5-nitrobenzo
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Methyl 2-Methyl-5-nitrobenzoate 77324-87-9. Tokyo Chemical Industry Co., Ltd.(APAC).

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Technical Support Center: Optimizing Recrystallization of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond generic protocols to address the specific challenges you may encounter, ensuring a logical, evidence-based approach to achieving high purity.

Introduction to Recrystallization Science

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving the impurities dissolved in the surrounding solution (mother liquor).[1] The selection of an appropriate solvent system is paramount for the success of this technique.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation for developing a robust recrystallization protocol.

PropertyValueSource
CAS Number 20587-30-8
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White to very pale yellow crystal - powder[3]
Melting Point 80°C[3]
Solubility Soluble in Methanol[3]
Storage Temperature Refrigerator (0-8°C)[4]

Core Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a foundational method for the recrystallization of this compound using a single solvent. Methanol is a recommended starting point based on available solubility data.[3]

Materials:

  • Crude this compound

  • Methanol (ACS Grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of methanol and begin heating the mixture with stirring. Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.[6]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Compound B Add Minimum Hot Solvent A->B Heat & Stir C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Clear Hot Solution C->E No D->E F Slow Cooling to Room Temp E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: A generalized workflow for single-solvent recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: This phenomenon occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities. The compound, upon cooling, separates as a liquid (oil) rather than a solid crystalline lattice.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. This can lower the saturation point, potentially allowing crystallization to occur at a temperature below the compound's melting point.

    • Vigorous Stirring: As the solution cools and the oil begins to form, stir vigorously. This can break up the oil into smaller droplets, which may serve as nucleation sites for crystal growth.

    • Lower Boiling Point Solvent: If oiling out persists, consider a solvent with a lower boiling point.

    • Mixed-Solvent System: Introduce an "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution until it becomes slightly turbid, then add a few drops of the "good" solvent to clarify. This can induce crystallization.[7]

Issue 2: No crystals form upon cooling.

  • Causality: The solution may not be sufficiently saturated, or there may be a lack of nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seed Crystals: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.

    • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

    • Extended Cooling: Allow the flask to stand undisturbed for a longer period, or cool it to a lower temperature using a dry ice/acetone bath, if the solvent's freezing point allows.

Issue 3: Crystals form too quickly in the hot solution or during hot filtration.

  • Causality: The solution is likely too concentrated, or the filtration apparatus is too cold, causing premature crystallization.

  • Solutions:

    • Add More Hot Solvent: Add a small amount of additional hot solvent to redissolve the crystals.

    • Pre-heat the Filtration Apparatus: Before hot filtration, rinse the funnel and receiving flask with hot solvent to prevent a significant temperature drop.[8]

    • Use a Stemless Funnel: A stemless funnel has less surface area for the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: An ideal solvent should:

  • Completely dissolve the compound when hot.

  • Have very low solubility for the compound when cold.

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Be chemically inert towards the compound.[2]

  • Have a relatively low boiling point for easy removal.

Q2: How do I choose a suitable mixed-solvent system?

A2: A mixed-solvent system typically consists of two miscible solvents. One solvent should dissolve the compound well (the "good" solvent), while the other should dissolve it poorly (the "anti-solvent" or "bad" solvent).[4] For this compound, which is soluble in methanol, a potential anti-solvent could be water. A common procedure is to dissolve the compound in a minimum of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9]

Q3: My recrystallized product is still impure. What should I do?

A3: This could be due to several factors:

  • Cooling was too rapid: This can trap impurities within the crystal lattice. Repeat the recrystallization and allow the solution to cool more slowly.

  • Ineffective solvent system: The chosen solvent may not be effectively separating the compound from the impurities. Experiment with different solvents or a mixed-solvent system.

  • Colored impurities: If the product has a persistent color, consider adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities.[10]

Visualizing Solvent Selection Logic

Solvent_Selection Start Start: Crude Compound SolubilityTest Perform Small-Scale Solubility Tests (e.g., Methanol, Ethanol, Ethyl Acetate, Toluene, Hexane) Start->SolubilityTest IdealSolvent Ideal Single Solvent Found? (High solubility hot, low solubility cold) SolubilityTest->IdealSolvent SingleSolventRecryst Proceed with Single-Solvent Recrystallization IdealSolvent->SingleSolventRecryst Yes MixedSolvent Consider Mixed-Solvent System IdealSolvent->MixedSolvent No GoodSolvent Identify 'Good' Solvent (Compound is soluble) MixedSolvent->GoodSolvent BadSolvent Identify 'Bad' (Anti) Solvent (Compound is insoluble, miscible with 'good' solvent) GoodSolvent->BadSolvent MixedSolventRecryst Proceed with Mixed-Solvent Recrystallization BadSolvent->MixedSolventRecryst

Caption: A decision-making flowchart for selecting an appropriate solvent system.

References

Sources

Technical Support Center: The Critical Impact of Water on the Nitration of Methyl 3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated aromatic compounds, specifically focusing on the nitration of methyl 3-methylbenzoate. Here, we address common challenges and questions related to this electrophilic aromatic substitution reaction, with a particular emphasis on the often-underestimated role of water content. Our goal is to provide you with the technical insights and practical troubleshooting advice needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My nitration reaction of methyl 3-methylbenzoate is showing a very low yield. What are the likely causes related to water?

A1: Low yield in this nitration is frequently linked to excessive water in the reaction mixture. The presence of water has a significant retarding effect on the reaction for two primary reasons.[1]

  • Inhibition of Nitronium Ion Formation: The active electrophile in this reaction is the nitronium ion (NO₂⁺).[2][3][4] It is generated in situ from the reaction of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2][5][6] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the nitronium ion.[5][7][8] Water, being a base, can interfere with this equilibrium by reacting with the sulfuric acid, thereby reducing the concentration of the protonating agent and consequently lowering the concentration of the essential nitronium ion.[1] The less water present, the more active the nitrating mixture.[1]

  • Dilution of the Acid Catalyst: Water produced during the reaction or introduced with the reagents dilutes the concentrated sulfuric acid.[9][10] This dilution lowers the effective acidity of the medium, which is critical for the efficient generation of the nitronium ion.[9][10] As the concentration of sulfuric acid drops, the rate of nitration slows down and can even stop completely.[9][10]

Q2: I am observing the formation of multiple, unexpected byproducts in my final product mixture. How can water content contribute to this?

A2: While the primary directing effects of the methyl and methyl ester groups on methyl 3-methylbenzoate favor nitration at specific positions, excessive water can indirectly lead to a less selective reaction and the formation of byproducts.

  • Side Reactions Promoted by Diluted, Hotter Conditions: Inadequate control of water can lead to a less efficient reaction, tempting researchers to compensate by increasing the reaction temperature. Higher temperatures, however, can promote side reactions, including oxidation of the starting material or products and the formation of dinitro- and trinitro-derivatives.[11] The methyl group on the aromatic ring is susceptible to oxidation under harsh nitrating conditions.

  • Hydrolysis of the Ester: Although less common under strongly acidic conditions, the presence of significant amounts of water, especially at elevated temperatures over prolonged reaction times, could potentially lead to the hydrolysis of the methyl ester group, forming 3-methyl-4-nitrobenzoic acid.

To mitigate byproduct formation, it is crucial to maintain a low-water environment and control the reaction temperature, typically keeping it below 15°C.[1]

Q3: How can I effectively control the water content in my nitration experiment?

A3: Meticulous control of water is paramount for a successful nitration. Here are key experimental practices:

  • Use of Anhydrous Reagents: Always use freshly opened or properly stored concentrated nitric acid (≥70%) and sulfuric acid (95-98%). These acids are hygroscopic and will absorb atmospheric moisture over time.

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Even small amounts of residual water can impact the reaction.

  • Controlled Environment: If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the introduction of atmospheric moisture.

  • Careful Reagent Addition: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction and prevent localized overheating, which can drive side reactions.[1]

Q4: What is the mechanistic role of sulfuric acid, and how does water interfere with it?

A4: Sulfuric acid serves as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from the less reactive nitric acid.[4][5][7] The mechanism involves the protonation of nitric acid by the stronger sulfuric acid, forming a protonated nitric acid intermediate. This intermediate then readily loses a water molecule to form the nitronium ion.[3][5]

Water interferes with this process by acting as a base and reacting with the sulfuric acid. This acid-base reaction between water and sulfuric acid competes with the protonation of nitric acid, thereby reducing the concentration of the nitronium ion available to react with the methyl 3-methylbenzoate.[1]

Nitronium_Ion_Formation cluster_0 Nitronium Ion Generation cluster_1 Interference by Water HNO3 HNO₃ H2ONO3_plus H₂O⁺-NO₂ HNO3->H2ONO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO3_plus->NO2_plus - H₂O H2O H₂O H2O_interfere H₂O H3O_plus H₃O⁺ H2O_interfere->H3O_plus + H₂SO₄ H2SO4_interfere H₂SO₄ HSO4_minus_interfere HSO₄⁻

Fig 1. Formation of the nitronium ion and interference by water.

Experimental Protocol: Nitration of Methyl 3-Methylbenzoate

This protocol is designed to yield methyl 3-methyl-4-nitrobenzoate and methyl 3-methyl-2-nitrobenzoate. Strict adherence to anhydrous conditions and temperature control is critical.

Materials & Reagents:
  • Methyl 3-methylbenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Methanol (for recrystallization)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

Procedure:
  • Preparation: Place the round-bottom flask containing a magnetic stir bar in an ice bath.

  • Acid Mixture: In a separate beaker, carefully and slowly add a calculated amount of concentrated sulfuric acid to the methyl 3-methylbenzoate while stirring. Allow the mixture to cool to 0-5°C.

  • Nitrating Mixture: In another beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of methyl 3-methylbenzoate in sulfuric acid, ensuring the temperature does not exceed 15°C.[1]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes. Then, allow the mixture to slowly warm to room temperature and stir for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture over a large amount of crushed ice with constant stirring.

  • Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with several portions of cold deionized water to remove any residual acid. A final wash with a small amount of ice-cold methanol can help remove some impurities.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture.[12]

Safety Precautions:
  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[13][14][15] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[13][15]

  • Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes.[13]

  • The reaction is exothermic; therefore, strict temperature control is essential to prevent a runaway reaction.[16]

  • Have an emergency eyewash and shower station readily accessible.[13]

  • Neutralize any acid spills immediately with a suitable agent like sodium bicarbonate.[17]

Experimental_Workflow Start Start: Dry Glassware & Reagents Prep_Acid Prepare H₂SO₄ & Substrate Mixture (0-5°C) Start->Prep_Acid Prep_Nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) (0-5°C) Start->Prep_Nitrating Addition Slowly Add Nitrating Mixture to Substrate (<15°C) Prep_Acid->Addition Prep_Nitrating->Addition Reaction_Cold Stir in Ice Bath (30 min) Addition->Reaction_Cold Reaction_RT Stir at Room Temperature (30 min) Reaction_Cold->Reaction_RT Quench Pour onto Crushed Ice Reaction_RT->Quench Isolate Vacuum Filtration Quench->Isolate Wash Wash with Cold H₂O & Methanol Isolate->Wash Purify Recrystallize Wash->Purify End End: Pure Product Purify->End

Fig 2. Workflow for the nitration of methyl 3-methylbenzoate.

Data Summary

The directing effects of the substituents on the aromatic ring are a critical consideration in this reaction. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This leads to the formation of multiple isomers.

Substituent GroupActivating/DeactivatingDirecting Effect
-CH₃ (Methyl)ActivatingOrtho, Para
-COOCH₃ (Methyl Ester)DeactivatingMeta

Given the starting material, methyl 3-methylbenzoate, the primary products expected are methyl 3-methyl-4-nitrobenzoate, methyl 3-methyl-2-nitrobenzoate, and methyl 3-methyl-6-nitrobenzoate. The relative ratios of these products will depend on the precise reaction conditions.

Analytical Methods for Monitoring

To accurately assess the outcome of your reaction, including yield and purity, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of product spots.[18]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the different isomers produced and assessing the purity of the final product.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile components and their identification based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the products and confirming the position of the nitro group on the aromatic ring.[3]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).

References

  • Have an emergency eyewash and shower station readily accessible.[13]

  • Neutralize any acid spills immediately with a suitable agent like sodium bicarbonate.[17]

Experimental_Workflow Start Start: Dry Glassware & Reagents Prep_Acid Prepare H₂SO₄ & Substrate Mixture (0-5°C) Start->Prep_Acid Prep_Nitrating Prepare Nitrating Mixture (HNO₃/H₂SO₄) (0-5°C) Start->Prep_Nitrating Addition Slowly Add Nitrating Mixture to Substrate (<15°C) Prep_Acid->Addition Prep_Nitrating->Addition Reaction_Cold Stir in Ice Bath (30 min) Addition->Reaction_Cold Reaction_RT Stir at Room Temperature (30 min) Reaction_Cold->Reaction_RT Quench Pour onto Crushed Ice Reaction_RT->Quench Isolate Vacuum Filtration Quench->Isolate Wash Wash with Cold H₂O & Methanol Isolate->Wash Purify Recrystallize Wash->Purify End End: Pure Product Purify->End

Fig 2. Workflow for the nitration of methyl 3-methylbenzoate.

Data Summary

The directing effects of the substituents on the aromatic ring are a critical consideration in this reaction. The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. This leads to the formation of multiple isomers.

Substituent GroupActivating/DeactivatingDirecting Effect
-CH₃ (Methyl)ActivatingOrtho, Para
-COOCH₃ (Methyl Ester)DeactivatingMeta

Given the starting material, methyl 3-methylbenzoate, the primary products expected are methyl 3-methyl-4-nitrobenzoate, methyl 3-methyl-2-nitrobenzoate, and methyl 3-methyl-6-nitrobenzoate. The relative ratios of these products will depend on the precise reaction conditions.

Analytical Methods for Monitoring

To accurately assess the outcome of your reaction, including yield and purity, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of product spots.[18]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the different isomers produced and assessing the purity of the final product.[19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile components and their identification based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of the products and confirming the position of the nitro group on the aromatic ring.[3]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 and 1350 cm⁻¹) and the ester carbonyl group (around 1720 cm⁻¹).

References

Sources

Technical Support Center: Catalyst Selection for the Reduction of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective reduction of Methyl 5-methyl-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the successful conversion of this compound to its corresponding amine, a critical intermediate in pharmaceutical synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

A1: The primary challenge is achieving high chemoselectivity. The goal is to selectively reduce the nitro group to an amine while preserving the methyl ester functionality.[3] Aggressive reducing agents or harsh reaction conditions can lead to the unwanted reduction of the ester to an alcohol or other side reactions.[4][5]

Q2: What are the most common and effective catalysts for this transformation?

A2: Catalytic hydrogenation is often the preferred method due to its efficiency and clean reaction profile.[6][7] The most common heterogeneous catalysts are:

  • Palladium on carbon (Pd/C): This is frequently the first choice for nitro group reductions due to its high activity and selectivity.[6][7]

  • Raney Nickel (Raney Ni): A cost-effective and highly active alternative to palladium catalysts. It is particularly useful when dehalogenation is a concern with other substrates, though not directly applicable here.[6][8][9]

  • Platinum(IV) Oxide (PtO₂): A robust catalyst that is also highly effective for this type of reduction.[1]

Q3: Are there viable non-catalytic hydrogenation methods?

A3: Yes, several metal-based and other chemical reducing agents are effective, especially when trying to avoid high-pressure hydrogenation setups. These include:

  • Tin(II) chloride (SnCl₂): A classic and mild method for selectively reducing aromatic nitro groups in the presence of other reducible functionalities.[6][10][11]

  • Iron (Fe) in acidic media: A cost-effective and robust method, though it often requires a more rigorous workup to remove iron salts.[2][6]

  • Sodium Dithionite (Na₂S₂O₄): A versatile and economical reducing agent that works under mild conditions and tolerates a variety of functional groups.[12][13][14]

  • Sodium Borohydride with Iron(II) Chloride (NaBH₄-FeCl₂): This combination has been shown to be highly chemoselective for reducing nitro groups in the presence of esters, offering excellent yields.[5][15]

Catalyst & Reagent Selection Guide

The choice of catalyst or reducing agent is critical and depends on available equipment, scale, and the presence of other functional groups.

Decision Workflow for Reagent Selection

start Start: Reduce this compound equip High-Pressure Hydrogenator Available? start->equip cat_hydro Catalytic Hydrogenation (Pd/C, Raney Ni, PtO2) equip->cat_hydro Yes chem_reduct Chemical Reduction Methods equip->chem_reduct No cost Cost a major factor? chem_reduct->cost fe_hcl Fe / HCl or NH4Cl cost->fe_hcl Yes mild Mild conditions & easy workup preferred? cost->mild No sncl2 SnCl2 · 2H2O mild->sncl2 Yes dithionite Sodium Dithionite mild->dithionite Yes nabh4 NaBH4-FeCl2 mild->nabh4 Consider for high chemoselectivity

Caption: Decision tree for selecting a reduction method.

Comparative Data of Common Reduction Systems
Catalyst/ReagentReducing Agent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Key Observations & Selectivity
Palladium on Carbon (Pd/C) H₂ (gas) or Ammonium formateMethanol / EthanolRoom Temp.1 - 4>95%Highly efficient and clean; the most common method.[1][16] Can be pyrophoric when dry.[1]
Raney Nickel H₂ (gas) or Formic acidMethanol / EthanolRoom Temp.0.5 - 280-90%Good yields and rapid reaction. A cost-effective alternative to precious metals.[8][17]
Tin(II) Chloride (SnCl₂·2H₂O) HClEthanol / Ethyl Acetate50-801 - 3~90%Excellent selectivity for the nitro group.[10][18] Workup requires removal of tin salts.[10][11]
Iron (Fe) HCl or NH₄ClEthanol / WaterReflux2 - 4>90%Robust and economical.[2] Requires acidic conditions and extensive workup.[2]
Sodium Dithionite (Na₂S₂O₄) WaterBiphasic (e.g., DCM/H₂O)Room Temp.1 - 5>90%Mild, metal-free option with high chemoselectivity.[14]
NaBH₄-FeCl₂ -Methanol281 - 2>95%High chemoselectivity for nitro group over esters.[5][15]

Note: The data presented is compiled from studies on various substituted nitroarenes and provides a strong basis for catalyst selection for this compound.[1]

Troubleshooting Guide

Problem 1: Incomplete Reaction or Low Conversion

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of starting material remaining. What are the possible causes and solutions?

A: Incomplete reactions are a common issue and can often be traced to several factors.[19]

  • Possible Cause 1: Inactive Catalyst (for Catalytic Hydrogenation). The catalyst (e.g., Pd/C) may be old, poisoned, or of low quality.[4]

    • Solution: Use a fresh, high-quality catalyst. Ensure the starting material and solvent are free of impurities like sulfur compounds, which can poison noble metal catalysts.[3]

  • Possible Cause 2: Insufficient Reducing Agent. In catalytic hydrogenation, the hydrogen pressure may be too low, or the hydrogen donor (e.g., ammonium formate) may be depleted.[4] For metal/acid reductions, an insufficient stoichiometric amount of the metal may have been used.[10]

    • Solution: For hydrogenation, increase the hydrogen pressure or add more of the hydrogen donor.[4] For metal-based reductions, ensure at least 3-5 equivalents of the metal are used.[2][10]

  • Possible Cause 3: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.[4][19]

    • Solution: Use a co-solvent to improve solubility. Protic co-solvents like ethanol or acetic acid can be beneficial.[4] Gentle heating may also improve solubility, but monitor for potential side reactions.[10][19]

Troubleshooting Workflow: Incomplete Conversion

start Incomplete Reaction check_catalyst Catalytic Hydrogenation? start->check_catalyst catalyst_issue Check Catalyst Activity - Use fresh catalyst - Increase loading - Check for poisons check_catalyst->catalyst_issue Yes check_reagent Check Reducing Agent - Increase H2 pressure - Add more H-donor - Increase metal equivalents check_catalyst->check_reagent No check_solubility Assess Substrate Solubility - Is it fully dissolved? catalyst_issue->check_solubility check_reagent->check_solubility solubility_issue Improve Solubility - Use co-solvent (e.g., EtOH) - Gentle heating (monitor!) check_solubility->solubility_issue No check_temp Optimize Temperature - Gently heat if sluggish - Cool if side products form check_solubility->check_temp Yes solubility_issue->check_temp end Reaction Complete check_temp->end

Caption: Systematic approach to troubleshooting incomplete reactions.

Problem 2: Formation of Side Products

Q: I'm observing unexpected spots on my TLC plate. What are the likely side products and how can I minimize their formation?

A: Side product formation is often due to over-reduction or intermediate species reacting further.[20]

  • Possible Side Product 1: Benzyl Alcohol Derivative. This results from the over-reduction of the methyl ester group. This is more likely under harsh conditions (high temperature/pressure) or with less selective reducing agents like LiAlH₄ (which should be avoided for this transformation).[6]

    • Solution: Use milder conditions (lower temperature, shorter reaction time).[4] Choose a more chemoselective reagent system, such as SnCl₂ or NaBH₄-FeCl₂.[10][15]

  • Possible Side Product 2: Azo or Azoxy Compounds. These can form from the condensation of intermediate nitroso and hydroxylamine species, particularly if the reduction is incomplete or the reaction conditions are not optimal.[6][20]

    • Solution: Ensure sufficient reducing agent is present to drive the reaction to the desired amine. Maintaining a slightly acidic pH (for metal-based reductions) can help minimize these side reactions.[21]

  • Possible Side Product 3: Hydrolysis of the Ester. If the reaction is performed under strongly acidic or basic conditions for a prolonged period, especially with heating, the methyl ester can hydrolyze to the corresponding carboxylic acid.

    • Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. If using a method that requires a strong acid or base, perform the reaction at the lowest effective temperature and neutralize the reaction mixture promptly during workup.

Reaction Pathway and Potential Side Reactions

A This compound B Nitroso Intermediate A->B [H] C Hydroxylamine Intermediate B->C [H] E Azo/Azoxy Impurities B->E Condensation D Methyl 2-amino-5-methylbenzoate (Desired Product) C->D [H] C->E Condensation F 2-(hydroxymethyl)-4-methylaniline (Over-reduction of Ester) D->F Harsh [H] G 2-amino-5-methylbenzoic acid (Hydrolysis) D->G H+/OH-, H2O

Sources

Technical Support Center: Monitoring Methyl 5-methyl-2-nitrobenzoate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 5-methyl-2-nitrobenzoate. Here, we address common questions and troubleshooting scenarios to ensure accurate reaction tracking and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of elution for my starting material and product on a normal-phase silica TLC plate?

Answer: In normal-phase chromatography, which uses a polar stationary phase like silica gel, the separation is based on polarity.[1] The less polar a compound is, the weaker it interacts with the silica gel and the farther it travels up the plate with the mobile phase, resulting in a higher Retention Factor (Rf) value.[2]

The synthesis of this compound typically involves the nitration of Methyl 5-methylbenzoate.

  • Starting Material (Methyl 5-methylbenzoate): This is a moderately polar aromatic ester.

  • Product (this compound): The addition of a nitro group (-NO₂) significantly increases the molecule's polarity due to the strong dipole moment of the N-O bonds.

Therefore, you should expect the following order of elution:

  • Methyl 5-methylbenzoate (Starting Material): Higher Rf (less polar, travels farther).

  • This compound (Product): Lower Rf (more polar, travels shorter distance).

Any unreacted starting material will appear as a spot closer to the solvent front than the newly formed product spot.[3]

Q2: How do I select the appropriate solvent system (eluent) for my TLC analysis?

Answer: The goal is to find a solvent system where the starting material has an Rf value of approximately 0.3-0.5.[4] This typically provides the best separation between the starting material and the product, allowing for clear monitoring.

A binary mixture of a non-polar solvent and a polar solvent is generally effective.[5] For this specific synthesis, a mixture of hexanes (non-polar) and ethyl acetate (polar) is an excellent starting point.[1][6]

  • If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).[7]

  • If spots are too high (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent (ethyl acetate) or increase the non-polar solvent (hexanes).[6][7]

The following table provides a starting point for optimizing your solvent system.

Solvent System (Hexane:Ethyl Acetate)Expected Outcome
9:1Good starting point. May result in low Rf values.
4:1 Often optimal. Provides good separation for moderately polar compounds.[8]
2:1Use if spots are still too low with 4:1. Increases eluent polarity.

Always develop the TLC plate in a chamber saturated with the solvent vapor to ensure reproducibility.[9] This is achieved by lining the chamber with filter paper wetted with the eluent.[10]

Q3: How should I prepare and spot my samples on the TLC plate?

Answer: Proper sample preparation and application are critical for obtaining clean, well-defined spots.

  • Sample Preparation: Take a small aliquot (a drop) from the reaction mixture using a capillary tube.[11] Dissolve this aliquot in a small amount of a low-boiling point, volatile solvent like ethyl acetate or dichloromethane. The concentration should be low; overly concentrated samples lead to streaking.[7][12]

  • Spotting the Plate:

    • Use a pencil to gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[9] Never use an ink pen, as the ink can chromatograph and interfere with results.[13]

    • Use a capillary tube to apply a tiny spot of your prepared sample onto the origin. The spot should be as small as possible (1-2 mm in diameter) to maximize separation.[4]

    • For effective reaction monitoring, it is best practice to spot three lanes: the starting material (SM), the reaction mixture (R), and a "co-spot" (C) where the reaction mixture is spotted directly on top of the starting material.[4][14] This helps to definitively identify the starting material spot in the reaction lane.

TLC_Spotting cluster_plate TLC Plate Spotting Scheme cluster_samples Samples plate SM C (Co-spot) R Origin Line SM Starting Material SM->plate:lane1 Spot SM SM->plate:lane2 Spot SM first R Reaction Mixture R->plate:lane3 Spot Reaction Mix R->plate:lane2 Then spot Reaction Mix on top of SM

Diagram: Recommended three-lane spotting pattern for reaction monitoring.
Q4: My compounds are colorless. How can I visualize the spots after running the TLC?

Answer: Since both the starting material and the product are aromatic and contain conjugated systems, the primary and easiest visualization method is UV light .[15]

  • Short-Wave UV Light (254 nm): Most commercial TLC plates contain a fluorescent indicator that glows green under 254 nm UV light.[16] Compounds that absorb UV light (like aromatic rings) will quench this fluorescence and appear as dark purple or black spots against the green background.[17]

  • Iodine Staining: If UV is not effective, placing the plate in a chamber with a few crystals of iodine is a good secondary method.[15] Iodine vapor complexes with many organic compounds, causing them to appear as temporary yellow or brown spots.[16]

  • Chemical Stains (Destructive): For more difficult compounds, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with any oxidizable functional groups.[17] Another powerful, though more specific, method for nitro compounds involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored azo dye.[18]

Troubleshooting Guide

Problem: All my spots are streaking or appear as elongated blobs.
  • Cause 1: Sample is too concentrated. This is the most common reason for streaking. Overloading the plate saturates the stationary phase, leading to poor separation.

    • Solution: Dilute your sample significantly and re-spot. Apply the sample multiple times to the same spot, allowing the solvent to completely dry between applications, to build concentration without overloading.[13]

  • Cause 2: Inappropriate spotting solvent. If the sample is dissolved in a very polar solvent (like methanol) for spotting, it can pre-dissolve the sample into a wide ring on the origin before the plate is developed.[19]

    • Solution: Use a less polar, more volatile solvent for sample preparation, such as dichloromethane or ethyl acetate.

  • Cause 3: Highly acidic or basic compounds. Although not expected for this specific synthesis, compounds with strong acidic or basic groups can interact too strongly with the silica gel, causing tailing.[7][19]

    • Solution: Add a small amount (e.g., 1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to suppress this strong interaction.[7]

Problem: I don't see any spots on my plate after development.
  • Cause 1: Sample is too dilute. The concentration of the compound may be below the detection limit of your visualization method.[7]

    • Solution: Prepare a more concentrated sample for spotting or apply the sample multiple times in the same location, ensuring the solvent dries between each application to keep the spot small.[13]

  • Cause 2: Compound is not UV-active. While the compounds in this synthesis are expected to be UV-active, some impurities might not be.

    • Solution: Try an alternative visualization method, such as an iodine chamber or a chemical stain.[7][15]

  • Cause 3: Solvent level in the chamber was too high. If the origin line is below the level of the eluent in the developing chamber, the sample will dissolve directly into the solvent pool instead of traveling up the plate.[13]

    • Solution: Ensure the solvent level is always well below the origin line (typically 0.5 cm deep).[10]

Problem: The spots are not well-separated; they are too close together.
  • Cause 1: Incorrect eluent polarity. The solvent system is not optimized to differentiate between the polarities of your compounds.

    • Solution: Systematically adjust the polarity of your eluent. Prepare several test systems with slightly different solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc) and run them simultaneously to find the one that gives the best separation.[11] Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Cause 2: The plate was developed for too short a time.

    • Solution: Allow the solvent front to travel almost to the top of the TLC plate (within 1 cm) to maximize the separation distance between the spots.[4]

Diagram: Basic TLC troubleshooting workflow.

Detailed Experimental Protocol: Reaction Monitoring by TLC

  • Chamber Preparation:

    • Pour the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) into a developing chamber to a depth of ~0.5 cm.

    • Cut a piece of filter paper, place it inside the chamber so it lines one wall, and wet it with the eluent.

    • Cover the chamber and allow it to equilibrate for at least 5-10 minutes to saturate the atmosphere with solvent vapors.[10]

  • Plate Preparation & Spotting:

    • Obtain a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).[10] Handle it only by the edges to avoid contamination.

    • With a pencil, lightly draw an origin line ~1 cm from the bottom. Mark three small ticks for the "SM," "C," and "R" lanes.

    • Prepare dilute solutions of your starting material reference and a reaction aliquot in ethyl acetate.

    • Using separate capillary spotters, apply tiny spots to the corresponding ticks on the origin. For the co-spot lane, spot the starting material first, then the reaction mixture directly on top.

  • Development:

    • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.

    • Cover the chamber and allow the eluent to rise up the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is ~1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • View the plate under a short-wave (254 nm) UV lamp.[16]

    • Lightly circle all visible spots with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .

    • Assess the reaction progress: The starting material spot in the reaction lane should diminish over time, while the product spot (with a lower Rf) should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[3]

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved January 12, 2026, from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved January 12, 2026, from [Link]

  • Lab Reporter. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved January 12, 2026, from [Link]

  • Chegg. (2021, April 28). Nitration of Aromatic Esters Thin-layer. Retrieved January 12, 2026, from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved January 12, 2026, from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved January 12, 2026, from [Link]

  • Zhang, H., et al. (2019). Synthesis of the 5-methyl-2-nitrobenzoic acid. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 12, 2026, from [Link]

  • Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Coconote. (2025, October 14). TLC Monitoring of Reaction Progress. Retrieved January 12, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 12, 2026, from [Link]

  • Brainly. (2023, August 22). A mixture of benzaldehyde, benzoic acid, and 1,4-dimethoxybenzene is spotted on a silica gel TLC plate. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved January 12, 2026, from [Link]

  • Hessley, R. K. (2008). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. Scribd. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved January 12, 2026, from [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin.
  • University of California, Irvine. (n.d.). TLC Visualization Methods. Retrieved January 12, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Visualising plates. Retrieved January 12, 2026, from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 12, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved January 12, 2026, from [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]

  • California State University, Sacramento. (n.d.). Nitration of Methyl Benzoate. Retrieved January 12, 2026, from [Link]

  • Chegg. (2016, October 13). Sample A on the TLC plate shown below is a sample of pure benzoic acid. Retrieved January 12, 2026, from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved January 12, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

I. Predicted ¹H and ¹³C NMR Spectral Analysis of Methyl 5-methyl-2-nitrobenzoate

The chemical structure of this compound, with its distinct arrangement of a methyl ester, a methyl group, and a nitro group on the benzene ring, gives rise to a unique and predictable NMR fingerprint. The electron-withdrawing nature of the nitro group and the ester functionality, combined with the electron-donating effect of the methyl group, dictates the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Detailed Interpretation

The aromatic region of the ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the three protons on the benzene ring. The strong deshielding effect of the ortho-nitro group is expected to shift the proton at position 6 (H-6) significantly downfield.

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift, likely appearing as a doublet.

  • H-4: This proton is meta to the nitro group and ortho to the methyl group. It is expected to appear as a doublet of doublets due to coupling with both H-3 and H-6 (a smaller meta-coupling).

  • H-3: This proton is ortho to the ester group and meta to the nitro group. It will likely appear as a doublet.

The methyl groups will each produce a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: Unraveling the Carbon Skeleton

The ¹³C NMR spectrum will provide valuable information about the carbon framework. The presence of eight distinct carbon signals is expected, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the two methyl carbons. The chemical shifts are influenced by the electronic effects of the substituents. The carbonyl carbon will be the most downfield signal, and the carbon bearing the nitro group (C-2) will also be significantly deshielded.

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound, based on analysis of substituent effects and comparison with related compounds like 5-methyl-2-nitrobenzoic acid.[1][2]

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic Protons~8.0 - 8.2DoubletH-6
~7.5 - 7.7Doublet of DoubletsH-4
~7.3 - 7.5DoubletH-3
Methyl Protons~3.9Singlet-OCH₃ (Ester)
~2.4Singlet-CH₃ (Ring)
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~165C=O (Ester)
Aromatic Carbons~148C-2 (C-NO₂)
~140C-5 (C-CH₃)
~133C-1 (C-COOCH₃)
~131C-6
~126C-4
~124C-3
Methyl Carbons~53-OCH₃ (Ester)
~21-CH₃ (Ring)

II. Molecular Structure and NMR Assignment Visualization

To visually correlate the predicted NMR signals with the molecular structure, the following diagram illustrates the numbering of the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

III. Comparative Analysis with Alternative Spectroscopic Techniques

While NMR spectroscopy provides unparalleled detail for structural elucidation, a multi-technique approach is often employed for comprehensive characterization. Here, we compare the utility of NMR with IR and MS for the analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][4] For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.

  • NO₂ stretches (nitro group): Two distinct, strong absorptions corresponding to the asymmetric and symmetric stretches, typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[5][6]

  • C-O stretch (ester): A strong band in the 1300-1000 cm⁻¹ region.

  • C-H stretches (aromatic and methyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C=C stretches (aromatic): Peaks in the 1600-1475 cm⁻¹ region.

Comparison with NMR: While IR can quickly confirm the presence of the key functional groups, it does not provide information about the connectivity of the atoms or the specific substitution pattern on the aromatic ring. For instance, IR spectroscopy alone cannot definitively distinguish between different isomers of methyl methyl-nitrobenzoate. NMR, on the other hand, excels at providing this detailed structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7][8][9]

For this compound (C₉H₉NO₄, Molecular Weight: 195.17 g/mol ), the mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A peak at m/z = 195.

  • Key Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 164.

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 149.

    • Decarboxylation (loss of -COOCH₃) is also a possible fragmentation pathway.

Comparison with NMR: MS provides the exact molecular weight, which is a critical piece of information. The fragmentation pattern can offer clues about the structure, but it can sometimes be complex to interpret and may not be sufficient for unambiguous isomer identification.[10] NMR, in contrast, provides a more direct and detailed picture of the molecular structure, including the relative positions of the substituents on the aromatic ring.

The following diagram illustrates the complementary nature of these techniques in the structural elucidation workflow.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Compound (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Detailed Connectivity & Isomerism IR IR Spectroscopy Unknown->IR Functional Group Identification MS Mass Spectrometry Unknown->MS Molecular Weight & Fragmentation Structure Definitive Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of an organic compound.

IV. Experimental Protocol for NMR Analysis

The following is a standardized, self-validating protocol for the preparation and analysis of a solid organic sample like this compound by NMR spectroscopy.

A. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently agitate or sonicate the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.

  • Internal Standard (Optional): If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

B. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Number of Scans: Acquire 8-16 scans for a sample of moderate concentration.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Employ a proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: Set a spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Number of Scans: Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

V. Conclusion

While a direct experimental NMR spectrum of this compound is not readily found in the public domain, a comprehensive and reliable spectral analysis can be constructed based on established principles of NMR spectroscopy and comparative data from analogous structures. This guide demonstrates that NMR is the most powerful single technique for the unambiguous structural elucidation of such a molecule, providing detailed information on atom connectivity and isomerism that is not attainable with IR or MS alone. The synergistic use of these techniques, however, provides a robust and self-validating approach to the complete characterization of novel organic compounds, which is a cornerstone of modern chemical research and development.

VI. References

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Brainly. (2020, November 18). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • Transtutors. (2022, March 21). Label the following IR Spectrum for Methyl M-Nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Homework.Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

  • Chegg. (2021, March 10). Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Retrieved from [Link]

Sources

A Researcher's Guide to the Spectroscopic Characterization of Methyl 5-methyl-2-nitrobenzoate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic signatures of Methyl 5-methyl-2-nitrobenzoate. In the absence of officially published experimental spectra for this specific compound, this document presents a detailed, theoretically grounded prediction of its NMR data. To provide a robust framework for characterization, we conduct a comparative analysis with its structural isomers: Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate, for which experimental data are available. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to predict, interpret, and validate the structure of this compound, and to differentiate it from its isomers using NMR spectroscopy. Detailed experimental protocols for acquiring high-fidelity NMR data are also provided.

The Critical Role of NMR in the Structural Elucidation of Substituted Nitroaromatics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. For substituted nitroaromatic compounds, such as the isomers of methyl nitrobenzoate, NMR is particularly crucial. The strongly electron-withdrawing and anisotropic nature of the nitro (–NO₂) group, combined with the electronic effects of the methyl ester (–COOCH₃) and methyl (–CH₃) groups, creates a unique and predictable electronic environment for each proton and carbon nucleus.[1][2] These electronic differences manifest as distinct chemical shifts (δ) and coupling patterns (J), allowing for the confident differentiation of isomers that would be challenging to distinguish by mass spectrometry alone. Understanding these substituent effects is paramount for accurate spectral interpretation.

Predicted ¹H and ¹³C NMR Characterization of this compound

To accurately characterize an unknown compound, one must first build a hypothesis of its expected spectral features based on established principles of NMR spectroscopy. The structure of this compound, shown below, provides the basis for our predictions.

Caption: Structure of this compound with key nuclei labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and two singlets in the aliphatic region.

  • Aromatic Protons (H-3, H-4, H-6):

    • H-3: This proton is ortho to the powerfully electron-withdrawing nitro group. This proximity will cause significant deshielding, pushing its signal the furthest downfield, predicted to be around δ 8.0-8.2 ppm . It is coupled to H-4 (meta coupling, J ≈ 2-3 Hz), and will likely appear as a doublet.

    • H-4: This proton is meta to the nitro group and ortho to the methyl group. It is coupled to both H-3 (meta coupling, J ≈ 2-3 Hz) and H-6 (para coupling, J ≈ 0.5 Hz, often not resolved). Its primary coupling is with H-3, and it will be deshielded by the adjacent nitro group, likely appearing as a doublet of doublets (or a broad doublet) around δ 7.4-7.6 ppm .

    • H-6: This proton is ortho to the electron-withdrawing ester group, which will deshield it. It is also meta to the methyl group. It is expected to appear as a singlet (or a very finely split doublet due to para coupling with H-4) around δ 7.8-8.0 ppm .

  • Methyl Protons:

    • Ester Methyl (–OCH₃): The protons of the methyl ester group are in a standard environment and are expected to appear as a sharp singlet at δ 3.9-4.0 ppm .

    • Ring Methyl (Ar–CH₃): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet at δ 2.4-2.5 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, as there is no molecular symmetry.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected in its typical downfield region, around δ 164-166 ppm .

  • Aromatic Carbons:

    • C-2 (bearing –NO₂): The carbon directly attached to the nitro group will be significantly deshielded, appearing around δ 148-150 ppm .

    • C-5 (bearing –CH₃): The carbon bearing the methyl group will be shifted downfield due to substitution, expected around δ 140-144 ppm .

    • C-1 (bearing –COOCH₃): This quaternary carbon will be found around δ 132-135 ppm .

    • C-3, C-4, C-6: These protonated carbons will appear in the range of δ 124-135 ppm . The specific assignments require more advanced 2D NMR techniques, but C-3, being adjacent to the nitro group, is likely to be the most downfield of the three.

  • Aliphatic Carbons:

    • Ester Methyl (–OCH₃): This carbon will appear as a strong signal around δ 52-54 ppm .

    • Ring Methyl (Ar–CH₃): This carbon will be found in the upfield region, around δ 20-22 ppm .

Summary of Predicted Data
Assignment Predicted ¹H NMR (δ, ppm) Predicted Multiplicity Predicted ¹³C NMR (δ, ppm)
H-38.0 – 8.2d124 – 135
H-47.4 – 7.6dd124 – 135
H-67.8 – 8.0s124 – 135
Ar–CH₃2.4 – 2.5s20 – 22
–OCH₃3.9 – 4.0s52 – 54
C-1--132 – 135
C-2--148 – 150
C-5--140 – 144
C=O--164 – 166

Comparative Guide: Differentiating Isomers by NMR

The true power of NMR lies in its ability to distinguish between closely related isomers. By comparing the predicted spectrum of this compound with the known experimental data of other methyl nitrobenzoate isomers, we can highlight the key differentiating features.

Experimental NMR Data of Reference Isomers

The following table summarizes experimental NMR data for three key isomers, typically recorded in CDCl₃.

Compound Aromatic Protons (δ, ppm) –OCH₃ (δ, ppm) Aromatic Carbons (δ, ppm) –OCH₃ (δ, ppm) C=O (δ, ppm)
Methyl 2-nitrobenzoate ~7.6-7.9 (m, 4H)~3.91~124.2, 129.5, 131.2, 133.0, 133.2, 148.8~53.0~165.5
Methyl 3-nitrobenzoate ~7.65 (t), 8.40 (d), 8.80 (s)~3.93124.3, 127.2, 129.5, 131.7, 135.1, 148.152.6164.7
Methyl 4-nitrobenzoate ~8.15 (d, 2H), 8.25 (d, 2H)~3.94123.5 (2C), 130.6 (2C), 135.4, 150.552.8165.1

(Data compiled from sources including The Royal Society of Chemistry and ChemicalBook)[3][4][5]

Spectroscopic Comparison and Analysis
  • Symmetry as a Key Differentiator: Methyl 4-nitrobenzoate possesses a C₂ axis of symmetry. This is immediately evident in its NMR spectra, which show only two signals for the four aromatic protons and only four signals in the ¹³C spectrum for the six aromatic carbons.[3][5] In contrast, this compound, Methyl 2-nitrobenzoate, and Methyl 3-nitrobenzoate are all unsymmetrical, and are thus expected to show four, three, and four distinct aromatic proton signals, respectively, and six separate aromatic carbon signals.[3][4]

  • Splitting Patterns and Coupling:

    • The predicted spectrum of our target compound, This compound , is unique in having two singlets (or near-singlets) for H-6 and the Ar-CH₃, alongside two distinct signals in the aromatic region.

    • Methyl 3-nitrobenzoate is distinguished by a highly deshielded singlet-like peak for the proton between the two electron-withdrawing groups (H-2 at ~8.8 ppm) and a classic triplet and doublet pattern.[3]

    • Methyl 4-nitrobenzoate exhibits a highly simplified pattern of two clean doublets in the aromatic region, characteristic of para-substitution.[3]

  • Chemical Shifts: The position of the nitro group dramatically influences the chemical shifts. The most downfield aromatic proton signal is typically found ortho to the nitro group. In our target compound, this is H-3 (~8.0-8.2 ppm). In Methyl 3-nitrobenzoate, this is H-2 (~8.8 ppm), which is deshielded by both the nitro and ester groups.[3] This provides a clear diagnostic marker.

Standardized Protocol for NMR Data Acquisition

To ensure the acquisition of reliable and reproducible data for the characterization of these compounds, the following experimental protocol is recommended. This protocol represents a self-validating system by adhering to established best practices in analytical chemistry.

Experimental Workflow

workflow prep 1. Sample Preparation ~10 mg sample in ~0.7 mL CDCl₃ tube 2. Transfer to NMR Tube Ensure homogeneity prep->tube shim 3. Instrument Setup Insert sample, lock, and shim tube->shim h1_acq 4. ¹H Acquisition (zg30 pulse program) ~16 scans, 1-2s delay shim->h1_acq c13_acq 5. ¹³C Acquisition (zgpg30 pulse program) ~1024 scans, 2s delay h1_acq->c13_acq After ¹H is complete process 6. Data Processing FT, phase correction, baseline correction c13_acq->process analyze 7. Spectral Analysis Reference to TMS (0 ppm) Assign peaks, measure J process->analyze

Caption: A standardized workflow for acquiring ¹H and ¹³C NMR spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-15 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), which is effective for this class of compounds and has minimal overlapping signals.[6] Other solvents may be used, but can cause significant changes in chemical shifts.[7][8]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Instrumentation and Setup (300-500 MHz Spectrometer):

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard 30-degree pulse program (e.g., 'zg30' on Bruker systems).

    • Spectral Width: Set to cover a range of at least -1 to 13 ppm.

    • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30') to simplify the spectrum and provide a nuclear Overhauser enhancement (NOE).[6]

    • Spectral Width: Set to cover a range of 0-200 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 2048) is necessary.[6]

    • Relaxation Delay (d1): A 2-second delay is recommended to allow for full relaxation of quaternary carbons.

  • Data Processing and Analysis:

    • Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm for ¹H NMR or the CDCl₃ carbon signal to δ 77.16 ppm for ¹³C NMR. If using an internal standard like tetramethylsilane (TMS), reference its signal to 0 ppm.

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants to confirm assignments.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of predictive ¹H and ¹³C NMR analysis and a comparative approach with its known isomers. The predicted spectrum is highly unique, characterized by three distinct aromatic proton environments and the absence of symmetry. Key differentiating features, such as the number of signals, their chemical shifts, and coupling patterns, provide a robust fingerprint to distinguish it from its ortho-, meta-, and para-nitro isomers. By following the standardized acquisition protocols outlined in this guide, researchers can generate high-quality, reliable data to validate their synthetic outcomes and ensure the structural integrity of their compounds.

References

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.
  • Brainly. (2023). Analyze the ¹H and ¹³C NMR spectra of methyl 3-nitrobenzoate. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • PubChem - National Institutes of Health. Methyl 4-nitrobenzoate. [Link]

  • Chegg. (2023). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]

  • Chegg. (2018). Label the peaks for the given 1H NMR and 13C NMR spectra of methyl 3-nitrobenzoate. [Link]

  • PubChem - National Institutes of Health. Methyl 3-nitrobenzoate. [Link]

  • Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

  • Quora. (2021). What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. [Link]

  • Nanalysis Corp. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

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A Senior Application Scientist's Guide to the Infrared Spectroscopy of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 5-methyl-2-nitrobenzoate. Designed for researchers and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to confidently identify and characterize this molecule against structurally similar alternatives. We will deconstruct the spectrum by its constituent functional groups, explain the electronic and steric influences on vibrational frequencies, and provide a robust experimental protocol for acquiring high-fidelity data.

Molecular Structure of this compound

To understand the infrared spectrum, we must first visualize the molecule's structure and its key vibrational components. This compound is a trisubstituted benzene ring featuring an ester group, a nitro group, and a methyl group. Each of these imparts a unique and identifiable signature to the IR spectrum.

Caption: Structure of this compound.

Part 1: Deconstructing the Spectrum - A Functional Group Analysis

The power of IR spectroscopy lies in its ability to probe the vibrations of specific bonds. A complex spectrum is best understood by dissecting it into the contributions from each functional group.

The Aromatic Ester Moiety: A Tale of Two Stretches

The methyl ester group provides two of the most prominent peaks in the spectrum.

  • C=O (Carbonyl) Stretch: Aromatic esters, where the carbonyl group is conjugated with the benzene ring, exhibit a strong, sharp C=O stretching band. For this compound, this peak is expected between 1715-1730 cm⁻¹ .[1][2] This is a slightly lower frequency compared to saturated esters (1735-1750 cm⁻¹) due to the resonance effect of the aromatic ring, which slightly weakens the C=O double bond.[3][4]

  • C-O (Carboxyl) Stretches: Esters also display two characteristic C-O stretching vibrations.[4] These appear as strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .[1] For aromatic esters, the C-C-O stretch is particularly prominent and is expected around 1310-1250 cm⁻¹ .[2]

The Nitro Group Signature: Unmistakable Diagnostic Peaks

The nitro (-NO₂) group is a powerful electron-withdrawing group and provides a highly reliable diagnostic signature consisting of two intense absorption bands.[5]

  • Asymmetric N-O Stretch: This is a very strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[6][7] Its high intensity is due to the large change in dipole moment during this vibration.

  • Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretch, appears at a lower frequency, generally between 1360-1290 cm⁻¹ .[6][7]

The presence of this distinct pair of strong peaks is compelling evidence for the nitro functionality.

The Aromatic Core & Methyl Substituents

The substituted benzene ring and its attached methyl groups contribute several important, albeit sometimes more subtle, features.

  • Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ , is characteristic of C-H bonds on the aromatic ring.[3]

  • Aliphatic C-H Stretches: The C-H bonds of the two methyl groups (one on the ring, one on the ester) will produce medium-intensity stretching bands in the 2850-3000 cm⁻¹ region.[8]

  • Aromatic C=C Stretches: The vibrations of the carbon-carbon bonds within the benzene ring give rise to a series of medium-strength peaks in the 1600-1450 cm⁻¹ region.[1]

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined by analyzing the strong C-H "out-of-plane" bending bands in the 900-650 cm⁻¹ region. For the 1,2,4-trisubstituted pattern of our target molecule, a strong band is expected in the 800-880 cm⁻¹ range.[9]

Part 2: A Comparative Guide - Differentiating from Alternatives

The confident identification of this compound relies on comparing its spectrum to those of plausible alternatives or precursors. The key is to note the presence or absence of the diagnostic peaks discussed above.

Vibrational Mode This compound (Predicted) Methyl Benzoate (Alternative 1) Methyl 2-nitrobenzoate (Alternative 2) Methyl 4-methylbenzoate (Alternative 3)
Aromatic C-H Stretch ~3030-3100 cm⁻¹~3030 cm⁻¹[1]PresentPresent
Aliphatic C-H Stretch ~2850-3000 cm⁻¹ (Two CH₃)~2950 cm⁻¹ (One CH₃)~2950 cm⁻¹ (One CH₃)~2850-3000 cm⁻¹ (Two CH₃)
C=O Stretch (Ester) ~1715-1730 cm⁻¹~1715-1730 cm⁻¹[2]~1730 cm⁻¹~1720 cm⁻¹
Aromatic C=C Stretches ~1600-1450 cm⁻¹~1600-1450 cm⁻¹[1]PresentPresent
Asymmetric N-O Stretch ~1550-1475 cm⁻¹ (Strong) Absent ~1530 cm⁻¹ (Strong) Absent
Symmetric N-O Stretch ~1360-1290 cm⁻¹ (Strong) Absent ~1350 cm⁻¹ (Strong) Absent
C-O Stretch (Ester) ~1310-1250 cm⁻¹~1280 cm⁻¹[2]PresentPresent
C-H Out-of-Plane Bends ~800-880 cm⁻¹ (1,2,4-sub)~700-750 cm⁻¹ (Mono-sub)[1]Pattern will differ~800-860 cm⁻¹ (Para-sub)

Analysis:

  • vs. Methyl Benzoate: The most striking difference is the complete absence of the two strong nitro group stretches (asymmetric and symmetric N-O) in the methyl benzoate spectrum.[10]

  • vs. Methyl 2-nitrobenzoate: Both molecules will show the ester and nitro group peaks. Differentiation will rely on subtle shifts and, more definitively, on the C-H stretching and bending regions. This compound has an additional methyl group, leading to more prominent aliphatic C-H stretches. The C-H out-of-plane bending in the fingerprint region will also differ due to the different substitution patterns.

  • vs. Methyl 4-methylbenzoate: This comparison highlights the nitro group. The spectrum of methyl 4-methylbenzoate will lack the characteristic strong N-O stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹.[11]

Part 3: Experimental Protocol - Acquiring a High-Fidelity Spectrum

The quality of the spectroscopic data is paramount. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples due to its simplicity, speed, and reproducibility, requiring minimal sample preparation.[12][13]

ATR-FTIR Protocol for a Solid Sample
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has stabilized.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol or acetone, and wipe dry with a soft, lint-free tissue.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[12]

  • Apply Pressure: Lower the pressure clamp to apply firm, even pressure to the sample. This ensures good optical contact between the sample and the ATR crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

  • Post-Analysis Cleaning: Retract the pressure clamp, remove the sample, and clean the ATR crystal meticulously as described in step 2 to prevent cross-contamination.

ATR_FTIR_Workflow Start 1. Clean ATR Crystal Background 2. Acquire Background (No Sample) Start->Background Sample 3. Apply Solid Sample to Crystal Background->Sample Pressure 4. Apply Pressure (Ensure Contact) Sample->Pressure Acquire 5. Acquire Sample Spectrum (Co-add Scans) Pressure->Acquire Process 6. Software Subtracts Background Acquire->Process Result 7. Final IR Spectrum Process->Result Clean 8. Clean ATR Crystal Result->Clean

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of this compound is rich with information, but its interpretation is straightforward when a systematic, comparative approach is employed. The key diagnostic features are the combination of a conjugated ester C=O stretch (~1715-1730 cm⁻¹) and the two powerful N-O stretching bands of the aromatic nitro group (~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹). By comparing an unknown spectrum against the well-defined patterns of simpler analogues like methyl benzoate and methyl 2-nitrobenzoate, a confident and unambiguous identification can be achieved. Following a robust experimental protocol, such as the ATR-FTIR method described, ensures that the data obtained is both accurate and reproducible, forming a solid foundation for research and development decisions.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229.
  • Michigan State University, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). METHYL 2-NITROBENZOATE 606-27-9 wiki. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the precise characterization of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 5-methyl-2-nitrobenzoate (C₉H₉NO₄, MW: 195.17 g/mol ) serves as a critical building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] Its purity and structural integrity directly impact the downstream reaction yield and the impurity profile of the final product. Consequently, a robust, sensitive, and selective analytical method is paramount.

This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, contrasting the premier technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind experimental choices, provide actionable protocols, and present supporting data to guide your analytical strategy.

Part 1: The Premier Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the trace-level quantification and unambiguous identification of synthetic intermediates like this compound, LC-MS/MS is the undisputed gold standard.[3][4] Its power lies in the coupling of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry, allowing for detection at levels far below what other methods can achieve.[5]

Causality of Method Selection: Why LC-MS/MS?

The choice of LC-MS/MS is driven by the need for two layers of specificity. First, the liquid chromatography (LC) separates the target analyte from other components in the sample matrix based on its physicochemical properties (e.g., polarity). Second, the tandem mass spectrometer (MS/MS) provides definitive structural confirmation by selecting the specific molecular ion of the analyte and fragmenting it into characteristic product ions. This two-tiered approach, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides unparalleled confidence in the results, which is critical in regulatory environments.[6]

Nitroaromatic compounds are well-suited for electrospray ionization (ESI), a soft ionization technique that typically generates intact molecular ions.[7][8] For this compound, analysis in negative ion mode is often preferred. The electron-withdrawing nature of the nitro group and the overall structure facilitate the formation of a stable deprotonated molecular ion [M-H]⁻, leading to a strong and consistent signal.[7][9]

Visualizing the LC-MS/MS Workflow

The following diagram outlines the logical flow of a typical LC-MS/MS analysis, from sample preparation to final data acquisition.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weigh Standard & Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Perform Serial Dilutions (Calibration Curve & QC Samples) A->B C Inject Sample onto LC System B->C D Chromatographic Separation (Reversed-Phase C18 Column) C->D E Electrospray Ionization (ESI) (Negative Ion Mode) D->E F MS1: Precursor Ion Selection (Quadrupole 1 selects m/z 194.1) E->F G Collision-Induced Dissociation (CID) (Quadrupole 2 fragments precursor) F->G H MS2: Product Ion Scanning (Quadrupole 3 monitors fragments) G->H I Signal Detection & Quantification (MRM) H->I J Generate Calibration Curve & Report Concentrations I->J

Caption: End-to-end workflow for the quantitative analysis of this compound by LC-MS/MS.

Step-by-Step Experimental Protocol: LC-MS/MS

This protocol is designed as a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure data integrity.

  • Preparation of Standards and Samples:

    • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of LC-MS grade methanol.

    • Calibration Curve: Perform serial dilutions from the stock solution using 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Sample Preparation: Dissolve the test sample (e.g., from a reaction mixture) in the same diluent to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 provides excellent retention and separation for moderately polar aromatic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid promotes better ionization efficiency in the MS source.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 120 °C.[10]

    • Desolvation Gas Flow & Temperature: 800 L/hr at 350 °C.[10] Rationale: These parameters ensure efficient desolvation of the mobile phase, maximizing ion transfer into the mass spectrometer.

    • MRM Transitions:

      • Precursor Ion (Q1): m/z 194.1 ([M-H]⁻).

      • Product Ion 1 (Quantifier): m/z 148.1. Rationale: Corresponds to the loss of the nitro group (-NO₂).

      • Product Ion 2 (Qualifier): m/z 118.1. Rationale: Corresponds to the subsequent loss of formaldehyde (-CH₂O) from the ester.

Predicted Fragmentation Pathway

The structural information gleaned from MS/MS is rooted in predictable fragmentation patterns. The collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound is expected to follow the pathway illustrated below. The stability of the resulting fragment ions makes them reliable markers for identification.[11][12] For nitroaromatic compounds, common fragmentation reactions include the loss of NO or NO₂.[7]

Fragmentation cluster_mol This compound cluster_ms MS/MS Fragmentation mol C₉H₉NO₄ MW = 195.17 parent Precursor Ion [M-H]⁻ m/z 194.1 frag1 Product Ion (Quantifier) m/z 148.1 parent->frag1  -NO₂ (46 Da) frag2 Product Ion (Qualifier) m/z 118.1 frag1->frag2  -CH₂O (30 Da)

Caption: Proposed ESI(-) fragmentation pathway for this compound.

Part 2: Comparative Analysis: LC-MS/MS vs. HPLC-UV

While LC-MS/MS offers superior performance, HPLC with a UV detector remains a workhorse in many labs due to its simplicity and lower cost.[5] A direct comparison reveals the trade-offs.

Core Differences in Detection
  • HPLC-UV: Identifies compounds based on their ability to absorb light at a specific wavelength.[5] Its specificity is limited, as different compounds can co-elute (exit the LC column at the same time) and absorb light at the same wavelength, leading to potential interferences.[13]

  • LC-MS/MS: Identifies compounds based on their unique mass-to-charge ratio (m/z) and fragmentation pattern. This is a fundamental molecular property, providing much higher confidence in identification even if chromatographic separation is incomplete.[5]

Performance Comparison

The following table summarizes the key performance differences between the two techniques for the analysis of this compound.

FeatureLC-MS/MSHPLC-UVJustification & Rationale
Specificity Excellent Moderate MS/MS detects unique mass fragments, minimizing false positives. UV detection is prone to interference from co-eluting impurities.[13]
Sensitivity (LOD) Very High (pg/mL or ppt)Moderate (ng/mL or ppb)Mass spectrometers are inherently more sensitive detectors than UV detectors, making them ideal for trace impurity analysis.[5][10]
Linear Dynamic Range Wide (3-5 orders of magnitude)Moderate (2-3 orders of magnitude)LC-MS/MS can accurately quantify from very low to high concentrations in a single run.
Method Development More ComplexSimplerMS requires optimization of ionization and fragmentation parameters. UV method development primarily involves selecting the optimal wavelength.[14]
Cost (Capital & Maint.) HighLowLC-MS/MS systems represent a significant capital investment and require specialized maintenance (e.g., high-purity nitrogen, expensive solvents).[5]
Throughput HighModerate to HighModern LC-MS/MS methods can have run times under 5 minutes, often faster than HPLC-UV methods which may require longer run times for better separation.[9][13]
Step-by-Step Experimental Protocol: HPLC-UV

This protocol provides a reliable method for routine analysis where the high sensitivity of MS is not required.

  • Preparation of Standards and Samples:

    • Prepare stock and calibration standards as described in the LC-MS/MS protocol, but at higher concentrations (e.g., 0.1 µg/mL to 50 µg/mL).

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water. Rationale: An isocratic method is simpler and more robust for routine QC analysis when baseline separation is achievable.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 272 nm. Rationale: This wavelength corresponds to a strong absorbance maximum for the nitroaromatic chromophore, providing good sensitivity.[15]

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

Conclusion: Choosing the Right Tool for the Job

For researchers and drug development professionals, the choice between LC-MS/MS and HPLC-UV is a strategic one, dictated by the analytical objective.

  • Choose LC-MS/MS for trace-level impurity identification, metabolite studies, and any application requiring the highest degree of certainty and sensitivity. It is the definitive tool for supporting regulatory submissions and ensuring product safety.[3]

  • Choose HPLC-UV for routine quality control, reaction monitoring, and purity assessments where analyte concentrations are relatively high and the sample matrix is well-defined.[15] Its lower cost and operational simplicity make it a valuable and efficient workhorse for established processes.

By understanding the fundamental principles, causality of experimental design, and comparative performance of these techniques, scientists can confidently select and implement the most appropriate analytical strategy for the characterization of critical intermediates like this compound.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

  • Wang, Q., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Environmental Science and Pollution Research International. Available at: [Link]

  • Kitanovski, Z., et al. (2012). Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. Journal of Chromatography A, 1268, 35-43. Available at: [Link]

  • IonSource (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. Available at: [Link]

  • Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-42. Available at: [Link]

  • Johnson, K. L., et al. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Rapid Communications in Mass Spectrometry, 14(20), 1919-24. Available at: [Link]

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comparison of "Methyl 5-methyl-2-nitrobenzoate" with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Methyl 5-methyl-2-nitrobenzoate and Its Positional Isomers

For professionals in chemical research and drug development, the precise identification and understanding of isomeric structures are paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, spectroscopic signatures, and reactivity. These differences are critical, as they dictate the molecule's utility as a synthetic intermediate and its potential biological activity. This guide provides a detailed comparison of this compound and its key positional isomers, offering experimental insights and data to aid researchers in their synthesis and application.

The core structure, a substituted benzene ring bearing a methyl ester, a nitro group, and a methyl group, allows for numerous positional arrangements. The location of these functional groups significantly influences the molecule's electronic environment and steric profile, thereby defining its unique chemical identity. We will explore these nuances through a comparative analysis of their properties, spectroscopic data, and synthetic considerations.

Structural and Physicochemical Comparison

The isomers under consideration all share the molecular formula C₉H₉NO₄ and a molecular weight of approximately 195.17 g/mol .[1][2] However, the arrangement of the methyl and nitro groups relative to the methyl ester function leads to distinct physical properties, such as melting points, which are crucial for purification and characterization.

Below is a visualization of the chemical structures of this compound and several of its key isomers.

Figure 1: Chemical structures of key isomers.

A summary of the key physicochemical properties is presented in Table 1. Note that experimental data for all isomers is not always available, highlighting the need for robust analytical characterization.

Table 1: Comparative Physicochemical Properties of Isomers

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Melting Point (°C)
This compound C₉H₉NO₄ 195.17 20587-30-8 N/A
Methyl 2-methyl-5-nitrobenzoate C₉H₉NO₄ 195.17 77324-87-9 N/A
Methyl 3-methyl-2-nitrobenzoate C₉H₉NO₄ 195.17 5471-82-9 N/A
Methyl 4-methyl-2-nitrobenzoate C₉H₉NO₄ 195.17 59039-36-8 N/A
Methyl 3-nitrobenzoate* C₈H₇NO₄ 181.15 618-95-1 74-78[3][4]
Methyl 4-nitrobenzoate* C₈H₇NO₄ 181.15 619-50-1 94-96
Methyl 2-nitrobenzoate* C₈H₇NO₄ 181.15 606-27-9 -13

*Note: Isomers without the second methyl group are included for broader comparison.

Spectroscopic Characterization: Distinguishing Isomers

Spectroscopic methods are essential for the unambiguous identification of positional isomers. The electronic effects of the substituents (electron-withdrawing -NO₂ and -COOCH₃; electron-donating -CH₃) create unique magnetic environments for each proton and carbon atom, resulting in distinct NMR spectra. Similarly, vibrational modes in IR spectroscopy provide a characteristic fingerprint for each molecule.

¹H NMR Spectroscopy

The chemical shifts (δ) and coupling constants (J) of the aromatic protons are highly informative. The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield (to higher ppm values). Conversely, the electron-donating methyl group shields protons, shifting them upfield.

Expected ¹H NMR Signatures:

  • Aromatic Protons (δ 7.0-8.5 ppm): The substitution pattern dictates the splitting. For example, in this compound, one would expect three distinct aromatic signals, likely a doublet, a singlet (or narrow doublet), and another doublet, based on the coupling between adjacent protons.

  • Ester Methyl Protons (-OCH₃, δ ~3.9 ppm): This will appear as a sharp singlet integrating to three protons. Its exact position can be subtly influenced by the electronic environment.

  • Ring Methyl Protons (-CH₃, δ ~2.3-2.6 ppm): This also appears as a singlet integrating to three protons. Its chemical shift will be further downfield if it is adjacent to an electron-withdrawing group.

For comparison, the reported ¹H NMR data for Methyl 3-nitrobenzoate shows aromatic protons in the range of δ 8.15-7.30 ppm and a methyl singlet at 3.91 ppm.[5] The presence of an additional methyl group in our target compounds will add another singlet and alter the aromatic region's pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the key functional groups.

Key IR Absorption Bands:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected between 1730-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.[6][7]

  • N-O Stretch (Nitro Group): Two distinct, strong absorption bands are characteristic of the NO₂ group. An asymmetric stretch typically appears between 1490-1550 cm⁻¹ and a symmetric stretch between 1315-1355 cm⁻¹.[6]

  • C-H Bends (Aromatic): The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.[6] For example, meta-substitution often shows bands around 690-780 cm⁻¹ and 880 cm⁻¹.[6]

Synthesis and Mechanistic Considerations

The synthesis of these isomers typically involves the electrophilic nitration of a corresponding methyl toluate (methyl methylbenzoate) precursor. The choice of starting material is critical as the directing effects of the existing ester and methyl groups will determine the position of nitration and thus the final product distribution.

  • Directing Effects: The methyl group is an ortho-, para-director, while the methyl ester group is a meta-director. When both are present, their combined influence, along with steric hindrance, dictates the regioselectivity of the nitration. For instance, to synthesize this compound, one might start with methyl 3-methylbenzoate. The methyl group at position 3 directs ortho/para (to positions 2, 4, 6), and the ester at position 1 directs meta (to position 3, 5). The powerful ortho-directing effect of the methyl group often favors substitution at the 2-position, while the meta-directing ester also activates the 5-position, making the desired isomer a plausible product.

The following diagram illustrates a general workflow for the synthesis and purification of a methyl methyl-nitrobenzoate isomer.

G start Methyl Toluate Isomer (Starting Material) nitration Electrophilic Nitration (HNO₃ / H₂SO₄) start->nitration 1. React workup Reaction Quenching (Ice Water) nitration->workup 2. Quench filtration Vacuum Filtration workup->filtration 3. Isolate crude Crude Isomeric Mixture filtration->crude purification Recrystallization (e.g., from Ethanol) crude->purification 4. Purify pure Pure Isomer Product purification->pure analysis Characterization (NMR, IR, MP) pure->analysis 5. Verify

Figure 2: General experimental workflow for synthesis and purification.
Experimental Protocol: Synthesis of Methyl 3-nitrobenzoate

This protocol, adapted from a robust procedure for the nitration of methyl benzoate, serves as a representative example of the synthesis of this class of compounds.[3] The principles are directly applicable to the synthesis of the methylated analogues from the appropriate methyl toluate starting material.

Causality: The use of a concentrated sulfuric and nitric acid mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which is necessary for the electrophilic aromatic substitution reaction. The reaction temperature is kept low (5-15 °C) to control the rate of this highly exothermic reaction and minimize the formation of dinitrated byproducts.[3]

Methodology:

  • Preparation: In a round-bottomed flask fitted with a mechanical stirrer and a dropping funnel, cool 400 cc of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: Slowly add 204 g (1.5 moles) of pure methyl benzoate to the cooled sulfuric acid while maintaining the temperature between 0-10 °C.[3]

  • Nitration: Prepare a nitrating mixture of 125 cc of concentrated nitric acid and 125 cc of concentrated sulfuric acid. Add this mixture dropwise to the methyl benzoate solution over approximately one hour. Crucially, maintain the reaction temperature between 5-15 °C throughout the addition. [3]

  • Reaction Completion: After the addition is complete, continue stirring for an additional 15 minutes.

  • Workup: Pour the reaction mixture slowly onto 1300 g of cracked ice with stirring. The crude product will precipitate as a solid.

  • Isolation: Filter the solid product using suction filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification (Recrystallization): Transfer the crude solid to a flask and wash with 200 cc of ice-cold methyl alcohol to remove more soluble impurities (like the ortho-isomer).[3] Filter the solid again. For maximum purity, recrystallize the product from an equal weight of methyl alcohol. The pure product should be an almost colorless solid with a melting point of 78 °C.[3][4]

This self-validating protocol yields a product whose melting point can be directly compared to the literature value to confirm identity and purity.

Applications in Research and Development

Methyl nitrobenzoate isomers are valuable intermediates in organic synthesis, primarily due to the versatile reactivity of the nitro and ester functional groups.[2]

  • Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine (-NH₂), which is a key functional group for building a vast array of pharmacologically active molecules, including anti-tumor agents.[8] The amine can then undergo reactions like amidation, sulfonylation, or serve as a nucleophile in substitution reactions.

  • Agrochemicals and Dyes: These compounds are used as building blocks for crop protection agents and specialized dyes.[2][9] The specific substitution pattern on the aromatic ring is crucial for tuning the color of a dye or the biological activity of an agrochemical.

  • Material Science: The rigid, substituted aromatic core can be incorporated into polymers or other materials to impart specific thermal or electronic properties.

The choice of a specific isomer is dictated by the desired final structure. For example, if a synthetic route requires an amino group ortho to a methyl group and meta to a carboxylic acid derivative, starting with this compound would be the logical choice after reduction of the nitro group.

Conclusion

This compound and its isomers represent a class of compounds where subtle structural changes lead to significant differences in physical and chemical properties. A thorough understanding of these differences, grounded in solid analytical data from techniques like NMR and IR spectroscopy, is essential for any researcher utilizing them as synthetic intermediates. The choice of synthetic strategy is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents guide the regiochemical outcome. This guide provides the foundational data and experimental context necessary for scientists to confidently synthesize, characterize, and apply these versatile chemical building blocks in their research endeavors.

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A Comparative Guide to the Reactivity of Methyl 5-methyl-2-nitrobenzoate and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a chemical intermediate is a critical decision, profoundly influencing reaction efficiency, yield, and the ultimate viability of a synthetic pathway. Substituted nitrobenzoates are a cornerstone of this chemical landscape, offering a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of Methyl 5-methyl-2-nitrobenzoate against its fundamental isomers: Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate. Our discussion is grounded in the principles of physical organic chemistry, supported by established experimental observations, and supplemented with detailed protocols for empirical validation.

The Theoretical Framework: Understanding Substituent Effects

The reactivity of a substituted benzene ring is a nuanced interplay of electronic and steric effects imparted by its substituents. In the case of the nitrobenzoates under review, the electron-withdrawing nature of the nitro (–NO₂) and methyl ester (–COOCH₃) groups, alongside the electron-donating character of the methyl (–CH₃) group, dictates the reactivity of the aromatic ring and its functional groups.[1]

  • Electronic Effects : These are a combination of inductive and resonance effects.

    • Inductive Effect (-I) : The nitro and ester groups are strongly electronegative and withdraw electron density from the ring through the sigma bonds, deactivating it towards electrophilic attack. The methyl group has a weak electron-donating inductive effect (+I).

    • Resonance Effect (-M) : The nitro and ester groups can withdraw electron density from the ring's pi system, particularly when situated ortho or para to a reaction center. This delocalization of electrons significantly deactivates the ring towards electrophilic aromatic substitution (EAS) but activates it for nucleophilic aromatic substitution (SNAr).[2] The methyl group has no significant resonance effect.

  • Steric Effects : The spatial arrangement and bulk of substituents can hinder the approach of reagents to a reaction site, a phenomenon known as steric hindrance.[3] This is particularly relevant for substituents in the ortho position.

The combination of these effects leads to distinct reactivity profiles for each isomer.

Comparative Reactivity Analysis

We will dissect the reactivity of these esters in three key transformations: alkaline hydrolysis of the ester, reduction of the nitro group, and susceptibility to nucleophilic aromatic substitution.

Alkaline Hydrolysis of the Ester Group

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion.

Predicted Order of Reactivity (Fastest to Slowest):

  • Methyl 2-nitrobenzoate : The nitro group at the ortho position exerts a powerful -I effect, significantly increasing the electrophilicity of the nearby ester's carbonyl carbon.

  • Methyl 4-nitrobenzoate : The nitro group at the para position also strongly withdraws electron density through both -I and -M effects, accelerating hydrolysis.

  • This compound : The ortho nitro group strongly activates the ester for hydrolysis. However, the meta methyl group provides a slight counteracting electron-donating effect, making it marginally less reactive than Methyl 2-nitrobenzoate.

  • Methyl 3-nitrobenzoate : With the nitro group at the meta position, the resonance-withdrawing effect on the carbonyl carbon is absent, leading to a slower rate of hydrolysis compared to the ortho and para isomers.[4]

The "Ortho Effect" : It is crucial to note the "ortho effect," where ortho substituents often lead to a greater than expected increase in reactivity due to a combination of steric and electronic factors.[5][6] In the case of Methyl 2-nitrobenzoate and this compound, the proximity of the nitro group to the ester function is a dominant factor in their enhanced reactivity.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation, providing a gateway to a wide array of functionalities.[7] This reaction is generally favored by electron-donating groups on the aromatic ring.

Predicted Order of Reactivity (Fastest to Slowest):

  • This compound : The presence of the electron-donating methyl group increases the electron density on the ring, facilitating the reduction of the nitro group.

  • Methyl 3-nitrobenzoate and Methyl 4-nitrobenzoate : The electron-withdrawing ester group deactivates the ring, making the reduction of the nitro group more challenging compared to nitrobenzene itself. The positional difference between meta and para is expected to have a less pronounced effect on the reduction rate compared to the presence of an activating group.

  • Methyl 2-nitrobenzoate : The steric hindrance from the adjacent ester group can impede the approach of the reducing agent to the nitro group, potentially slowing the reaction rate.[8]

Nucleophilic Aromatic Substitution (SNAr)

While these molecules do not have a leaving group for a typical SNAr reaction, their susceptibility to nucleophilic attack is a key indicator of their electrophilic character. A more electron-deficient ring will be more reactive towards nucleophiles.

Predicted Order of Reactivity (Most to Least Susceptible):

  • Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate : The strong electron-withdrawing nitro group at the ortho and para positions significantly lowers the electron density of the aromatic ring, making them highly susceptible to nucleophilic attack.

  • This compound : The ortho nitro group strongly activates the ring for nucleophilic attack. The electron-donating methyl group slightly counteracts this effect.

  • Methyl 3-nitrobenzoate : The meta placement of the nitro group provides less activation for nucleophilic attack compared to the ortho and para isomers.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and predicted reactivity trends.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Relative Rate of HydrolysisPredicted Relative Rate of Nitro ReductionPredicted Susceptibility to SNAr
This compound C₉H₉NO₄195.17HighHighestHigh
Methyl 2-nitrobenzoate C₈H₇NO₄181.15HighestLowHighest
Methyl 3-nitrobenzoate C₈H₇NO₄181.15LowModerateLow
Methyl 4-nitrobenzoate C₈H₇NO₄181.15HighModerateHighest

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity trends, the following detailed experimental protocols are provided. These are designed as self-validating systems, allowing for direct comparison under identical conditions.

Protocol for Comparing Rates of Alkaline Hydrolysis

This experiment utilizes UV-Vis spectrophotometry to monitor the disappearance of the methyl nitrobenzoate ester over time.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_sol Prepare stock solutions of each methyl nitrobenzoate isomer in ethanol prep_naoh Prepare a standardized aqueous NaOH solution prep_sol->prep_naoh prep_thermo Equilibrate solutions and spectrophotometer to a constant temperature (e.g., 25°C) prep_naoh->prep_thermo initiate Initiate the reaction by mixing the ester solution with the NaOH solution in a cuvette prep_thermo->initiate measure Immediately place the cuvette in the spectrophotometer and record the absorbance at the λmax of the ester at fixed time intervals initiate->measure plot_data Plot ln(Absorbance) vs. time for each isomer measure->plot_data calc_k Determine the pseudo-first-order rate constant (k') from the slope of the line plot_data->calc_k compare Compare the k' values to establish the relative rates of hydrolysis calc_k->compare

Caption: Workflow for the kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:

  • Preparation of Reagents :

    • Prepare 0.01 M stock solutions of this compound, Methyl 2-nitrobenzoate, Methyl 3-nitrobenzoate, and Methyl 4-nitrobenzoate in absolute ethanol.

    • Prepare a 0.1 M aqueous solution of sodium hydroxide and standardize it by titration.

  • Spectrophotometric Measurement :

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for one of the esters (determined by a preliminary scan).

    • Equilibrate the spectrophotometer's cell holder to 25°C.

    • In a quartz cuvette, mix 2.0 mL of the 0.1 M NaOH solution and 1.9 mL of deionized water. Place the cuvette in the spectrophotometer and zero the instrument.

    • To initiate the reaction, rapidly add 0.1 mL of the 0.01 M ester solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 30-second intervals for 30 minutes.

    • Repeat the procedure for each of the four esters.

  • Data Analysis :

    • For each ester, plot the natural logarithm of the absorbance (ln A) versus time.

    • The slope of the resulting straight line is the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values to determine the relative reactivity.

Protocol for Comparing Rates of Nitro Group Reduction

This experiment employs catalytic hydrogenation and monitors the reaction progress by measuring hydrogen uptake over time.

Workflow Diagram:

G cluster_setup Apparatus Setup cluster_reaction Hydrogenation cluster_analysis Data Analysis setup_flask Set up a hydrogenation apparatus with a gas burette to measure H₂ uptake add_reagents Charge the reaction flask with a precise amount of the nitrobenzoate, solvent (e.g., ethanol), and catalyst (e.g., 10% Pd/C) setup_flask->add_reagents purge Purge the system with an inert gas, then with hydrogen add_reagents->purge start_reaction Start vigorous stirring and heating (if necessary) to initiate the reaction purge->start_reaction monitor_h2 Record the volume of hydrogen consumed from the gas burette at regular time intervals start_reaction->monitor_h2 plot_data Plot H₂ uptake vs. time for each isomer monitor_h2->plot_data calc_rate Determine the initial rate of reaction from the slope of the initial linear portion of the curve plot_data->calc_rate compare Compare the initial rates to establish the relative reactivity for nitro reduction calc_rate->compare

Caption: Workflow for comparing nitro group reduction rates.

Step-by-Step Methodology:

  • Apparatus Setup :

    • Assemble a standard atmospheric pressure hydrogenation apparatus.

    • Ensure the system is gas-tight.

  • Reaction Procedure :

    • In the reaction flask, place 1 mmol of the nitrobenzoate, 20 mL of ethanol, and 20 mg of 10% Palladium on carbon.

    • Seal the apparatus, purge with nitrogen, and then with hydrogen.

    • Fill the gas burette with hydrogen and record the initial volume.

    • Begin vigorous stirring and record the volume of hydrogen consumed at 1-minute intervals.

    • Repeat the experiment for each of the four isomers under identical conditions.

  • Data Analysis :

    • For each isomer, plot the volume of hydrogen consumed versus time.

    • The initial rate of reaction is the slope of the initial, linear portion of the graph.

    • Compare these initial rates to determine the relative reactivity.

Applications in Synthesis and Drug Development

The distinct reactivity of This compound makes it a valuable intermediate in specific synthetic contexts. The reduced form, Methyl 2-amino-5-methylbenzoate, is a precursor for various heterocyclic compounds and can be used in the synthesis of anti-inflammatory and analgesic agents.[9][10] The presence of the methyl group can also influence the pharmacokinetic properties of the final drug molecule. The strategic placement of the nitro and methyl groups allows for regioselective transformations that might be more challenging with other isomers. For example, the amino group in the reduced product is ortho to the ester and para to the methyl group, offering unique possibilities for cyclization and further functionalization.

Conclusion

The reactivity of methyl nitrobenzoates is a classic illustration of the profound influence of substituent effects in organic chemistry. This compound presents a unique reactivity profile, with its ester group activated for hydrolysis by the ortho nitro group, and its nitro group activated for reduction by the meta methyl group. In contrast, the simple isomers (Methyl 2-, 3-, and 4-nitrobenzoate) exhibit reactivities that are more straightforwardly dictated by the position of the single electron-withdrawing nitro group. For the synthetic chemist, a thorough understanding of these nuances is paramount for the rational design of synthetic routes and the efficient production of target molecules. The experimental protocols outlined herein provide a robust framework for the empirical validation of these principles in a research setting.

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A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis and rigorous spectroscopic validation of Methyl 5-methyl-2-nitrobenzoate. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, compare alternative synthetic strategies, and establish a self-validating framework for product identification and purity assessment using a suite of spectroscopic techniques.

Strategic Synthesis: Choosing the Optimal Pathway

This compound is a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals where its functional groups allow for selective transformations.[1] The successful synthesis of this specific isomer requires careful control of regioselectivity. Two primary retrosynthetic pathways are considered:

  • Pathway A: Esterification of 5-methyl-2-nitrobenzoic acid. This involves the standard acid-catalyzed esterification of the corresponding carboxylic acid. While feasible, this route is contingent on the ready availability and cost-effectiveness of the starting acid.

  • Pathway B: Nitration of Methyl 3-methylbenzoate. This approach utilizes a more common and often more economical starting material. The core of this strategy lies in controlling the regioselectivity of the electrophilic aromatic substitution (EAS) reaction.

Comparative Analysis:

Pathway B is generally the more efficient and preferred route in a laboratory setting.[2][3] The directing effects of the substituents on the aromatic ring are key. The methyl group (-CH₃) is an activating, ortho, para-director, while the methyl ester group (-COOCH₃) is a deactivating, meta-director. The incoming electrophile, the nitronium ion (NO₂⁺), is therefore directed to the positions that are ortho or para to the methyl group and meta to the ester group. The C2 and C6 positions are ortho to the methyl group, and the C4 position is para. The C2 and C4 positions are also meta to the ester group. Steric hindrance from the adjacent ester group can disfavor substitution at the C2 position to some extent, but the strong activation of the methyl group makes the positions ortho to it highly favorable. The synthesis of the 5-methyl-2-nitro isomer is thus achieved with high selectivity.[4]

The following workflow diagram illustrates the preferred synthetic route.

G cluster_0 Synthesis Workflow Start Methyl 3-methylbenzoate Reaction Electrophilic Aromatic Substitution (Nitration) Start->Reaction Substrate Reagents HNO₃ / H₂SO₄ or HNO₃ / Ac₂O Reagents->Reaction Nitrating Agent Workup Quench with Ice Water Precipitation Reaction->Workup Purification Filtration & Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Preferred synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitration

This protocol details the nitration of methyl 3-methylbenzoate. The causality behind each step is explained to ensure both safety and high yield.

Materials:

  • Methyl 3-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, cautiously add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. This mixture should be prepared in an ice bath to dissipate the heat generated from the exothermic reaction that forms the highly reactive nitronium ion (NO₂⁺) electrophile.[5][6]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, add 2.0 mL of methyl 3-methylbenzoate. Place the flask in an ice bath on a magnetic stir plate and begin stirring. Slowly add 6 mL of concentrated sulfuric acid to the methyl benzoate.[7] This step protonates the carbonyl oxygen of the ester, further deactivating the ring and ensuring proper dissolution.

  • Nitration: Using a dropping pipette, add the pre-cooled nitrating mixture dropwise to the stirring methyl benzoate solution over 5-10 minutes. Crucially, maintain the reaction temperature below 10-15°C. [4] Failure to control the temperature can lead to the formation of dinitrated byproducts and increase safety risks.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction proceeds to completion.[7]

  • Isolation of Crude Product: Pour the reaction mixture slowly and carefully over a beaker containing approximately 20-30 g of crushed ice.[6][7] This quenches the reaction and precipitates the solid organic product, which is insoluble in the aqueous acidic solution.

  • Purification:

    • Collect the crude solid product by vacuum filtration using a Hirsch or Büchner funnel.

    • Wash the crystals thoroughly with two portions of cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol to remove more soluble impurities.[8]

    • The crude product can be further purified by recrystallization from hot methanol to yield the final product as a crystalline solid.[6]

Spectroscopic Validation: A Multi-Faceted Approach

Unambiguous confirmation of the product's identity and purity requires a synergistic use of multiple spectroscopic techniques. We will compare the data for the final product, this compound, with its primary precursor, Methyl 3-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the precise substitution pattern on the aromatic ring.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz spectrometer. Accumulate 16 scans with a relaxation delay of 1 second.[9]

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument at 100 MHz. Accumulate 1024 scans with a 2-second relaxation delay to ensure adequate signal-to-noise for all carbon signals.[9]

¹H NMR Analysis: The key to validation is observing the changes in the aromatic region. The introduction of the strongly electron-withdrawing nitro group causes significant downfield shifts for adjacent protons.

CompoundAr-H Signals (ppm)-OCH₃ (s, 3H)Ar-CH₃ (s, 3H)
Methyl 3-methylbenzoate (Start) ~7.2-7.8 (m, 4H)~3.9 ppm~2.4 ppm
This compound (Product) H3: ~8.0 (d); H4: ~7.5 (dd); H6: ~7.9 (d)~3.9 ppm~2.6 ppm

Data is estimated based on typical substituent effects. Actual values may vary slightly.

¹³C NMR Analysis: ¹³C NMR confirms the number of unique carbon environments. The loss of symmetry upon nitration is a critical diagnostic tool. Methyl 3-methylbenzoate has 7 distinct carbon signals (due to symmetry, two pairs of aromatic carbons are equivalent), while the product, this compound, will display 9 unique signals.

CompoundC=OAromatic C's-OCH₃Ar-CH₃
Methyl 3-methylbenzoate (Start) ~167 ppm4 signals (~128-138 ppm)~52 ppm~21 ppm
This compound (Product) ~165 ppm6 signals (~124-148 ppm)~53 ppm~22 ppm

Data is estimated based on typical substituent effects. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups, particularly the newly introduced nitro group.

Experimental Protocol (FTIR):

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[9]

  • Data Acquisition: Record the spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.[9]

FTIR Analysis: The most telling evidence of a successful reaction is the appearance of two strong absorption bands characteristic of the nitro group.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Comments
Nitro (NO₂)Asymmetric Stretch1500-1550 Confirms nitration. Strong intensity.[10][11]
Nitro (NO₂)Symmetric Stretch1315-1355 Confirms nitration. Strong intensity.[10][11]
Ester (C=O)Stretch1720-1740Strong intensity, present in both start and product.[10]
C-OStretch1100-1300Strong intensity, present in both start and product.
Aromatic C-HStretch3000-3100Medium to weak intensity.
Aliphatic C-HStretch2850-3000Medium to weak intensity from methyl groups.[10]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product and provides structural information through analysis of its fragmentation patterns.

MS Analysis: The molecular ion peak will confirm the addition of a nitro group (mass of 45 Da, from C₆H₅ to C₆H₄NO₂) to the starting material.

CompoundFormulaMolecular WeightKey Fragments (m/z)
Methyl 3-methylbenzoate (Start) C₉H₁₀O₂150.18 g/mol 150 (M⁺), 119 (M-OCH₃)⁺, 91 (M-COOCH₃)⁺
This compound (Product) C₉H₉NO₄195.17 g/mol 195 (M⁺) , 164 (M-OCH₃)⁺, 149 (M-NO₂)⁺, 136 (M-COOCH₃)⁺

The fragmentation of the product is a key validation step. The loss of specific neutral fragments from the molecular ion provides compelling evidence for the proposed structure.

G M [C₉H₉NO₄]⁺˙ m/z = 195 M_minus_OCH3 [M - OCH₃]⁺ m/z = 164 M->M_minus_OCH3 - ˙OCH₃ M_minus_NO2 [M - NO₂]⁺ m/z = 149 M->M_minus_NO2 - ˙NO₂ M_minus_COOCH3 [M - COOCH₃]⁺ m/z = 136 M_minus_OCH3->M_minus_COOCH3 - CO

Caption: Key fragmentation pathways for this compound in MS.

Conclusion

The synthesis of this compound is most effectively achieved via the controlled nitration of methyl 3-methylbenzoate. This guide has established a robust, multi-technique framework for the validation of this synthesis. By combining ¹H NMR for regiochemical analysis, ¹³C NMR for structural confirmation, FTIR for functional group identification, and Mass Spectrometry for molecular weight and fragmentation analysis, researchers can possess a high degree of confidence in the identity and purity of their final product. This rigorous, evidence-based approach is indispensable for ensuring the quality and reliability of chemical intermediates used in research and development.

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A Comparative Guide to the Synthesis of Methyl 5-methyl-2-nitrobenzoate: Traditional vs. Green Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step that demands efficiency, purity, and increasingly, environmental responsibility. Methyl 5-methyl-2-nitrobenzoate, a valuable precursor in the synthesis of various pharmaceuticals, presents a compelling case study for comparing traditional and modern synthetic methodologies. This guide provides an in-depth, objective comparison of the classical mixed-acid nitration route and a more contemporary, greener three-step synthesis, supported by experimental data and protocols.

The Synthetic Challenge: Regioselectivity in Nitration

The synthesis of this compound fundamentally involves the nitration of a substituted benzene ring. The core challenge lies in controlling the regioselectivity of this electrophilic aromatic substitution. The starting material, 3-methylbenzoic acid or its ester, possesses two directing groups: a methyl group (-CH₃), which is ortho, para-directing, and a carboxyl or ester group (-COOH or -COOR), which is meta-directing. The desired product requires the nitro group (-NO₂) to be introduced at the 2-position, ortho to the methyl group and meta to the carboxyl/ester group. This inherent electronic conflict necessitates careful selection of synthetic strategy to maximize the yield of the desired isomer.

Traditional Synthesis: The Mixed-Acid Nitration of 3-Methylbenzoic Acid

The conventional approach to synthesizing nitrobenzoic acids involves the direct nitration of the corresponding benzoic acid using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2] This potent nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺) in situ, which then attacks the aromatic ring.

Causality Behind Experimental Choices

The use of concentrated sulfuric acid is crucial in this reaction. It acts as a dehydrating agent, protonating nitric acid to facilitate the formation of the nitronium ion, thereby increasing the rate and efficiency of the nitration. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of unwanted byproducts and over-nitration.[3][4]

However, this method is plagued by a significant drawback: poor regioselectivity. The competing directing effects of the methyl and carboxylic acid groups lead to the formation of a mixture of isomers, including 3-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-5-nitrobenzoic acid.[5] This necessitates challenging and often costly purification steps to isolate the desired product, leading to a lower overall effective yield.

Experimental Protocol: Traditional Nitration

Warning: This procedure involves the use of highly corrosive and strong oxidizing acids. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, must be worn. The reaction should be performed in a well-ventilated fume hood.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 15 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.[2]

  • Dissolution of Starting Material: In a separate three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-methylbenzoic acid in 25 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.[5]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid, ensuring the temperature of the reaction mixture is maintained between 0-10 °C.[2]

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 15-30 minutes.[5]

  • Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The mixture of nitrobenzoic acid isomers will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. The separation of the desired 5-methyl-2-nitrobenzoic acid from its isomers requires fractional crystallization or chromatography, which can be complex and lead to significant product loss.

Green Synthesis: A Three-Step Approach with Enhanced Selectivity

In line with the principles of green chemistry, an alternative three-step synthesis has been developed to overcome the limitations of the traditional method.[6] This approach involves:

  • Esterification: Conversion of 3-methylbenzoic acid to its methyl ester, methyl 3-methylbenzoate.

  • Selective Nitration: Nitration of methyl 3-methylbenzoate using a milder nitrating agent, typically a mixture of nitric acid and acetic anhydride.[6]

  • Hydrolysis: Conversion of the resulting this compound back to the desired carboxylic acid.

Causality Behind Experimental Choices

The key to the success of this green approach lies in the second step. The use of an esterified starting material and a milder nitrating system (HNO₃/acetic anhydride) significantly improves the regioselectivity of the nitration. The ester group, while still meta-directing, allows for a more controlled reaction. The nitric acid/acetic anhydride mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid.[7] This milder condition favors the formation of the thermodynamically more stable 5-methyl-2-nitrobenzoate isomer with high selectivity.[6] The subsequent hydrolysis step is a standard and high-yielding reaction.

This method avoids the use of large quantities of highly corrosive and hazardous sulfuric acid, reducing the environmental impact and improving the safety profile of the synthesis.[8]

Experimental Protocol: Green Synthesis

Step 1: Esterification of 3-Methylbenzoic Acid

(A standard Fischer esterification protocol can be followed. This step is assumed to be completed with a high yield.)

Step 2: Nitration of Methyl 3-methylbenzoate

  • Preparation of Nitrating Agent: In a flask, prepare a pre-cooled mixture of fuming nitric acid and acetic anhydride.[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.[6]

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution, maintaining the temperature below 10 °C.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.[6]

  • Isolation: Pour the reaction mixture into ice-water to precipitate the crude this compound. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.[6]

Step 3: Hydrolysis of this compound

  • Reaction Setup: Place the crude this compound in a round-bottom flask with a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2. The 5-methyl-2-nitrobenzoic acid will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an ethanol-water mixture.[6]

Comparative Performance Data

ParameterTraditional Synthesis (Mixed-Acid Nitration)Green Synthesis (HNO₃/Acetic Anhydride)
Starting Material 3-Methylbenzoic Acid3-Methylbenzoic Acid
Key Reagents Conc. HNO₃, Conc. H₂SO₄HNO₃, Acetic Anhydride, NaOH, HCl
Reaction Temperature 0 - 10 °C0 - 10 °C (Nitration), Reflux (Hydrolysis)
Regioselectivity Low (mixture of isomers)[5]High (predominantly 5-methyl-2-nitro isomer)[6]
Overall Yield Low to moderate (after purification)High
Purification Difficult (fractional crystallization/chromatography)Simple (precipitation and recrystallization)
Safety Hazards Highly corrosive and oxidizing mixed acids, exothermic reaction.[9][10][11]Fuming nitric acid and acetic anhydride can be hazardous, but avoids large volumes of H₂SO₄.[12][13]
Environmental Impact Generation of large amounts of acidic waste, potential for NOx fumes.[8]Reduced acidic waste, avoids sulfuric acid.

Visualizing the Synthetic Pathways

Traditional_vs_Green_Synthesis cluster_traditional Traditional Synthesis cluster_green Green Synthesis T_Start 3-Methylbenzoic Acid T_Reagents Conc. HNO₃ / Conc. H₂SO₄ T_Start->T_Reagents T_Product Mixture of Isomers (Low Selectivity) T_Reagents->T_Product T_Purification Difficult Purification T_Product->T_Purification T_Final This compound (Low Yield) T_Purification->T_Final G_Start 3-Methylbenzoic Acid G_Step1 Esterification G_Start->G_Step1 G_Intermediate Methyl 3-methylbenzoate G_Step1->G_Intermediate G_Reagents HNO₃ / Acetic Anhydride G_Intermediate->G_Reagents G_Product This compound (High Selectivity) G_Reagents->G_Product G_Step3 Hydrolysis G_Product->G_Step3 G_Final This compound (High Yield) G_Step3->G_Final

Caption: Comparative workflow of traditional and green synthesis of this compound.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates the superiority of the three-step green synthesis for this compound. While the traditional mixed-acid nitration is a more direct, one-pot reaction, its lack of regioselectivity leads to significant challenges in purification and a lower overall yield of the desired product. Furthermore, the reliance on large quantities of concentrated sulfuric acid poses considerable safety and environmental concerns.[8][10]

The green synthesis, although involving more steps, offers a significant improvement in terms of regioselectivity, leading to a purer product and a higher overall yield. The avoidance of concentrated sulfuric acid and the use of a milder nitrating agent contribute to a safer and more environmentally benign process. For researchers and drug development professionals, the green synthesis route represents a more efficient, reliable, and sustainable method for obtaining high-purity this compound.

Future research may focus on developing catalytic and even more environmentally friendly nitration methods, potentially utilizing solid acid catalysts or enzymatic processes to further enhance the green credentials of this important synthetic transformation.

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A Researcher's Guide to Differentiating Methyl Nitrobenzoate Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a foundational requirement for ensuring the purity, efficacy, and safety of target molecules. The ortho, meta, and para isomers of methyl nitrobenzoate serve as a classic yet crucial example of how subtle changes in substituent positioning profoundly impact a molecule's electronic environment and, consequently, its spectroscopic signature.

This guide provides an in-depth comparison of the spectroscopic differences between methyl 2-nitrobenzoate, methyl 3-nitrobenzoate, and methyl 4-nitrobenzoate. We will move beyond a simple recitation of peak values, focusing instead on the underlying chemical principles that govern these differences. The experimental data presented herein is synthesized from established spectral databases and scientific literature, providing a reliable benchmark for laboratory work.

The Electronic Influence of Substituents

The key to understanding the spectroscopic variations lies in the electronic effects of the carbomethoxy (-COOCH₃) and nitro (-NO₂) groups. Both are electron-withdrawing groups (EWGs). The -COOCH₃ group withdraws electron density primarily through a moderate inductive effect and a resonance effect. The -NO₂ group is one of the strongest EWGs, exerting powerful inductive and resonance effects. The interplay of these effects, dictated by their relative positions (ortho, meta, para), creates unique electronic environments for the protons and carbons of the benzene ring, leading to distinct and predictable spectroscopic outcomes.

¹H NMR Spectroscopy: The Clearest Fingerprint

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most definitive technique for distinguishing these isomers. The differentiation is based on two key parameters: the chemical shift (δ), which indicates the electronic environment of a proton, and the spin-spin coupling (J), which reveals the spatial relationship between neighboring protons.

Causality of Chemical Shifts and Splitting Patterns
  • Deshielding Effects : Both -NO₂ and -COOCH₃ groups pull electron density away from the aromatic ring. This "deshields" the aromatic protons, causing their signals to appear at a higher chemical shift (further downfield) compared to benzene (δ ~7.34 ppm). Protons located ortho or para to an EWG experience the strongest deshielding due to the resonance withdrawal of electron density from these positions.

  • Symmetry : The symmetry of the molecule dictates the number of unique proton environments. The highly symmetric para isomer has fewer distinct proton signals than the less symmetric ortho and meta isomers.

  • Coupling Constants : The magnitude of the coupling constant (J) between two protons depends on the number of bonds separating them.

    • Ortho coupling (³J): ~7–9 Hz

    • Meta coupling (⁴J): ~2–3 Hz

    • Para coupling (⁵J): ~0–1 Hz

Spectral Analysis of Isomers
  • Methyl 4-nitrobenzoate (para) : This isomer's C₂ symmetry axis makes the protons at C2 and C6 chemically equivalent, as are the protons at C3 and C5. This results in a simple and highly characteristic AA'BB' system, which appears as two distinct doublets. The protons at C3 and C5, being ortho to the powerful -NO₂ group, are significantly deshielded and appear further downfield.[1] The protons at C2 and C6, ortho to the -COOCH₃ group, appear slightly upfield by comparison. Both signals will appear as doublets with a typical ortho coupling constant (J ≈ 8-9 Hz). The methyl ester protons (-OCH₃) appear as a sharp singlet, typically around 3.9-4.0 ppm.[1]

  • Methyl 3-nitrobenzoate (meta) : This isomer lacks symmetry, meaning all four aromatic protons are chemically distinct. This leads to a more complex spectrum.[2]

    • The proton at C2, positioned between two EWGs, is the most deshielded and often appears as a singlet or a narrow triplet (due to small meta couplings).

    • The proton at C6, ortho to the -COOCH₃ group, and the proton at C4, ortho to the -NO₂ group, will be significantly downfield.

    • The proton at C5, meta to both groups, will be the most upfield of the aromatic signals.

    • The resulting spectrum shows four distinct signals in the aromatic region with a mix of ortho and meta couplings.[3]

  • Methyl 2-nitrobenzoate (ortho) : Like the meta isomer, the ortho isomer has four unique aromatic protons. However, the close proximity of the two bulky groups can cause steric hindrance, potentially leading to a slight twisting of the ester group out of the plane of the ring, which can influence chemical shifts. The spectrum is complex, with four distinct multiplets in the aromatic region. The proton at C6, ortho to the ester and para to the nitro group, is typically shifted significantly downfield.

dot graph TD { subgraph "¹H NMR Differentiation Logic" direction LR; A[Start: Analyze Aromatic Region] --> B{Observe Symmetry}; B --> C["Two Doublets (AA'BB' System)"]; B --> D["Four Distinct Signals"]; C --> E[Isomer is Para]; D --> F{Analyze Splitting & Shifts}; F --> G["One Proton Highly Deshielded (Ortho to both EWGs)"]; F --> H["Complex Multiplets, No Single Proton Significantly Downfield"]; G --> I[Isomer is Meta]; H --> J[Isomer is Ortho];

} caption: ¹H NMR workflow for isomer identification.

¹³C NMR Spectroscopy: A Confirming Perspective

Carbon NMR provides complementary information, primarily based on chemical shifts and the number of unique carbon signals, which is again dictated by molecular symmetry.

Causality of Chemical Shifts

The electron-withdrawing nature of the substituents deshields the attached carbons (ipso-carbons) and other carbons in the ring, shifting their signals downfield. The carbonyl carbon of the ester group appears significantly downfield (~165 ppm).[1] The methyl carbon is the most upfield signal (~53 ppm).[1]

  • Methyl 4-nitrobenzoate (para) : Due to its symmetry, only six distinct carbon signals are observed: four for the aromatic ring, one for the carbonyl group, and one for the methyl group.[4]

  • Methyl 3-nitrobenzoate (meta) : Lacking symmetry, this isomer displays eight unique carbon signals: six for the aromatic ring, one carbonyl, and one methyl.[2]

  • Methyl 2-nitrobenzoate (ortho) : This isomer also shows eight distinct carbon signals. The chemical shifts of the ipso-carbons (C1 and C2) are significantly affected by the adjacent substituents.

Infrared (IR) Spectroscopy: A Functional Group Check

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less definitive than NMR for distinguishing the isomers. The primary differences are often subtle shifts in vibrational frequencies and distinct patterns in the "fingerprint" region, particularly the C-H out-of-plane bending bands.

Key Vibrational Frequencies
  • C=O Stretch (Ester) : A very strong, sharp absorption typically found around 1720-1735 cm⁻¹ . The exact position can be influenced by conjugation with the ring.

  • NO₂ Stretches : Two strong absorptions are characteristic of the nitro group:

    • Asymmetric Stretch: ~1520-1540 cm⁻¹

    • Symmetric Stretch: ~1345-1355 cm⁻¹ [5]

  • C-O Stretches (Ester) : Two absorptions are typically observed, often around 1280-1300 cm⁻¹ and 1100-1130 cm⁻¹ .

  • C-H Bending (Out-of-Plane) : This is the most useful IR region for distinguishing substitution patterns.

    • Para: A strong band at ~840-870 cm⁻¹ .

    • Meta: Bands typically appear near ~740-780 cm⁻¹ and ~880 cm⁻¹ .[6]

    • Ortho: A strong band around ~740-780 cm⁻¹ .

dot graph { layout=neato; node [shape=box, style=rounded]; ortho [label="Ortho Isomer", pos="0,1!", fillcolor="#FBBC05"]; meta [label="Meta Isomer", pos="2,1!", fillcolor="#EA4335"]; para [label="Para Isomer", pos="1,0!", fillcolor="#34A853"]; ortho -- meta [label="Different Splitting", color="#5F6368"]; meta -- para [label="Different Symmetry", color="#5F6368"]; para -- ortho [label="Different Symmetry", color="#5F6368"]; node [fontcolor="#FFFFFF"]; ortho; meta; para; } caption: Relationship between isomers and key differentiating features.

Summary of Spectroscopic Data

Spectroscopic FeatureMethyl 2-nitrobenzoate (ortho)Methyl 3-nitrobenzoate (meta)Methyl 4-nitrobenzoate (para)
¹H NMR (Aromatic) 4 unique multiplets4 unique signals, complex splitting2 doublets (AA'BB' system)[1]
¹H NMR (-OCH₃) ~3.9 ppm (singlet)~4.0 ppm (singlet)[3]~3.9 ppm (singlet)[1]
¹³C NMR (Signals) 8 total signals8 total signals[2]6 total signals[1]
IR (C=O Stretch) ~1730 cm⁻¹~1730 cm⁻¹~1725 cm⁻¹
IR (NO₂ Asym. Stretch) ~1530 cm⁻¹~1535 cm⁻¹~1525 cm⁻¹
IR (C-H Bending) ~740-780 cm⁻¹~740-780 & ~880 cm⁻¹[6]~840-870 cm⁻¹

Note: Exact values (ppm, cm⁻¹) can vary slightly depending on the solvent and instrument used.

Experimental Protocols

To ensure the reproducibility and accuracy of results, adherence to standardized experimental protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Weigh approximately 10-20 mg of the methyl nitrobenzoate isomer and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard : Ensure the solvent contains an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Instrumentation : Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. A spectral width of ~12 ppm and an acquisition time of 2-4 seconds are typical.

    • Collect a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • A wider spectral width (~220 ppm) is required.

    • Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
  • KBr Pellet Method (for solids) :

    • Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (as per instrument guidelines) to form a transparent or translucent pellet. . Place the pellet in the spectrometer's sample holder.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the beam path and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

While all three isomers of methyl nitrobenzoate share the same functional groups, their distinct constitutional arrangements provide a clear lesson in the power of modern spectroscopic methods. ¹H NMR stands out as the most powerful tool for unambiguous identification, owing to the dramatic differences in symmetry and spin-spin coupling patterns. ¹³C NMR serves as an excellent confirmatory method by revealing the number of unique carbon environments. Finally, IR spectroscopy, particularly the C-H bending region, provides rapid verification of the substitution pattern. By leveraging the strengths of each technique, researchers can confidently distinguish between these isomers, ensuring the integrity of their scientific work.

References

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Online] Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Online] Available at: [Link]

  • PubChem. Methyl 4-nitrobenzoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Brainly. Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. [Online] Available at: [Link]

  • Brainly. Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. [Online] Available at: [Link]

  • PubChem. Methyl 3-nitrobenzoate. [Online] National Center for Biotechnology Information. Available at: [Link]

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. [Online] Available at: [Link]

  • Cram. Analysis Of Meta-Methyl Nitrobenzoate. [Online] Available at: [Link]

  • University of Colorado Boulder. NITRATION OF METHYL BENZOATE. [Online] Available at: [Link]

Sources

A Comparative Guide to Analytical Methods for the Quantification of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Methyl 5-methyl-2-nitrobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical control to ensure the integrity of the final product. This guide offers a comprehensive comparison of the primary analytical techniques for the quantification of this compound, providing field-proven insights and detailed experimental protocols to aid in method selection and implementation.

At a Glance: Method Selection for Your Analytical Needs

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) stands out for its robustness in routine quality control, while Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled specificity for impurity identification. For high-throughput screening in simple matrices, UV-Vis Spectrophotometry provides a cost-effective solution. Liquid Chromatography-Mass Spectrometry (LC-MS), on the other hand, is the powerhouse for trace-level impurity profiling and structural elucidation.

FeatureHPLC-UVGC-MSLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polaritySeparation of volatile compounds based on boiling point and polarity, with mass-based detectionChromatographic separation with highly selective and sensitive mass detectionMeasurement of light absorbance
Primary Use Quantitative analysis (assay), purity, and impurity profilingIdentification and quantification of volatile and semi-volatile impuritiesTrace-level quantification and structural elucidation of impuritiesRapid quantification in simple, interference-free matrices
Specificity HighVery HighExtremely HighLow to Moderate
Sensitivity High (µg/mL to ng/mL)[1]Very High (pg/mL to ng/mL)[1]Very High (ng/mL to pg/mL)[1]Moderate (µg/mL)[2]
Sample Throughput ModerateModerateModerateHigh
Cost ModerateHighVery HighLow
Structural Elucidation NoYes (through fragmentation)[1]Yes (through fragmentation)[1]No

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone for the assay and impurity profiling of this compound due to its high specificity, robustness, and excellent quantitative performance.[2] A reversed-phase method is typically employed, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a mixture of acetonitrile and water, is chosen to elute the analyte with a reasonable retention time and good peak shape. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of any potential acidic impurities, ensuring their consistent retention.[3] UV detection is ideal for this molecule due to the presence of the nitroaromatic chromophore, which absorbs strongly in the UV region, typically around 254 nm.[3]

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 50:50 (v/v) isocratic mixture.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30 °C.[2][3]

  • Detection Wavelength: 254 nm.[2][3]

  • Injection Volume: 10 µL.[2][3]

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Analysis and Quantification:

  • Inject the calibration standards to construct a calibration curve by plotting peak area versus concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Serial Dilution (Standards) B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Generate Calibration Curve G->H I Calculate Concentration H->I

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification and Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in this compound.[2] Due to the relatively low volatility of the target compound, a derivatization step is often necessary to convert it into a more volatile species suitable for GC analysis.[4]

Rationale for Derivatization

Derivatization, typically through silylation or methylation, replaces the active hydrogen in any residual carboxylic acid (the starting material, 5-methyl-2-nitrobenzoic acid) with a nonpolar group. This increases the volatility and thermal stability of the analyte, allowing it to be readily vaporized in the GC inlet and traverse the column without degradation. For the ester itself, while more volatile than the acid, derivatization of any trace impurities is still a common strategy to improve chromatographic performance.

Experimental Protocol: GC-MS (with Derivatization)

Instrumentation:

  • GC system equipped with an autosampler and a suitable capillary column, coupled to a Mass Spectrometer (MS).

  • A common column choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

Derivatization (Silylation Example):

  • Accurately weigh the sample into a vial.

  • Add a known volume of a suitable solvent (e.g., acetonitrile) and a silylating agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete reaction.

GC-MS Conditions:

  • Injector Temperature: 250 °C.[1][3]

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • MS Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 50-500.[3]

Analysis and Quantification:

  • Prepare and derivatize a series of calibration standards.

  • Inject the derivatized standards to construct a calibration curve by plotting the peak area of a characteristic ion versus concentration.

  • Inject the derivatized sample and determine the concentration from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Analysis A Weigh Sample B Add Solvent & Silylating Agent A->B C Heat to Complete Reaction B->C D Inject into GC C->D E Separation in Capillary Column D->E F EI Ionization & Mass Detection E->F G Identify Peaks via Mass Spectra F->G H Quantify using Calibration Curve G->H

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Ultimate in Sensitivity and Specificity

For the detection and quantification of trace-level impurities or for analysis in complex matrices, LC-MS/MS is the method of choice.[1] Its exceptional sensitivity and specificity are achieved by coupling the separation power of HPLC with the dual mass filtering of a tandem mass spectrometer.

The Power of Multiple Reaction Monitoring (MRM)

In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal, minimizing interferences from the sample matrix.

Experimental Protocol: LC-MS/MS

Instrumentation:

  • HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Precursor and Product Ions: These are determined by infusing a standard solution of this compound and optimizing the fragmentation parameters.

  • Collision Energy: Optimized for the specific precursor-to-product ion transition.

Analysis and Quantification:

  • Develop an MRM method for the target analyte and any known impurities.

  • Prepare a series of calibration standards and inject them to create a calibration curve based on the MRM peak areas.

  • Analyze the sample and quantify the analyte using the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Prepare Sample Solution B Filter A->B C HPLC Separation B->C D ESI Ionization C->D E Precursor Ion Selection (Q1) D->E F Collision-Induced Dissociation (Q2) E->F G Product Ion Monitoring (Q3) F->G H MRM Peak Integration G->H I Concentration Determination H->I

Caption: Workflow for LC-MS/MS analysis.

UV-Vis Spectrophotometry: A Simple and Rapid Approach

For routine analysis where high specificity is not a primary concern, UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound.[3] This technique relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert law).

Limitations to Consider

The primary limitation of UV-Vis spectrophotometry is its lack of specificity.[2] Any impurity or other compound in the sample matrix that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of relatively pure samples or in situations where potential interferences are known to be absent.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • 1 cm quartz cuvettes.

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) against a solvent blank to find the λmax.

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards of known concentrations in the chosen solvent.

  • Measurement:

    • Measure the absorbance of the blank, calibration standards, and samples at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification A Prepare Standards & Samples B Determine λmax A->B C Measure Absorbance at λmax B->C D Create Calibration Curve C->D E Calculate Sample Concentration D->E

Caption: Workflow for UV-Vis spectrophotometric analysis.

Conclusion: A Multi-faceted Approach to Quality Control

The robust analytical control of this compound is best achieved through a multi-faceted approach. HPLC-UV serves as the primary tool for routine quantification and purity assessment. GC-MS is invaluable for the identification of volatile and semi-volatile impurities, providing a deeper understanding of the impurity profile. For the most demanding applications requiring ultra-trace level analysis, LC-MS/MS offers unparalleled sensitivity and specificity. Finally, UV-Vis spectrophotometry provides a rapid and economical option for in-process checks and the analysis of pure materials. By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can select the most appropriate method to ensure the quality and consistency of this critical pharmaceutical intermediate.

References

  • A Comparative Guide to LC-MS Analysis for Impurity Profiling of 5-Methyl-2-nitrobenzoic acid. (URL: )
  • Application Notes and Protocols for the Quantification of 5-Methyl-2-nitrobenzoic acid. (URL: )
  • A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. (URL: )
  • Analytical methods for 1,3-DNB and 1,3,5-TNB. (URL: )
  • Benchmarking 5-Methyl-2-nitrobenzoic Acid Purity Against Commercial Standards: A Compar
  • Methyl p-nitrobenzoate separ
  • Separation of Methyl p-nitrobenzo
  • A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-2-nitrobenzoic Acid. (URL: )

Sources

Guide to the Structural Confirmation of Methyl 5-methyl-2-nitrobenzoate and its Derivatives: An Integrated Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the unambiguous structural confirmation of Methyl 5-methyl-2-nitrobenzoate and its related derivatives. In medicinal chemistry and drug development, the precise arrangement of substituents on an aromatic ring is paramount; isomers can exhibit vastly different pharmacological activities, toxicities, and metabolic profiles. Derivatives of this scaffold are pivotal in synthesizing complex heterocyclic molecules, including potent kinase inhibitors for treating inflammatory diseases and cancer. Therefore, rigorous, multi-faceted structural verification is not merely a procedural step but a foundational pillar of scientific integrity.

This guide eschews a simple checklist in favor of an integrated, logical workflow. We will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically employed to create a self-validating system for structural elucidation, ensuring that the molecule in your flask is unequivocally the molecule you designed.

The Synthetic Challenge: Why Isomeric Purity is a Primary Concern

The common synthesis of this compound often starts with the nitration of methyl 3-methylbenzoate.[1][2] While this reaction is directed by the existing substituents, the formation of other isomers is a significant possibility. This necessitates a robust analytical strategy to differentiate the desired product from potential side-products such as Methyl 3-methyl-2-nitrobenzoate, Methyl 3-methyl-4-nitrobenzoate, and others.

cluster_synthesis Nitration of Methyl 3-methylbenzoate cluster_products Potential Isomeric Products Start Methyl 3-methylbenzoate Product_Mix Reaction Mixture (Isomeric Products) Start->Product_Mix Nitration Reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagents->Product_Mix Target This compound (Desired Product) Product_Mix->Target Requires Separation & Confirmation Isomer1 Methyl 3-methyl-X-nitrobenzoate Product_Mix->Isomer1 Requires Separation & Confirmation Isomer2 Other Isomers Product_Mix->Isomer2 Requires Separation & Confirmation

Caption: Synthetic pathway often yields a mixture of isomers.

NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. It provides detailed information about the chemical environment, proximity, and coupling of nuclei (typically ¹H and ¹³C).

Expertise & Causality:

For this compound, the key to confirmation lies in the aromatic region of the ¹H NMR spectrum. The substitution pattern creates a unique set of three aromatic protons with predictable chemical shifts and splitting patterns (coupling). The electron-withdrawing nitro group strongly deshields adjacent (ortho) protons, while the methyl and ester groups have more moderate effects.[3]

Expected ¹H NMR Signatures:

  • Aromatic Protons (3H): Expect three distinct signals in the aromatic region (~7.5-8.5 ppm). The proton between the nitro and ester groups will be the most deshielded. The unique coupling constants (J-values) between these protons will definitively map their positions relative to each other.

  • Ester Methyl Protons (3H): A sharp singlet around 3.9 ppm.

  • Ring Methyl Protons (3H): A sharp singlet around 2.4 ppm.

Expected ¹³C NMR Signatures: Due to the lack of symmetry, all 9 carbon atoms are unique and should produce 9 distinct signals.[3] The carbonyl carbon of the ester will be significantly downfield (~165 ppm), while the aliphatic methyl carbons will be upfield (~21 ppm and ~53 ppm).

Comparative Data for Isomer Analysis
Compound Aromatic ¹H NMR Pattern Key Differentiator
This compound Three distinct signals, likely a doublet, a doublet of doublets, and a singlet/narrow doublet.Unique coupling pattern and chemical shifts for 3 aromatic protons. Two distinct methyl singlets.
Methyl 3-methyl-2-nitrobenzoate Three distinct signals with a different coupling pattern due to the altered substituent positions.The relative positions of the methyl and nitro groups will significantly alter the aromatic proton shifts.
Methyl 4-methyl-3-nitrobenzoate Three distinct signals, again with a unique coupling pattern.The proton between the two electron-withdrawing groups (nitro and ester) will be highly deshielded.
Trustworthiness: A Self-Validating Protocol for NMR Analysis

This protocol ensures reproducible and reliable data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Use a spectrometer of at least 400 MHz for good signal dispersion.

    • Acquire 16-32 scans with a relaxation delay of 1-2 seconds.[4]

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire at least 1024 scans with a relaxation delay of 2 seconds to ensure signals for all carbons are observed, including quaternary carbons.[4]

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.[4] Integrate the ¹H NMR signals to confirm proton counts for each environment.

Mass Spectrometry: Unambiguous Molecular Formula and Fragmentation

Mass Spectrometry (MS) provides the exact molecular weight of a compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers valuable structural clues that act as a secondary check on the connectivity established by NMR.

Expertise & Causality:

For nitroaromatic compounds, electron ionization (EI) or electrospray ionization (ESI) can be used. The high stability of the aromatic ring often results in a strong molecular ion peak ([M]⁺ or [M+H]⁺).[5] The fragmentation is often directed by the nitro group, leading to characteristic losses.[5][6]

Expected Mass Spectrum Data:

  • Molecular Ion: For C₉H₉NO₄ (this compound), the exact mass is 195.0532 Da. High-resolution mass spectrometry (HRMS) should confirm this value to within a few parts per million (ppm).

  • Key Fragments: Look for characteristic losses from the molecular ion:

    • Loss of •OCH₃ (31 Da)

    • Loss of •NO₂ (46 Da)

    • Loss of •NO (30 Da)[6]

Trustworthiness: A Self-Validating Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

  • GC Method: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Acquisition: Acquire data in full scan mode using Electron Ionization (EI) at 70 eV.

  • Data Analysis: Identify the peak corresponding to your compound in the chromatogram. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions. Compare the observed mass with the theoretical exact mass.

Infrared Spectroscopy: A Rapid Functional Group Check

Infrared (IR) Spectroscopy is a quick and simple method to confirm the presence of key functional groups. While it is generally not sufficient on its own to distinguish between isomers, it is an essential part of the complete characterization package, confirming that the core chemical architecture is correct.

Expertise & Causality:

The energy of absorbed infrared radiation corresponds to the vibrational energy of specific bonds within the molecule. The presence of strong, characteristic absorption bands provides definitive evidence for the functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source(s)
Ester C=O Stretch1720-1740 (Strong)[7][8][9]
Nitro NO₂ Asymmetric Stretch1520-1550 (Strong)[7][8][9]
Nitro NO₂ Symmetric Stretch1340-1360 (Strong)[7][8][9]
Aromatic C=C Stretch~1600 and ~1475[8][9]
Ester C-O Stretch1100-1300[7][9]
Aliphatic C-H Stretch2850-3000[8]
Trustworthiness: A Self-Validating Protocol for FTIR Analysis
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[4] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum from 4000 to 400 cm⁻¹.[4]

  • Data Analysis: The background spectrum should be automatically subtracted. Analyze the resulting spectrum for the presence of the characteristic absorption bands listed in the table above.

The Integrated Analytical Workflow: A System of Cross-Validation

The true power of this approach lies not in any single technique, but in their combined, cross-validating power. An unambiguous structural confirmation is achieved only when the data from all three methods are in complete agreement.

Caption: Integrated workflow for structural confirmation.

This workflow demonstrates a self-validating system. If MS confirms the mass is 195.0532 Da, IR confirms the presence of ester and nitro groups, and NMR confirms the unique 5-methyl-2-nitro substitution pattern, then the structural assignment is trustworthy and authoritative. Any discrepancy necessitates a re-evaluation of the sample's purity or the initial synthetic outcome.

References

  • Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. [Link]

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  • Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... Semantic Scholar. [Link]

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  • NIST. (n.d.). Methyl p-nitro benzoate. NIST WebBook. [Link]

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Sources

comparing the efficacy of different reducing agents for "Methyl 5-methyl-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemoselective Reduction of Methyl 5-methyl-2-nitrobenzoate

The transformation of an aromatic nitro group into an amine is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. The resulting aniline derivatives, such as Methyl 2-amino-5-methylbenzoate, are critical building blocks for a wide array of bioactive molecules and materials.[1][2] However, the reduction of a substrate like this compound presents a distinct challenge: chemoselectivity. The reducing agent must selectively act upon the nitro group without affecting the ester functionality.

This guide provides an in-depth comparison of common and effective reducing agents for this transformation. We will delve into the mechanistic underpinnings of each method, present a quantitative comparison of their performance, and provide detailed, field-tested protocols to aid researchers in making an informed decision for their specific application.

The Chemoselectivity Challenge

The primary goal is the conversion of the nitro group (-NO₂) to an amine (-NH₂) while preserving the methyl ester (-COOCH₃). Aggressive reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are generally unsuitable as they readily reduce both functional groups.[3] Therefore, selecting a reagent that exhibits high chemoselectivity for the nitro group is paramount.

Comparison of Leading Reduction Methodologies

We will evaluate four primary classes of reducing agents: Catalytic Hydrogenation, Transfer Hydrogenation, Metal/Acid Systems, and Borohydride-based Systems. Each possesses distinct advantages and disadvantages regarding efficacy, safety, cost, and scalability.

Catalytic Hydrogenation (H₂/Pd-C)

Often considered the gold standard for nitro reductions due to its cleanliness and high efficiency, catalytic hydrogenation involves the use of hydrogen gas and a precious metal catalyst, typically palladium on a high-surface-area carbon support (Pd/C).[3][4][5]

Mechanism & Rationale: The reaction occurs on the surface of the palladium catalyst.[4] Hydrogen gas (H₂) is adsorbed onto the metal surface and dissociates into reactive hydrogen atoms. The nitroarene also adsorbs onto the surface, where it undergoes stepwise reduction by the hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine. The process is highly efficient because the by-product is only water.

Advantages:

  • High Yield & Cleanliness: Typically provides near-quantitative yields with water as the only stoichiometric byproduct.[6]

  • Scalability: The process is readily scalable, a significant advantage in industrial applications.[6]

  • Catalyst Recyclability: The heterogeneous catalyst can be recovered by simple filtration and reused.[5]

Disadvantages:

  • Specialized Equipment: Requires a hydrogenation apparatus capable of handling flammable hydrogen gas under pressure.

  • Catalyst Cost & Pyrophoricity: Palladium is a costly precious metal. Dry Pd/C can be pyrophoric and must be handled with care.[7]

  • Functional Group Tolerance: While generally chemoselective for the nitro group over the ester, it can reduce other sensitive functionalities like alkenes, alkynes, or benzyl ethers.[3][4]

Metal/Acid Reductions (Fe/AcOH, Sn/HCl)

These classic methods are robust, inexpensive, and highly effective, making them a staple in many academic and industrial laboratories.[8] Iron in acidic media is a particularly common choice due to its low cost and more environmentally benign nature compared to other metals like tin.[3][8]

Mechanism & Rationale: These are single-electron transfer (SET) processes. In the case of Tin (Sn) in hydrochloric acid (HCl), the metal acts as the electron donor.[9][10] The nitro group is sequentially protonated by the acid and reduced by the metal, passing through intermediates until the amine is formed.[9][10] The amine is initially present as its ammonium salt and must be liberated by basification during workup.[9] The use of acid is crucial as it protonates intermediates, preventing undesired side reactions like the formation of azo or azoxy compounds.[9]

Advantages:

  • Cost-Effectiveness: Utilizes inexpensive and readily available reagents (e.g., iron powder, acetic acid).[11]

  • High Functional Group Tolerance: Generally excellent for chemoselectivity, leaving esters, halides, and other reducible groups intact.[3]

  • Operational Simplicity: Does not require specialized high-pressure equipment.

Disadvantages:

  • Stoichiometric Waste: Generates large quantities of metal salt byproducts, which can complicate purification and pose environmental disposal challenges.[12] The workup of iron reductions, in particular, can be difficult due to the formation of voluminous, gelatinous iron hydroxides.[13]

  • Harsh Conditions: The strongly acidic conditions can be incompatible with acid-sensitive functional groups.[11]

  • Exothermic Reactions: These reductions can be highly exothermic and require careful temperature control, especially on a larger scale.[8]

Transfer Hydrogenation (Ammonium Formate/Pd-C)

Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas.[14][15] In this method, a hydrogen donor molecule, such as ammonium formate, decomposes in situ on the catalyst surface to provide the hydrogen required for the reduction.[14][16]

Mechanism & Rationale: In the presence of a catalyst like Pd/C, ammonium formate decomposes into hydrogen, ammonia, and carbon dioxide.[14] The generated hydrogen is then adsorbed onto the catalyst surface and carries out the reduction in the same manner as in direct catalytic hydrogenation. This method elegantly bypasses the need for handling gaseous H₂.

Advantages:

  • Operational Safety: Avoids the use of flammable, high-pressure hydrogen gas.[16]

  • High Selectivity: Exhibits excellent chemoselectivity, similar to catalytic hydrogenation, tolerating a wide variety of functional groups.[1][14]

  • Mild Conditions: Reactions are typically run at or near room temperature.[16]

Disadvantages:

  • Reagent Stoichiometry: Requires a stoichiometric or excess amount of the hydrogen donor.

  • Catalyst Cost: Still relies on a precious metal catalyst like palladium.

Nickel Boride System (NiCl₂/NaBH₄)

While sodium borohydride (NaBH₄) alone is not powerful enough to reduce an aromatic nitro group, its reactivity is dramatically enhanced by the addition of a transition metal salt like nickel(II) chloride (NiCl₂).[17] This combination forms nickel boride in situ, which is the active catalytic species.[18][19]

Mechanism & Rationale: The reaction between NiCl₂ and NaBH₄ generates a fine black precipitate of nickel boride (Ni₂B).[17][18] This species catalyzes the decomposition of additional NaBH₄ to produce hydrogen gas, which, in conjunction with hydride attack from the borohydride, reduces the nitro group.[17]

Advantages:

  • Mild Conditions: The reaction proceeds smoothly under mild conditions, often at room temperature.[18]

  • Cost-Effective: The reagents are relatively inexpensive and readily available.

  • Chemoselectivity: This system has been shown to reduce nitro groups without affecting ester functionalities.[18]

Disadvantages:

  • Stoichiometric Reductant: Relies on a stoichiometric amount of NaBH₄.

  • Workup: The workup involves filtering the black nickel boride precipitate.

  • Hydrogen Evolution: The reaction generates hydrogen gas, which requires proper ventilation.[17]

Quantitative Performance Analysis

The following table summarizes the typical performance characteristics of the discussed reducing agents for the chemoselective reduction of nitroarenes bearing ester groups.

Reducing Agent SystemTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
H₂ / Pd-C >95%1 - 4Room TempExtremely clean, high yield, scalable.[6][7]Requires pressure equipment, pyrophoric catalyst.[7]
Fe / Acetic Acid 80 - 95%1 - 380 - 100Very low cost, high functional group tolerance.[11][20]Stoichiometric metal waste, difficult workup.[13]
SnCl₂ / HCl 85 - 95%2 - 4Room Temp - 70Mild, good selectivity.[3]Stoichiometric tin waste, toxicity concerns.[12]
NH₄HCO₂ / Pd-C >95%1 - 3Room TempAvoids H₂ gas, high yield and selectivity.[14][15]Requires stoichiometric donor, catalyst cost.
NiCl₂ / NaBH₄ 85 - 95%0.5 - 2Room TempMild, rapid, inexpensive.[17]Generates H₂ gas, stoichiometric NaBH₄.

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram outlines a typical workflow for the reduction, workup, and analysis of the target compound.

G cluster_0 Reaction Phase cluster_1 Workup & Purification cluster_2 Analysis A Setup: Substrate, Solvent, Reducing Agent B Reaction: Stirring at controlled temperature A->B C Quenching & Filtration (if needed) B->C D Liquid-Liquid Extraction C->D E Drying & Solvent Removal D->E F Purification: Recrystallization or Chromatography E->F G Characterization: NMR, IR, MS F->G G node_NO node_NHOH node_NO->node_NHOH +2e-, +2H+ node_NH2 node_NHOH->node_NH2 +2e-, +2H+ -H2O node_NO2 node_NO2->node_NO +2e-, +2H+

Caption: General pathway from nitro to amine.

Detailed Experimental Protocols

Protocol 1: Transfer Hydrogenation using Ammonium Formate and Pd/C

This protocol is recommended for its high yield, safety, and operational simplicity.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add methanol as the solvent (approx. 10-15 mL per gram of substrate).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight).

  • Add ammonium formate (3.0-5.0 eq) in portions to control the initial effervescence.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with additional ethyl acetate.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 2-amino-5-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography if necessary.

Protocol 2: Reduction with Iron Powder in Acetic Acid

This protocol is a robust and cost-effective alternative.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., a 2:1 ratio).

  • Heat the mixture to approximately 80 °C with vigorous stirring.

  • Add iron powder (3.0-5.0 eq) portion-wise to the heated solution. The reaction is exothermic, so control the rate of addition to maintain a steady reflux. [20]4. Reaction: Stir the mixture at reflux for 1-2 hours, monitoring by TLC for the disappearance of the starting material. [20]5. Workup: Cool the reaction mixture to room temperature and filter through Celite® to remove excess iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and carefully neutralize the remaining acetic acid by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purification: Purify the product as described in Protocol 1.

Conclusion and Recommendations

The choice of reducing agent for this compound is dictated by the specific requirements of the synthesis, including scale, available equipment, cost constraints, and safety considerations.

  • For laboratory-scale synthesis prioritizing yield, cleanliness, and speed , Transfer Hydrogenation with Ammonium Formate/Pd-C is the superior choice. It combines the efficacy of catalytic hydrogenation with greater operational safety and simplicity.

  • For large-scale or cost-sensitive applications where specialized equipment is unavailable , reduction with Iron powder in acetic acid is a highly viable and robust method, provided that the challenges of the exothermic reaction and waste disposal are properly managed. [8]* Catalytic Hydrogenation (H₂/Pd-C) remains the benchmark for industrial-scale production where efficiency and atom economy are paramount and the necessary engineering controls are in place. [6][8] By understanding the causality behind each method, researchers can confidently select and execute the optimal procedure to obtain the valuable Methyl 2-amino-5-methylbenzoate intermediate with high purity and yield.

References

  • Vertex AI Search result citing a study on the NaBH4/NiCl2·6H2O system for nitroarene reduction.
  • American Chemical Society. Sn2+ reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Gredičak, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(11), 2771. [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(18), 11263-11272. [Link]

  • Chem LibreTexts. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
  • Scribd. Solvent-Free Reduction of Nitro Compounds. [Link]

  • Vertex AI Search result discussing transfer hydrogen
  • Naik, S., et al. (2014). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical and Pharmaceutical Research, 6(5), 735-738.
  • Chen, X., et al. (2021). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 967-972. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]

  • askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives.
  • ResearchGate. Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. [Link]

  • American Chemical Society. Nitro Reduction - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Organic Chemistry Portal. Nickel borohydride. [Link]

  • J-STAGE. Reduction of Nitro and the Other Functional Groups with the Sodium Borohydride-Nickel Boride System.
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  • Proietti, G., et al. (2021). Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions. The Journal of Organic Chemistry, 86(17), 11849-11856.
  • Semantic Scholar.
  • Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. [Link]

  • IOSR Journal of Applied Chemistry.
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  • Chen, Y-L., et al. (2021). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 25(3), 575-585. [Link]

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  • Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • ResearchGate. Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. [Link]

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literature review of the applications of "Methyl 5-methyl-2-nitrobenzoate" isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of Methyl 5-methyl-2-nitrobenzoate and its Isomers: A Comparative Analysis for Researchers and Drug Development Professionals

The isomers of methyl methyl-nitrobenzoate represent a class of highly versatile chemical intermediates that are pivotal in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of the methyl and nitro groups on the methyl benzoate backbone dictates the reactivity and synthetic utility of each isomer, making the selection of the appropriate isomer a critical decision in the design of synthetic routes. This guide provides a comprehensive comparison of this compound and its key isomers, focusing on their synthesis, applications, and performance, supported by experimental data and detailed protocols.

Synthesis and Regioselectivity: A Tale of Directing Groups

The synthesis of methyl methyl-nitrobenzoate isomers is typically achieved through the electrophilic aromatic substitution (EAS) reaction of a corresponding methyl-substituted methyl benzoate with a nitrating agent. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) is an ortho, para-director, while the methyl ester group (-COOCH₃) is a meta-director. The interplay of these directing effects, along with steric hindrance, determines the predominant isomer formed.

For instance, the synthesis of this compound starts from methyl 3-methylbenzoate. The methyl group at position 3 directs the incoming nitro group to positions 2, 4, and 6, while the meta-directing ester group at position 1 directs it to positions 3 and 5. The combined effect favors nitration at the 2 and 6 positions. Steric hindrance from the adjacent ester group can influence the ratio of the resulting isomers.

Caption: Regioselectivity in the nitration of methyl 3-methylbenzoate.

Comparative Analysis of Applications

The utility of each methyl methyl-nitrobenzoate isomer is defined by the specific substitution pattern it provides for the synthesis of complex target molecules. The following sections compare the applications of several key isomers in the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

The primary application of these isomers in the pharmaceutical industry is as precursors to their corresponding anilines (obtained by reduction of the nitro group), which are then used to construct heterocyclic scaffolds of biologically active molecules.

IsomerFinal ProductTherapeutic AreaReference
Methyl 3-methyl-4-nitrobenzoate TelmisartanAntihypertensive[1][2]
Methyl 4,5-dimethyl-2-nitrobenzoate IRAK4 InhibitorsAnti-inflammatory, Oncology[3]
Methyl 2-methyl-3-nitrobenzoate LenalidomideAnticancer[4]
This compound Anti-inflammatory and Analgesic AgentsAnti-inflammatory, Analgesic[5]

3-Methyl-4-nitrobenzoic acid, derived from its methyl ester, is a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension.[1][2][6] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to build the benzimidazole core of the drug. A concise synthetic route has been reported with an overall yield of 54% starting from 3-methyl-4-nitrobenzoic acid.[1]

Caption: Synthetic pathway from Methyl 3-methyl-4-nitrobenzoate to Telmisartan.

Methyl 4,5-dimethyl-2-nitrobenzoate is a key starting material for the synthesis of potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[3] IRAK4 is a critical component of the inflammatory signaling pathway, making its inhibitors promising candidates for the treatment of inflammatory diseases and certain cancers.[3][7] The synthesis involves the reduction of the nitro group to an amine, which then serves as a scaffold for constructing complex heterocyclic inhibitors.[3]

Methyl 2-methyl-3-nitrobenzoate is an important intermediate in the synthesis of Lenalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.[4] The synthesis involves a bromination of the methyl group, followed by condensation with 3-aminopiperidine-2,6-dione hydrochloride and subsequent reduction of the nitro group.

Agrochemical Applications

Similar to their role in pharmaceuticals, these isomers serve as building blocks for the synthesis of active ingredients in agrochemicals.

IsomerFinal ProductApplicationReference
Methyl 3-methyl-2-nitrobenzoate 2-amino-5-chloro-N,3-dimethylbenzamideInsecticide Intermediate (Chlorantraniliprole)[8]
This compound Various pesticides and herbicidesCrop Protection[5]

Methyl 3-methyl-2-nitrobenzoate is a raw material for the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which is a key intermediate for the insecticide Chlorantraniliprole.[8][9] The synthesis involves the reduction of the nitro group, followed by chlorination and amidation.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding carboxylic acid and focuses on the nitration step.[10]

Materials:

  • Methyl 3-methylbenzoate

  • Fuming nitric acid

  • Acetic anhydride

  • Ice

  • Ethanol

  • Sodium bicarbonate solution (5%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of methyl 3-methylbenzoate in acetic anhydride to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-water to precipitate the crude this compound.

  • Filter the precipitate and wash with cold water until the washings are neutral.

  • Further wash the solid with a cold 5% sodium bicarbonate solution to remove any acidic impurities, followed by a final wash with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical Properties of Methyl-Methyl-Nitrobenzoate Isomers

The following table summarizes some of the key physicochemical properties of the discussed isomers. These properties are crucial for their handling, purification, and reaction optimization.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 20587-30-8C₉H₉NO₄195.17Not widely reported
Methyl 3-methyl-4-nitrobenzoate 24078-21-5C₉H₉NO₄195.17Not widely reported
Methyl 4,5-dimethyl-2-nitrobenzoate Not availableC₁₀H₁₁NO₄209.20Not widely reported
Methyl 2-methyl-3-nitrobenzoate 59382-59-1C₉H₉NO₄195.1762-65
Methyl 3-methyl-2-nitrobenzoate 5471-82-9C₉H₉NO₄195.17Not widely reported

Conclusion

The isomers of methyl methyl-nitrobenzoate are indispensable building blocks in modern organic synthesis, offering access to a diverse range of pharmaceuticals and agrochemicals. The choice of a specific isomer is dictated by the desired substitution pattern of the final target molecule. While This compound is highlighted for its role in developing anti-inflammatory and analgesic agents, its isomers such as Methyl 3-methyl-4-nitrobenzoate , Methyl 4,5-dimethyl-2-nitrobenzoate , and Methyl 2-methyl-3-nitrobenzoate have well-defined and crucial roles in the synthesis of blockbuster drugs like Telmisartan, IRAK4 inhibitors, and Lenalidomide, respectively. Understanding the synthesis, regioselectivity, and specific applications of each isomer is paramount for researchers and drug development professionals to efficiently design and execute synthetic strategies for novel and existing high-value compounds. Further research into the applications of less-studied isomers could unveil new synthetic pathways and lead to the discovery of novel bioactive molecules.

References

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A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, the selection of an optimal synthetic pathway is a critical decision that balances economic viability with scientific efficacy. Methyl 5-methyl-2-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, can be synthesized through several routes, each with distinct advantages and drawbacks. This in-depth technical guide provides a comprehensive cost-benefit analysis of two primary synthetic strategies, offering experimental data, detailed protocols, and field-proven insights to inform your selection process.

Executive Summary

The synthesis of this compound is predominantly approached via two distinct pathways: a traditional one-step direct nitration of 3-methylbenzoic acid and a more contemporary two-step "green" approach involving the nitration of methyl 3-methylbenzoate. The traditional route, while direct, is hampered by poor regioselectivity, leading to a challenging mixture of isomers and consequently, a lower yield of the desired product. In contrast, the two-step method, which proceeds through an ester intermediate, offers significantly improved regioselectivity and a more favorable environmental profile, albeit with an additional synthetic step. This guide will dissect these two routes, evaluating them on the pillars of cost, yield, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The choice between a direct, but less selective, route and a multi-step, but more efficient, pathway is a common dilemma in chemical synthesis. The following table provides a quantitative comparison of the two primary routes to this compound.

MetricRoute 1: Direct Nitration of 3-Methylbenzoic AcidRoute 2: Two-Step Synthesis via Methyl 3-methylbenzoate
Starting Material 3-Methylbenzoic Acid3-Methylbenzoic Acid
Key Reagents Concentrated H₂SO₄, Concentrated HNO₃Methanol, H₂SO₄ (cat.), Acetic Anhydride, Fuming HNO₃
Regioselectivity Low; mixture of isomersHigh
Reported Yield of Desired Isomer Variable, often significantly lower due to isomer separationHigh (nitration step)
Overall Process Complexity One-step nitration, but complex purificationTwo steps (esterification, nitration), simpler purification
Safety Concerns Use of large quantities of highly corrosive mixed acidUse of fuming nitric acid and acetic anhydride (water-reactive)
Environmental Impact Generation of large volumes of acidic wasteUse of acetic anhydride, though less acidic waste than Route 1

In-Depth Analysis of Synthetic Pathways

Route 1: The Traditional Approach - Direct Nitration of 3-Methylbenzoic Acid

The direct nitration of 3-methylbenzoic acid using a mixture of concentrated sulfuric and nitric acids is a classic example of electrophilic aromatic substitution. The directing effects of the substituents on the benzene ring—the ortho,para-directing methyl group and the meta-directing carboxylic acid group—are in conflict. This results in a mixture of nitrated isomers, primarily 5-methyl-2-nitrobenzoic acid, 3-methyl-4-nitrobenzoic acid, and 3-methyl-2-nitrobenzoic acid.

The primary drawback of this method is the lack of regioselectivity. The separation of the desired 5-methyl-2-nitrobenzoate from the other isomers is often challenging and can significantly reduce the overall isolated yield, making this route less economically viable for large-scale production where purity is paramount.

Experimental Protocol: Direct Nitration of 3-Methylbenzoic Acid

Caution: This reaction involves the use of highly corrosive acids and is exothermic. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.

  • Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously and slowly add 50 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained below 10°C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 27.2 g (0.2 mol) of 3-methylbenzoic acid in 100 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methylbenzoic acid over a period of approximately one hour. The reaction temperature must be maintained between 0-10°C.

  • Reaction Completion and Quenching: After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes. Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Isolation and Purification: The precipitated solid, a mixture of nitrobenzoic acid isomers, is collected by vacuum filtration and washed with cold water until the washings are neutral. The crude product then requires significant purification, typically through fractional crystallization or chromatography, to isolate the desired this compound.

Route 2: The "Green" Approach - Two-Step Synthesis via Methyl 3-methylbenzoate

This modern approach prioritizes regioselectivity and a more favorable environmental and safety profile. The synthesis begins with the Fischer esterification of 3-methylbenzoic acid to its methyl ester, methyl 3-methylbenzoate. The subsequent nitration of this ester using a milder nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride, demonstrates high regioselectivity. The ester group directs the nitration to the meta position, while the methyl group directs to the ortho and para positions. In this case, the directing effects align to strongly favor the formation of this compound.

While this route involves an additional step, the significantly higher selectivity in the nitration step simplifies purification and often leads to a higher overall yield of the pure desired product. The avoidance of large quantities of concentrated sulfuric acid in the nitration step also reduces the generation of acidic waste.

Experimental Protocol: Two-Step Synthesis of this compound

Caution: This procedure involves corrosive and water-reactive chemicals. Handle with extreme care in a fume hood and with appropriate PPE.

Step 1: Esterification of 3-Methylbenzoic Acid

  • In a round-bottom flask, combine 27.2 g (0.2 mol) of 3-methylbenzoic acid and 100 mL of methanol.

  • Slowly add 2 mL of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-methylbenzoate. A typical yield for this step is 90-95%.

Step 2: Nitration of Methyl 3-methylbenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 22.5 g (0.15 mol) of methyl 3-methylbenzoate in 50 mL of acetic anhydride to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of 10.5 mL of fuming nitric acid and 20 mL of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice water to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product. The yield of the desired product from this step is typically high, often exceeding 85%.

Cost Analysis

A preliminary cost analysis based on commercially available reagent prices (industrial grade, bulk quantities) reveals the economic trade-offs between the two routes.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)
3-Methylbenzoic AcidLower initial costHigher initial cost (due to lower overall yield from Route 1)
Concentrated H₂SO₄Significant costCatalyst amount (lower cost)
Concentrated HNO₃Significant cost-
Fuming HNO₃-Significant cost
Acetic Anhydride-Significant cost
Methanol-Moderate cost
Estimated Reagent Cost Lower Higher
Purification Cost High (due to isomer separation) Low
Overall Process Cost Potentially higher due to low yield and purification Potentially lower due to high yield and purity

Note: This is a simplified analysis. Actual costs will vary based on supplier, scale, and the efficiency of the purification process for Route 1.

Safety and Environmental Considerations

Route 1: The use of large volumes of concentrated sulfuric acid and nitric acid poses significant safety hazards, including severe burns upon contact and the release of toxic nitrogen oxides. The process also generates a substantial amount of acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost.

Route 2: While fuming nitric acid is highly corrosive and a strong oxidizer, and acetic anhydride is flammable and reacts violently with water, this route generally avoids the large quantities of mixed acid used in Route 1. The waste stream is less acidic, making it a more environmentally benign option.

Visualizing the Synthetic Workflows

Route1 cluster_0 Route 1: Direct Nitration 3-Methylbenzoic Acid 3-Methylbenzoic Acid Isomer Mixture Isomer Mixture 3-Methylbenzoic Acid->Isomer Mixture Nitration Mixed Acid (H₂SO₄/HNO₃) Mixed Acid (H₂SO₄/HNO₃) Mixed Acid (H₂SO₄/HNO₃)->Isomer Mixture Purification Purification Isomer Mixture->Purification Low Selectivity This compound This compound Purification->this compound High Cost Route2 cluster_1 Route 2: Two-Step Synthesis 3-Methylbenzoic Acid 3-Methylbenzoic Acid Methyl 3-methylbenzoate Methyl 3-methylbenzoate 3-Methylbenzoic Acid->Methyl 3-methylbenzoate Esterification Methanol/H₂SO₄ Methanol/H₂SO₄ Methanol/H₂SO₄->Methyl 3-methylbenzoate This compound This compound Methyl 3-methylbenzoate->this compound Selective Nitration HNO₃/Ac₂O HNO₃/Ac₂O HNO₃/Ac₂O->this compound

Caption: Workflow for the two-step synthesis of this compound.

Conclusion and Recommendation

For laboratory-scale synthesis where the absolute cost of reagents is less critical than achieving a pure product, or for initial exploratory work, the two-step "green" approach (Route 2) is highly recommended. The superior regioselectivity simplifies purification, saving significant time and resources, and ultimately leads to a more reliable and higher-yielding synthesis of this compound.

For large-scale industrial production, the economic calculation becomes more complex. While the reagent costs for the direct nitration (Route 1) may appear lower initially, the hidden costs associated with extensive purification and waste disposal can make it less attractive. A thorough process optimization of the direct nitration to improve regioselectivity would be necessary for it to be competitive. However, based on the currently available data, the two-step synthesis offers a more robust, predictable, and environmentally responsible pathway to high-purity this compound, making it the more strategic choice for drug development and fine chemical manufacturing.

References

  • Business Analytiq. (2025). Acetic Anhydride price index. [Link]

  • IMARC Group. (2025). Acetic Anhydride Prices 2025 | December Chart & Forecast. [Link]

  • Intratec. (2025). Nitric Acid Price - Historical & Current. [Link]

  • Intratec. (2025). Acetic Anhydride Price - Historical & Current. [Link]

  • Accio. (2025). Sulfuric Acid Cost: Current Prices & Suppliers 2025. [Link]

  • Organic Syntheses. (1923). Methyl m-nitrobenzoate. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

The following procedures are designed to be a self-validating system, ensuring that each step contributes to a safe and compliant waste management process. The causality behind each recommendation is explained to provide a deeper understanding of the necessary precautions.

Hazard Assessment and Chemical Profile

Key Hazard Considerations:

  • Skin Sensitization: Similar compounds may cause allergic skin reactions.[1]

  • Aquatic Toxicity: It is potentially harmful to aquatic life with long-lasting effects.[1]

  • Combustion Products: Thermal decomposition can release irritating and toxic gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][2]

  • Incompatibilities: This compound is incompatible with strong oxidizing agents.[1][2]

Hazard Category Potential Effect Primary Precaution
Health May cause skin irritation and allergic reactions.Avoid all personal contact.[3]
Environmental Harmful to aquatic organisms.Prevent release to the environment.
Reactivity Reacts with strong oxidizing agents.Segregate from incompatible materials.[1][2]

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling methyl 5-methyl-2-nitrobenzoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]

  • Hand Protection: Use impervious gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Body Protection: A lab coat or other protective work clothing is mandatory to prevent skin contact.

  • Respiratory Protection: While generally not required under normal use with adequate ventilation, a suitable respirator should be used if high concentrations of dust or vapor are present.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is the cornerstone of safe laboratory practice. Do not mix this compound waste with other waste streams, especially strong oxidizing agents.[1][2]

Protocol for Waste Collection:

  • Select a Compatible Container: Use a clean, dry, and properly labeled container for waste collection. The original container can be used if it is in good condition.[5] The container must be compatible with the chemical; for instance, do not use metal containers for corrosive waste.[5]

  • Label the Waste Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[5] Include the approximate concentration and quantity.

  • Keep the Container Closed: The waste container must be tightly capped at all times, except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unreacted chemical, contaminated spill cleanup materials, and other solid waste in a designated, labeled container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be under the control of laboratory personnel and should have secondary containment to capture any potential leaks.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Handling Methyl 5-methyl-2-nitrobenzoate AssessHazards Assess Hazards (Review SDS/Chemical Profile) Start->AssessHazards Step 1 DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE Step 2 SelectContainer Select & Label Compatible Waste Container DonPPE->SelectContainer Step 3 SegregateWaste Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) SelectContainer->SegregateWaste Step 4 CollectWaste Collect Waste in Sealed Container SegregateWaste->CollectWaste Step 5 StoreInSAA Store in Designated Satellite Accumulation Area (SAA) CollectWaste->StoreInSAA Step 6 SecondaryContainment Use Secondary Containment StoreInSAA->SecondaryContainment RequestPickup Request Pickup by EHS or Licensed Contractor StoreInSAA->RequestPickup Step 7 Transport Transport to Approved Waste Disposal Facility RequestPickup->Transport Step 8 FinalDisposal Incineration or Other Approved Method Transport->FinalDisposal Step 9

Caption: Disposal workflow for this compound.

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated to ensure the safety of all personnel and to prevent cross-contamination.[7][8]

Decontamination Protocol:

  • Initial Cleaning: For equipment such as glassware, spatulas, and magnetic stir bars, first remove any gross contamination.[9] This can be done by scraping or wiping.

  • Solvent Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.[10]

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven, if appropriate for the material.

  • Verification: For sensitive applications, a final rinse with a clean solvent can be collected and analyzed to ensure all traces of the compound have been removed.

  • Tagging: If the equipment is being removed from the laboratory for surplus, repair, or disposal, it must be tagged as decontaminated.[7][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid generating dust.[3] For liquid spills, use an inert absorbent material, and then collect the absorbed material into a labeled hazardous waste container.

  • Clean: Decontaminate the spill area using the procedures outlined in the decontamination section.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[1] Laboratory personnel should never attempt to treat or dispose of this chemical waste through conventional means, such as sewer or trash disposal.[6][12]

Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS department or their designated contractor.[5]

References

  • Alfa Aesar. (2011). Methyl benzoate - Material Safety Data Sheet. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • University Name. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. (Note: This is a generalized reference to a common university document type. A specific university source was not provided in the search results.)
  • Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Retrieved from [Link]

  • Steris. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Northwestern University Office for Research Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Lab Cleanouts. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Decontamination of Laboratory Equipment. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2022). Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Mastering the Bench: A Guide to the Safe Handling of Methyl 5-methyl-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides essential, immediate, and actionable intelligence for the safe handling, use, and disposal of Methyl 5-methyl-2-nitrobenzoate (CAS 77324-87-9). Moving beyond a simple checklist, this document elucidates the rationale behind each procedural step, empowering you to cultivate a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as Acute toxicity, oral, Category 4 , with the hazard statement H302: Harmful if swallowed .[1][2] This classification is the cornerstone of our safety protocol, demanding rigorous measures to prevent ingestion and cross-contamination. While comprehensive toxicological data for this specific compound is limited, the presence of the nitroaromatic functional group necessitates a cautious approach, treating it as potentially irritating to the skin and eyes and harmful if inhaled.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical system for minimizing exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of the compound or solvents, which could cause serious eye irritation.
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a variety of chemicals, including many organic solvents and weak acids.[3][4][5] They are a robust choice for incidental splash protection. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantitiesWhen handled in a certified chemical fume hood, respiratory protection is typically not necessary. However, if there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to mitigate risks. The following protocol outlines the key stages of handling this compound, from preparation to post-experiment cleanup.

Pre-Operational Checks
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within the fume hood to minimize movement and the potential for spills.

  • Review Emergency Procedures: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure you are familiar with your institution's emergency contact numbers.

Handling and Experimental Procedure

All handling of this compound should be performed within a certified chemical fume hood.

  • Don Appropriate PPE: Before handling the primary container, ensure all required PPE is correctly worn.

  • Weighing the Compound:

    • Tare a clean, dry weighing boat on a balance inside the fume hood.

    • Carefully dispense the desired amount of this compound onto the weighing boat. Avoid creating dust.

    • Securely close the primary container immediately after dispensing.

  • Transfer and Reaction Setup:

    • Carefully transfer the weighed compound to the reaction vessel.

    • If dissolving in a solvent, add the solvent slowly to the compound to avoid splashing.

    • Assemble the reaction apparatus securely within the fume hood.

Post-Experiment Decontamination and Cleanup
  • Quenching and Work-up: If applicable, quench the reaction carefully according to your established protocol.

  • Equipment Decontamination:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse glassware with an appropriate solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinsate as hazardous waste.[6][7][8][9]

    • After the initial solvent rinse, wash glassware with soap and water.

  • Work Area Decontamination:

    • Wipe down all surfaces within the fume hood that may have been exposed to the compound with a suitable solvent and then with soap and water.

Disposal Plan: Ensuring Environmental Responsibility

Proper waste management is a critical component of laboratory safety and environmental stewardship.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing boats, and paper towels, must be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a labeled, sealed, and chemically compatible hazardous waste container.

Disposal Procedure
  • Never dispose of this compound or its waste down the drain.[10]

  • Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves arranging for pickup by a licensed hazardous waste disposal company.[11][12]

Spill and Exposure Management

Accidents can happen, and a prepared response is crucial.

Spill Response
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: If it is safe to do so, prevent the spread of the spill by using an absorbent material like vermiculite or a spill pillow, working from the outside in.[13][14][15]

  • Absorb the Spill: Gently cover the spill with the absorbent material.

  • Collect the Residue: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Protocol
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[16]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Visualizing the Workflow

To provide a clear, at-a-glance overview of the handling process, the following diagrams illustrate the key decision points and procedural flows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Disposal prep_start Start: New Experiment verify_hood Verify Fume Hood Certification prep_start->verify_hood assemble_materials Assemble & Pre-label Materials verify_hood->assemble_materials review_emergency Review Emergency Procedures assemble_materials->review_emergency don_ppe Don Appropriate PPE review_emergency->don_ppe weigh_compound Weigh Compound don_ppe->weigh_compound Proceed to Handling transfer_compound Transfer to Reaction Vessel weigh_compound->transfer_compound setup_reaction Set up Reaction transfer_compound->setup_reaction quench_reaction Quench Reaction (if applicable) setup_reaction->quench_reaction Experiment Complete decontaminate_glassware Decontaminate Glassware (Solvent Rinse -> Soap & Water) quench_reaction->decontaminate_glassware decontaminate_area Decontaminate Work Area decontaminate_glassware->decontaminate_area segregate_waste Segregate Waste (Solid & Liquid) decontaminate_area->segregate_waste store_waste Store Waste in Labeled, Sealed Containers segregate_waste->store_waste Ready for Disposal arrange_pickup Arrange for Licensed Disposal store_waste->arrange_pickup

Caption: A flowchart outlining the safe handling workflow for this compound.

Spill Response Protocol spill_occurs Spill Occurs alert_personnel Alert Personnel spill_occurs->alert_personnel assess_spill Assess Spill Size & Risk alert_personnel->assess_spill evacuate Evacuate & Call Emergency Response assess_spill->evacuate Large / High Risk don_ppe Don Additional PPE (if safe) assess_spill->don_ppe Small / Manageable contain_spill Contain Spill (use absorbents) don_ppe->contain_spill absorb_spill Absorb Spill contain_spill->absorb_spill collect_waste Collect Waste into Hazardous Container absorb_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate report_incident Report Incident decontaminate->report_incident

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-methyl-2-nitrobenzoate
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Methyl 5-methyl-2-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.